Product packaging for 2-Methoxycyclohex-2-enone(Cat. No.:CAS No. 23740-37-6)

2-Methoxycyclohex-2-enone

Cat. No.: B1610579
CAS No.: 23740-37-6
M. Wt: 126.15 g/mol
InChI Key: KPVZWLCTHWRRNK-UHFFFAOYSA-N
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Description

2-Methoxycyclohex-2-enone is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1610579 2-Methoxycyclohex-2-enone CAS No. 23740-37-6

Properties

IUPAC Name

2-methoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7-5-3-2-4-6(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVZWLCTHWRRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500395
Record name 2-Methoxycyclohex-2-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23740-37-6
Record name 2-Methoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Methoxycyclohex-2-enone from Cyclohexane-1,2-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxycyclohex-2-enone is a valuable intermediate in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive, in-depth protocol for the regioselective synthesis of this compound via the O-methylation of its precursor, cyclohexane-1,2-dione. We will explore the fundamental mechanistic principles governing this transformation, present a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scientifically-grounded methodology for the preparation of this key synthetic intermediate.

Strategic & Mechanistic Foundations

The synthesis of an enol ether from a dicarbonyl compound is a nuanced process governed by the principles of keto-enol tautomerism and the relative reactivity of the resulting nucleophile. A successful synthesis hinges on understanding and controlling these factors to favor O-alkylation over competing C-alkylation pathways.

The Critical Role of Keto-Enol Tautomerism

Cyclohexane-1,2-dione (IUPAC name: cyclohexane-1,2-dione) is not a static entity but exists in equilibrium with its enol tautomer.[1] In the case of 1,2-dicarbonyl systems, the enol form is significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[2] This stabilization increases the population of the enol tautomer at equilibrium, making the enolic oxygen a prime target for electrophilic attack.

The deprotonation of this enol tautomer by a suitable base generates a resonance-stabilized enolate anion. This anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the α-carbon atom. The core challenge in this synthesis is to direct the subsequent alkylation to occur exclusively at the oxygen atom.

Ensuring Regioselectivity: O- vs. C-Alkylation

The outcome of the alkylation of an enolate is largely dictated by Pearson's Hard and Soft Acid-Base (HSAB) theory.

  • O-alkylation is favored by "hard" electrophiles and conditions that promote a "free" enolate ion (e.g., polar aprotic solvents). The oxygen atom of the enolate is a "hard" nucleophilic center.

  • C-alkylation is favored by "soft" electrophiles and conditions that promote covalent character between the enolate and the counter-ion (e.g., less polar solvents). The carbon atom is a "soft" nucleophilic center.

For this synthesis, we select a hard methylating agent, dimethyl sulfate, to preferentially react with the hard oxygen center of the enolate. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) further promotes the desired O-alkylation pathway by solvating the cation and leaving a more reactive, "naked" enolate.

Visualizing the Synthetic Pathway

The following workflow outlines the key transformations from the starting dione to the final enol ether product.

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Isolation Start Cyclohexane-1,2-dione (Keto-Enol Tautomerism) Enolate Cyclohexanedione Enolate Start->Enolate + K₂CO₃ (Base) in DMF Product This compound Enolate->Product + (CH₃)₂SO₄ (Hard Electrophile) Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating reaction monitoring and robust purification steps to ensure the integrity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Cyclohexane-1,2-dione (765-87-7)≥97%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, powderedAcros Organics
Dimethyl Sulfate ((CH₃)₂SO₄)≥99%Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%, DriSolvMilliporeSigma
Diethyl Ether (Et₂O)ACS GradeFisher Chemical
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Brine (Saturated NaCl solution)ACS GradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD Millipore
Silica Gel60 Å, 230-400 meshSiliCycle Inc.
TLC PlatesSilica Gel 60 F₂₅₄Merck

Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. All glassware contaminated with dimethyl sulfate should be quenched with a concentrated ammonia solution.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexane-1,2-dione (5.60 g, 50.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.35 g, 75.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension under a nitrogen atmosphere.

  • Enolate Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium enolate.

  • Methylation: Using a glass syringe, add dimethyl sulfate (5.2 mL, 6.94 g, 55.0 mmol, 1.1 equiv.) dropwise to the suspension over 10 minutes. The reaction is mildly exothermic; maintain the temperature below 35 °C with a water bath if necessary.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously add 100 mL of cold water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil.[3]

Quantitative Data Summary
Reactant/ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Cyclohexane-1,2-dione112.13[1]50.05.60 g1.0
Potassium Carbonate138.2175.010.35 g1.5
Dimethyl Sulfate126.1355.05.2 mL (6.94 g)1.1
Product (Expected) 126.15 [3]-~5.3 - 6.0 g ~85-95% Yield

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Low Product Yield 1. Incomplete reaction. 2. Competing C-alkylation. 3. Hydrolysis of product during workup.1. Increase reaction time or gently warm to 40°C. 2. Ensure anhydrous conditions and use a high-purity hard electrophile. 3. Perform workup efficiently and avoid prolonged contact with aqueous acid/base.
Presence of Byproducts 1. D-alkylation (over-methylation). 2. C-alkylation product observed.1. Reduce the equivalents of dimethyl sulfate to 1.05. 2. Consider using a different solvent system or a bulkier, non-nucleophilic base to sterically hinder C-alkylation.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., 5% to 25% ethyl acetate) may improve separation.

Conclusion

The synthesis of this compound from cyclohexane-1,2-dione is a prime example of controlled regioselective alkylation. By understanding the underlying principles of enolate formation and reactivity, and by carefully selecting reagents and conditions to favor O-alkylation, this valuable synthetic intermediate can be prepared in high yield and purity. The protocol detailed herein provides a robust and reliable foundation for researchers in both academic and industrial settings, enabling the efficient production of a key building block for further molecular exploration.

References

The Synthesis of 2-Methoxycyclohex-2-enone: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-methoxycyclohex-2-enone, a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. We will dissect the core mechanisms of two primary synthetic strategies: the O-alkylation of 1,3-cyclohexanedione and the Birch reduction of anisole followed by acid-catalyzed hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights to facilitate the successful synthesis and application of this versatile building block.

Introduction

This compound belongs to the class of α,β-unsaturated ketones, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The presence of the enol ether functionality in conjugation with the carbonyl group imparts unique reactivity, making it a powerful tool for the construction of complex cyclic systems. Its utility as a Michael acceptor and a dienophile in Diels-Alder reactions allows for the stereocontrolled formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. A thorough understanding of its formation is paramount for its efficient and selective synthesis. This guide will elucidate the key mechanistic features and provide detailed experimental considerations for its preparation.

Part 1: Synthesis via O-Alkylation of 1,3-Cyclohexanedione

One of the most direct and conceptually straightforward approaches to this compound is the O-alkylation of 1,3-cyclohexanedione. This method leverages the inherent keto-enol tautomerism of the starting dione.

The Principle of Keto-Enol Tautomerism in 1,3-Cyclohexanedione

1,3-Cyclohexanedione exists in a dynamic equilibrium between its diketo and enol forms. However, due to the formation of a conjugated system and an intramolecular hydrogen bond, the enol tautomer is the predominant species in solution[1]. This inherent stability of the enol form is the linchpin for selective O-alkylation.

Diagram 1: Keto-Enol Tautomerism of 1,3-Cyclohexanedione

G cluster_0 Keto Form cluster_1 Enol Form keto enol keto->enol Tautomerization enol->keto

Caption: Equilibrium between the keto and enol forms of 1,3-cyclohexanedione.

Mechanism of O-Alkylation

The O-alkylation of 1,3-cyclohexanedione to form this compound proceeds via the nucleophilic attack of the enolate oxygen on a suitable methylating agent. The regioselectivity of the reaction (O- vs. C-alkylation) is a critical consideration and is influenced by several factors, including the nature of the methylating agent, the solvent, and the counter-ion.

The general mechanism involves two key steps:

  • Deprotonation: A base is used to deprotonate the enolic hydroxyl group, forming the corresponding enolate. The negative charge is delocalized across the oxygen and carbon atoms of the conjugated system.

  • Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the methylating agent. Attack from the oxygen atom (O-alkylation) leads to the desired this compound, while attack from the carbon atom (C-alkylation) results in the formation of 2-methyl-1,3-cyclohexanedione.

Hard electrophiles, such as diazomethane or dimethyl sulfate, tend to favor O-alkylation due to the higher electron density on the oxygen atom of the enolate.

Diagram 2: O-Alkylation vs. C-Alkylation of 1,3-Cyclohexanedione Enolate

G cluster_0 1,3-Cyclohexanedione Enolate cluster_1 O-Alkylation Product cluster_2 C-Alkylation Product enolate o_alkylation enolate->o_alkylation O-Alkylation (Favored by hard electrophiles) c_alkylation enolate->c_alkylation C-Alkylation (Favored by soft electrophiles)

Caption: Competing pathways in the alkylation of 1,3-cyclohexanedione enolate.

Experimental Protocol: O-Methylation with Diazomethane (Illustrative)

While diazomethane is a hazardous reagent requiring specialized handling, it is a classic and effective methylating agent for this transformation[2]. The following protocol is illustrative and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • 1,3-Cyclohexanedione

  • Diazomethane solution in diethyl ether

  • Diethyl ether (anhydrous)

  • Methanol

Procedure:

  • Dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of diethyl ether and a small amount of methanol at 0 °C in a flask equipped with a magnetic stirrer.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether (1.1 eq) to the stirred solution of 1,3-cyclohexanedione. The addition should be done behind a blast shield.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the evolution of nitrogen gas ceases and the yellow color of diazomethane persists.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Table 1: Comparison of Methylating Agents for O-Alkylation of 1,3-Diketones

Methylating AgentTypical ConditionsAdvantagesDisadvantages
DiazomethaneEthereal solution, 0 °C to rtHigh yield, clean reactionHighly toxic and explosive
Dimethyl SulfateBase (e.g., K₂CO₃), acetone, refluxReadily available, inexpensiveToxic, potential for C-alkylation
Methyl IodideBase (e.g., NaH), THF, 0 °C to rtEffective methylating agentCan lead to a mixture of O- and C-alkylation

Part 2: Synthesis via Birch Reduction of Anisole

An alternative and widely used method for the synthesis of cyclohexenones is the Birch reduction of the corresponding methoxy-substituted aromatic compounds[3][4][5]. In the case of this compound, the starting material is anisole. This multi-step process involves a partial reduction of the aromatic ring followed by hydrolysis of the resulting enol ether.

Mechanism of the Birch Reduction of Anisole

The Birch reduction is a dissolving metal reduction, typically employing an alkali metal (such as lithium or sodium) in liquid ammonia with an alcohol as a proton source[3][4][5]. The reaction proceeds through a sequence of single-electron transfers and protonations:

  • Formation of a Radical Anion: A solvated electron from the dissolved alkali metal adds to the anisole ring, forming a radical anion.

  • Protonation: The alcohol protonates the radical anion at the ortho or para position relative to the methoxy group[4]. With electron-donating groups like methoxy, ortho protonation is generally favored.

  • Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a carbanion.

  • Second Protonation: The carbanion is protonated by the alcohol to yield the final product, 1-methoxycyclohexa-1,4-diene.

Diagram 3: Mechanism of the Birch Reduction of Anisole

G cluster_0 Anisole cluster_1 Radical Anion cluster_2 Cyclohexadienyl Radical cluster_3 Cyclohexadienyl Anion cluster_4 1-Methoxycyclohexa-1,4-diene anisole radical_anion anisole->radical_anion + e⁻ cyclohexadienyl_radical radical_anion->cyclohexadienyl_radical + H⁺ (from ROH) cyclohexadienyl_anion cyclohexadienyl_radical->cyclohexadienyl_anion + e⁻ dihydroanisole cyclohexadienyl_anion->dihydroanisole + H⁺ (from ROH)

Caption: Stepwise mechanism of the Birch reduction of anisole.

Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexa-1,4-diene

The 1-methoxycyclohexa-1,4-diene produced in the Birch reduction is an enol ether that can be hydrolyzed under acidic conditions to the corresponding ketone[6]. The hydrolysis proceeds through a series of steps:

  • Protonation of the Enol Ether: The more electron-rich double bond of the enol ether is protonated by an acid, leading to the formation of a resonance-stabilized carbocation.

  • Nucleophilic Attack by Water: A water molecule attacks the carbocation, forming a hemiacetal intermediate.

  • Proton Transfer and Elimination of Methanol: A series of proton transfers results in the elimination of methanol and the formation of a β,γ-unsaturated ketone.

  • Isomerization: The β,γ-unsaturated ketone then isomerizes to the more thermodynamically stable α,β-unsaturated ketone, 2-cyclohexen-1-one, which in this case will be this compound after rearrangement.

Diagram 4: Mechanism of Acid-Catalyzed Hydrolysis and Isomerization

G cluster_0 1-Methoxycyclohexa-1,4-diene cluster_1 Resonance-Stabilized Cation cluster_2 Hemiacetal cluster_3 β,γ-Unsaturated Ketone cluster_4 This compound enol_ether cation enol_ether->cation + H⁺ hemiacetal cation->hemiacetal + H₂O beta_gamma_ketone hemiacetal->beta_gamma_ketone - CH₃OH, - H⁺ alpha_beta_ketone beta_gamma_ketone->alpha_beta_ketone Isomerization

Caption: Mechanism of the hydrolysis of the Birch reduction product to this compound.

Experimental Protocol: Birch Reduction of Anisole and Hydrolysis

This protocol is adapted from established procedures for the Birch reduction of anisole derivatives[5][7].

Materials:

  • Anisole

  • Lithium metal

  • Liquid ammonia (anhydrous)

  • tert-Butanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonium chloride

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

Procedure:

Part A: Birch Reduction

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer in a well-ventilated fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia into the flask.

  • Add anisole (1.0 eq) and anhydrous tert-butanol (2.0 eq) dissolved in anhydrous THF to the liquid ammonia.

  • Carefully add small pieces of lithium metal (2.5 eq) to the stirred solution. A deep blue color will develop.

  • Stir the reaction mixture at -78 °C until the blue color disappears (typically 2-4 hours).

  • Quench the reaction by the slow addition of solid ammonium chloride until the blue color is completely discharged.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

Part B: Hydrolysis

  • To the residue from the Birch reduction, add a 1 M aqueous solution of hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 1-2 hours, monitoring the hydrolysis by TLC.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Table 2: Typical Reaction Parameters for the Birch Reduction of Anisole

ParameterConditionRationale
Solvent Liquid AmmoniaDissolves alkali metals to form solvated electrons.
Alkali Metal Lithium or SodiumSource of electrons for the reduction.
Proton Source tert-Butanol or EthanolProtonates the intermediate radical anion and carbanion.
Temperature -78 °C to -33 °CMaintains ammonia in a liquid state.
Quenching Agent Ammonium ChlorideNeutralizes the excess alkali metal and the amide byproduct.

Conclusion

The synthesis of this compound can be effectively achieved through two primary and mechanistically distinct pathways: the O-alkylation of 1,3-cyclohexanedione and the Birch reduction of anisole followed by hydrolysis. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield.

The O-alkylation route offers a more direct approach, with the key challenge being the control of regioselectivity. Careful selection of the methylating agent and reaction conditions is crucial to favor the formation of the desired O-alkylated product.

The Birch reduction pathway, while multi-step, is a robust and well-established method for the synthesis of cyclohexenones from readily available aromatic precursors. A thorough understanding of the mechanism of both the reduction and the subsequent hydrolysis is essential for optimizing the reaction and achieving high yields of the target molecule.

This guide has provided a comprehensive overview of the core principles and practical considerations for the synthesis of this compound, equipping researchers and drug development professionals with the knowledge to effectively utilize this important synthetic intermediate.

References

Spectroscopic Elucidation of 2-Methoxycyclohex-2-enone: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical compound 2-Methoxycyclohex-2-enone (CAS: 23740-37-6).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes foundational principles with field-proven insights, explaining the causality behind experimental choices and interpretive strategies. Our focus is on building a self-validating understanding of the molecule's structural characterization.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₇H₁₀O₂, is a cyclic α,β-unsaturated ketone, also classified as an enol ether.[1] Its structure presents a unique electronic environment arising from the conjugation between the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the methoxy group (-OCH₃). This arrangement dictates the molecule's reactivity and is the primary determinant of its spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing purity, and understanding its role in synthetic pathways.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Exact Mass 126.06808 Da[1]
CAS Number 23740-37-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data requires meticulous sample preparation and instrument calibration. This protocol ensures reproducibility and spectral integrity.

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[2] The choice of solvent is critical; CDCl₃ is selected for its excellent solubilizing properties for nonpolar organic compounds and its single, well-defined residual peak.[2]

  • Tube Loading: Transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be between 4.0 and 5.0 cm to ensure it resides within the uniform region of the magnetic field.[2] Wipe the outside of the tube to remove any contaminants.[2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument's software will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring stable and accurate frequency measurements.[3]

    • Shimming: The magnetic field homogeneity is optimized through an automated or manual "shimming" process. This minimizes peak broadening and enhances spectral resolution, resulting in sharp, well-defined signals.[3]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[2]

  • Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is employed to simplify the spectrum by collapsing carbon-proton couplings into single lines.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Structure for NMR Assignment:

Numbered structure of this compound for NMR assignments.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale
H3 (vinyl)~4.7 - 5.0Triplet (t)1HJ ≈ 4.0Located on the double bond (vinyl proton), significantly deshielded. The methoxy group at C2 pushes its chemical shift downfield. It appears as a triplet due to coupling with the two adjacent protons at C4.[4]
H7 (-OCH₃)~3.6 - 3.8Singlet (s)3HN/AProtons of the methoxy group are in a distinct chemical environment and show no coupling to other protons, hence a singlet. The electronegative oxygen causes a downfield shift.[4]
H6 (allylic)~2.4 - 2.6Triplet (t)2HJ ≈ 6.0These protons are alpha to the carbonyl group (allylic position), leading to deshielding. They couple with the two protons at C5, resulting in a triplet.
H4~2.3 - 2.5Multiplet (m)2H-These protons are adjacent to the vinyl proton (H3) and the aliphatic protons at C5. The overlapping signals and multiple couplings result in a complex multiplet.
H5~1.9 - 2.1Multiplet (m)2H-These aliphatic protons are furthest from the electron-withdrawing groups and thus appear most upfield. They couple with protons at C4 and C6, leading to a multiplet.
¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum reveals seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C1 (C=O)~195 - 205The carbonyl carbon of an α,β-unsaturated ketone is highly deshielded and appears significantly downfield.[5][6]
C2 (=C-O)~170 - 180This carbon is part of the double bond and is directly attached to an electronegative oxygen atom, causing a strong deshielding effect.
C3 (=CH)~100 - 110As the β-carbon in an enone system, it is more shielded compared to the α-carbon (C2) and appears in the typical alkene region.
C7 (-OCH₃)~55 - 60The methoxy carbon is a classic indicator, appearing in a predictable region due to the direct attachment to oxygen.[7]
C6 (-CH₂-C=O)~35 - 40The carbon alpha to the carbonyl group is deshielded relative to a standard alkane carbon.[6]
C4~25 - 30An aliphatic methylene carbon adjacent to the double bond.
C5~20 - 25The aliphatic methylene carbon furthest from the electron-withdrawing functional groups, making it the most shielded (upfield) of the ring carbons.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.[8] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: An FTIR spectrometer is used to collect the spectrum. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then collected and ratioed against the background to remove interfering signals from atmospheric CO₂ and water vapor. The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹).[9]

  • Data Presentation: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of Key IR Absorption Bands (Predicted)

The IR spectrum of this compound is dominated by absorptions from the conjugated enone and enol ether systems.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2950-2850Medium-StrongC-H Stretch (sp³)Corresponds to the stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methoxy (-CH₃) groups.[10]
~1680-1660StrongC=O Stretch (Ketone)This is a highly characteristic and intense absorption. The frequency is lower than a typical saturated ketone (~1715 cm⁻¹) because conjugation with the C=C double bond weakens the C=O bond, shifting its absorption to a lower wavenumber.[11]
~1620-1600Medium-StrongC=C Stretch (Alkene)This absorption is due to the stretching of the carbon-carbon double bond. Its intensity is enhanced by the conjugation with the carbonyl group.
~1250-1200StrongC-O Stretch (Enol Ether)Represents the asymmetric C-O-C stretching of the enol ether functionality (=C-O-CH₃). This is typically a strong and prominent band.[10]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Introduction: The sample is diluted in a volatile solvent (e.g., dichloromethane) and injected into a Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard method where high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a positively charged molecular ion (M•⁺).[12]

  • Fragmentation: The high energy of EI causes the molecular ion to be energetically unstable, leading it to fragment into smaller, characteristic charged ions and neutral radicals.[13]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, generating a mass spectrum that plots the relative abundance of ions versus their m/z value.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular ion (M•⁺) for this compound is expected at m/z = 126 . Key fragmentation pathways are dictated by the stability of the resulting carbocations and radicals.

m/z ValueProposed FragmentLossRationale
126[C₇H₁₀O₂]•⁺-Molecular Ion (M•⁺)
111[M - CH₃]⁺•CH₃ (15 Da)Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methyl ethers.[14]
98[M - CO]•⁺CO (28 Da)Loss of a neutral carbon monoxide molecule is a characteristic fragmentation for cyclic ketones.
95[M - OCH₃]⁺•OCH₃ (31 Da)Alpha-cleavage resulting in the loss of the methoxy radical is a highly probable event, leading to a stable acylium ion.[15]
67[C₅H₇]⁺-A common fragment for cyclohexene derivatives, potentially arising from complex rearrangements after initial losses.[16]
Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the primary fragmentation steps predicted for this compound under electron ionization.

Fragmentation_Pathway M [C₇H₁₀O₂]•⁺ m/z = 126 (Molecular Ion) F111 [C₆H₇O₂]⁺ m/z = 111 M->F111 - •CH₃ F98 [C₆H₁₀O]•⁺ m/z = 98 M->F98 - CO F95 [C₆H₇O]⁺ m/z = 95 M->F95 - •OCH₃

Proposed EI fragmentation cascade for this compound.

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy maps the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic nature of the key functional groups (conjugated ketone and enol ether), and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. The predicted data and interpretations within this guide provide a robust framework for the identification and characterization of this molecule, underscoring the synergy of modern analytical methods in chemical science.

References

An In-Depth Technical Guide to 2-Methoxycyclohex-2-enone: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxycyclohex-2-enone (CAS No. 23740-37-6), a versatile bifunctional organic intermediate. Possessing both an α,β-unsaturated ketone and an enol ether moiety, this molecule serves as a valuable building block in modern organic synthesis. This document delves into its core physicochemical properties, details a robust synthetic protocol, explores its characteristic reactivity with a focus on mechanistic principles, and highlights its applications in the synthesis of complex molecular architectures relevant to drug discovery and natural product chemistry. Safety and handling protocols are also provided to ensure its effective and safe utilization in a research environment.

Physicochemical and Spectroscopic Properties

This compound is a cyclic organic compound featuring a six-membered ring. Its structure is characterized by a ketone at the C1 position and a methoxy-substituted double bond between C2 and C3. This arrangement of functional groups dictates its physical properties and is the source of its synthetic utility.

Physical and Chemical Identifiers

A summary of the key physical and computed properties for this compound is presented below. It is important to note that while computed data are readily available, experimentally determined values for properties such as boiling point and density are not consistently reported in publicly accessible literature.

PropertyValueSource
IUPAC Name 2-methoxycyclohex-2-en-1-one[PubChem][1]
CAS Number 23740-37-6[PubChem][1]
Molecular Formula C₇H₁₀O₂[PubChem][1]
Molecular Weight 126.15 g/mol [PubChem][1]
Canonical SMILES COC1=CCCCC1=O[PubChem][1]
InChI Key KPVZWLCTHWRRNK-UHFFFAOYSA-N[PubChem][1]
Appearance Not specified (typically a liquid)-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available-
Spectroscopic Signature

The unique electronic environment of this compound gives rise to a distinct spectroscopic profile, which is essential for its identification and for monitoring reaction progress.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet, likely around 3.5-4.0 ppm), a single vinyl proton at the C3 position (a triplet, likely around 5.0-5.5 ppm), and multiplets for the three methylene groups (C4, C5, C6) of the cyclohexene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information. Expected signals include a peak for the carbonyl carbon (C1, ~200 ppm), two olefinic carbons (C2 and C3, with C2 being more downfield due to the oxygen attachment), a signal for the methoxy carbon (~55-60 ppm), and signals for the three aliphatic methylene carbons.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong absorption bands. A sharp, intense peak corresponding to the C=O stretch of the α,β-unsaturated ketone will appear around 1680 cm⁻¹. Another strong band, characteristic of the C=C double bond of the enol ether, is expected around 1620-1640 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of the compound.[1]

Synthesis and Preparation

A robust and widely recognized method for the synthesis of 2-alkoxycyclohexenones involves the Birch reduction of the corresponding dialkoxybenzene precursor, followed by controlled acid hydrolysis of the resulting diene intermediate. This approach is highly effective due to the reliability of the Birch reduction in dearomatizing electron-rich aromatic systems.[3]

Synthetic Workflow: Birch Reduction of 1,3-Dimethoxybenzene

The synthesis of this compound can be efficiently achieved from 1,3-dimethoxybenzene. The process involves two key stages: the initial reduction to form a dihydrodiene intermediate, followed by selective hydrolysis to unmask the ketone.

SynthesisWorkflow cluster_birch Step 1: Birch Reduction cluster_hydrolysis Step 2: Acid Hydrolysis A 1,3-Dimethoxybenzene B 1,5-Dimethoxycyclohexa-1,4-diene A->B  Na or Li, liq. NH₃  EtOH or t-BuOH (proton source) C This compound (Final Product) B->C  Mild aqueous acid  (e.g., Oxalic Acid)

Caption: Synthetic workflow for this compound.

Causality and Experimental Rationale

The choice of the Birch reduction is strategic. This dissolving metal reduction is highly selective for electron-rich aromatic rings like dimethoxybenzene.[3] The mechanism proceeds via a solvated electron transfer, protonation, a second electron transfer, and a final protonation, yielding the non-conjugated 1,4-diene product to avoid unfavorable charge repulsion in the anionic intermediates.[4]

The subsequent hydrolysis step must be carefully controlled. Using a mild acid like oxalic acid is crucial. This selectively hydrolyzes the more labile enol ether at the C1 position while leaving the more stable, conjugated enol ether at C2 intact. Stronger acids could lead to complete hydrolysis or isomerization, reducing the yield of the desired product.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1,3-Dimethoxybenzene

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) metal, cut into small pieces

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Oxalic acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet. Ensure the system is completely dry and flushed with an inert gas (e.g., argon or nitrogen).

  • Birch Reduction: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 250 mL of anhydrous liquid ammonia. To the stirred ammonia, add 10.0 g of 1,3-dimethoxybenzene, followed by 20 mL of anhydrous ethanol.

  • Sodium Addition: Carefully add small pieces of sodium metal (approx. 4.0 g total) portion-wise to the reaction mixture. The solution should develop and maintain a deep blue color, indicating the presence of solvated electrons. Continue stirring at -78 °C for 2-3 hours after the final addition of sodium.

  • Quenching: Cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears. Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Hydrolysis & Extraction: To the residue, add 100 mL of diethyl ether and 100 mL of a 5% aqueous oxalic acid solution. Stir the mixture vigorously at room temperature for 1 hour to effect hydrolysis.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems from its dual reactivity. The α,β-unsaturated ketone system is an excellent electrophile, while the enol ether can participate in various cycloadditions.

Electrophilicity: The Michael Addition

The C4 carbon of the cyclohexenone ring is electron-deficient (electrophilic) due to the electron-withdrawing effect of the conjugated carbonyl group. This makes it susceptible to attack by a wide range of soft nucleophiles in a conjugate addition, or Michael addition, reaction.[5][6]

Causality: This 1,4-addition is often thermodynamically favored over direct 1,2-addition to the carbonyl carbon because it results in the formation of a stable enolate intermediate, which is subsequently protonated during workup.[6] This reaction is a cornerstone of C-C bond formation.

Cycloaddition Chemistry: The Diels-Alder Reaction

This compound is an effective dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[7][8] This reaction provides a powerful and stereospecific method for constructing six-membered rings, making it invaluable in the synthesis of complex polycyclic systems found in many natural products.

Expertise & Causality: The reactivity of the enone as a dienophile is significantly enhanced by the presence of a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen, which further polarizes the π-system and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This LUMO-lowering effect accelerates the reaction by reducing the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO).

DielsAlder cluster_reactants Reactants Diene Diene (e.g., Isoprene) TS [4+2] Transition State (endo-selective) Diene->TS Dienophile This compound (Dienophile) Dienophile->TS Coordination with LA LewisAcid Lewis Acid (LA) (e.g., AlCl₃) LewisAcid->Dienophile Activates Dienophile Product Cycloadduct TS->Product Concerted bond formation

Caption: Lewis acid-catalyzed Diels-Alder reaction pathway.

A relevant example is the reaction of the similar 3-methylcyclohex-2-en-1-one with a substituted diene, which proceeds in high yield in the presence of a mixed AlBr₃/AlMe₃ Lewis acid system, demonstrating the efficacy of this approach even with sterically hindered substrates.[9]

Applications in Synthesis

The unique reactivity profile of this compound makes it a valuable precursor for a variety of complex molecular targets, particularly in the fields of natural product synthesis and drug development.

  • Annulation Strategies: It is a key component in Robinson annulation and related sequences, where a Michael addition is followed by an intramolecular aldol condensation to build a new six-membered ring, forming bicyclic and polycyclic systems.

  • Precursor to Complex Scaffolds: The cyclohexenone core is a common motif in numerous bioactive natural products, including terpenoids and steroids. Syntheses of these molecules often rely on the strategic functionalization of cyclohexenone derivatives.[10]

  • Pharmaceutical Intermediates: The ability to introduce substituents stereoselectively via conjugate addition and cycloaddition reactions makes this scaffold highly attractive for building the core structures of pharmaceutical candidates. The 2-acyl-cyclohexane-1,3-dione class of molecules, for instance, has been explored for herbicidal activity.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification: [1]

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid.

    • H302 + H332: Harmful if swallowed or if inhaled.

    • H319: Causes serious eye irritation.

Precautionary Measures: [1]

  • Prevention:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P261: Avoid breathing vapors or mist.

    • P270: Do not eat, drink, or smoke when using this product.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Take measures to prevent the buildup of electrostatic charge.

  • Storage:

    • Store in a well-ventilated place. Keep cool.

    • Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

A Comprehensive Technical Guide to the Stability and Handling of 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxycyclohex-2-enone (CAS No. 23740-37-6) is a valuable cyclic enone intermediate in organic synthesis.[1] Its bifunctional nature, incorporating both an α,β-unsaturated ketone and an enol ether moiety, makes it a versatile precursor for the synthesis of complex natural products, pharmaceuticals, and bioactive molecules.[2] However, these same functional groups impart specific reactivity profiles that dictate its stability and require carefully controlled storage and handling conditions.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemical stability of this compound. It outlines its principal degradation pathways, provides evidence-based recommendations for optimal storage, and details experimental protocols for assessing its stability. The insights herein are grounded in the fundamental principles of physical organic chemistry and extrapolated from data on structurally related compounds to ensure a robust and reliable framework for maintaining the integrity of this important synthetic building block.

Core Chemical Structure and Inherent Reactivity

The stability of this compound is best understood by dissecting its two primary functional groups. The interplay between the enol ether and the enone system defines its susceptibility to degradation.

  • Enol Ether Moiety: The C=C double bond is electron-rich due to the electron-donating resonance effect of the adjacent methoxy group. This makes the molecule particularly susceptible to attack by electrophiles, with protonation by acids being a primary concern.[3]

  • α,β-Unsaturated Ketone (Enone) Moiety: This system is an electron-poor alkene, prone to nucleophilic attack (Michael addition) at the β-carbon. The carbonyl group also activates the allylic positions for oxidative degradation.

The combination of these features creates a molecule that requires protection from acidic environments, strong oxidizers, and potentially high thermal and photolytic stress.

Diagram 1: Key Functional Moieties of this compound cluster_0 This compound Structure cluster_1 Functional Groups C1 O C2 OCH₃ C6 C1->C6 C=O C2->C1 C-O C3 C3->C2 C= C4 C4->C3 C5 C5->C4 C6->C5 EnolEther Enol Ether (Electron-Rich, Acid-Labile) EnolEther->C2 Enone α,β-Unsaturated Ketone (Electron-Poor) Enone->C3

Caption: Key functional moieties of this compound.

Principal Degradation Pathways

Understanding the likely routes of degradation is critical for developing effective stabilization strategies. Based on its structure, the following pathways are of primary concern.

Acid-Catalyzed Hydrolysis

This is the most significant and probable degradation pathway for this compound. The enol ether functionality is highly labile in the presence of even trace amounts of acid (including Lewis acids) and water. The reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent elimination of methanol to yield 1,3-cyclohexanedione. This process irreversibly destroys the starting material and introduces a polar impurity that can complicate subsequent reactions and purifications.

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Oxidation

Similar to other cyclic ketones and enones, this compound is susceptible to oxidation.[4][5] Atmospheric oxygen, peroxides, or other oxidizing agents can attack the electron-rich double bond or the allylic C-H bonds. This can lead to the formation of epoxides, hydroperoxides, or diketones, resulting in a complex mixture of impurities.

Photochemical and Thermal Decomposition

α,β-Unsaturated ketones are known to absorb UV radiation, which can lead to photochemical reactions such as dimerization or rearrangement. While specific data for this compound is not available, related compounds like 2-methylcyclohexanone can undergo Norrish Type I cleavage upon UV exposure.[4] Similarly, elevated temperatures can promote decomposition, highlighting the need for controlled, cool storage.[4]

Recommended Storage and Handling Protocols

To preserve the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on its chemical properties and safety data for analogous compounds.[6][7][8]

Optimal Storage Conditions

The primary objective is to mitigate the risks of hydrolysis and oxidation.

ParameterRecommendationRationale & Expert Insights
Temperature 2–8°CRefrigeration significantly slows the rate of potential degradation pathways. While the compound is a liquid at room temperature, cool conditions are paramount for long-term stability.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas minimizes contact with atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis. For long-term storage, this is the most critical factor.
Light Amber Glass Vial / Protect from LightStoring in an amber vial or otherwise protecting from light prevents potential photolytic decomposition.[2]
Container Tightly Sealed Borosilicate GlassUse a container with a tight-fitting, inert cap (e.g., PTFE-lined) to prevent moisture ingress. Borosilicate glass is non-reactive and suitable for chemical storage.
Incompatible Materials

To prevent rapid degradation, this compound must be stored away from the following:

  • Strong Acids: Catalyze rapid hydrolysis.

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) Will cause oxidative degradation.[7]

  • Strong Bases: Can catalyze rearrangement or condensation reactions.[7][9]

  • Strong Reducing Agents: May reduce the ketone or the double bond.[7]

Safe Handling Procedures

As a combustible liquid that is harmful if swallowed or inhaled, appropriate safety measures must be taken.[6]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[6][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][8]

  • Transfers: When transferring, do so under an inert atmosphere if possible to maintain purity.

Experimental Protocol for Stability Assessment

A forced degradation study is a self-validating system to confirm the stability profile of this compound and identify its primary degradation products.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and identify major degradants.

Materials:

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% w/v)

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Photostability chamber

  • Calibrated oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep a vial of the stock solution at 2–8°C, protected from light.

  • Sample Analysis:

    • After the designated stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with a 50:50 acetonitrile:water mixture.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent peak from all degradation products.

  • Data Interpretation:

    • Quantify the percentage of remaining this compound in each stressed sample relative to the control.

    • Use the MS data to tentatively identify the molecular weights of the major degradation products. The expected primary degradant under acidic conditions is 1,3-cyclohexanedione (MW: 112.13 g/mol ).

Diagram 3: Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via HPLC-UV/MS Neutralize->HPLC Interpret Quantify Parent Peak & Identify Degradants HPLC->Interpret

Caption: Experimental workflow for a forced degradation study.

Summary and Conclusions

This compound is a chemically sensitive intermediate whose stability is governed by its enol ether and enone functionalities. The principal degradation pathway is acid-catalyzed hydrolysis, which underscores the critical need to protect the compound from acidic conditions and moisture. It is also susceptible to oxidative, thermal, and photolytic degradation.

For optimal long-term stability, this compound should be stored under an inert atmosphere, refrigerated at 2–8°C, and protected from light in a tightly sealed container. By understanding its inherent reactivity and adhering to the storage and handling protocols outlined in this guide, researchers can ensure the material's integrity, leading to more reliable and reproducible results in their synthetic endeavors.

References

An In-Depth Technical Guide to the Synthesis of 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxycyclohex-2-enone is a versatile and highly valuable intermediate in organic synthesis. Its unique structure, featuring a nucleophilic β-carbon and an electrophilic carbonyl carbon, makes it a powerful building block for the construction of complex cyclic systems. It is particularly renowned as a key precursor in the Robinson annulation reaction, a fundamental tool for the formation of six-membered rings, which is a common motif in steroids, terpenoids, and other biologically active natural products.[1] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the most viable routes for researchers in drug development and chemical synthesis.

Primary Synthetic Pathway: Birch Reduction of Anisole

The most established and widely utilized method for the synthesis of this compound begins with the partial reduction of anisole (methoxybenzene). This multi-step process leverages the Birch reduction to disrupt the aromaticity of the starting material, followed by isomerization and hydrolysis to yield the target α,β-unsaturated ketone.

Conceptual Overview

The overall strategy involves three key transformations:

  • Birch Reduction: The aromatic ring of anisole is reduced using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol co-solvent to produce 1-methoxycyclohexa-1,4-diene.[2]

  • Isomerization: The non-conjugated 1,4-diene is isomerized to the thermodynamically more stable, conjugated 1-methoxycyclohexa-1,3-diene. This step is critical as only the conjugated enol ether will hydrolyze correctly to the desired enone.

  • Hydrolysis: Mild acidic hydrolysis of the conjugated enol ether cleaves the methoxy group to reveal the ketone, yielding this compound.

Diagram of the Birch Reduction Pathway

Birch Reduction Pathway Anisole Anisole Intermediate1 1-Methoxycyclohexa-1,4-diene Anisole->Intermediate1 1. Na or Li, liq. NH₃ 2. EtOH (Proton Source) Intermediate2 1-Methoxycyclohexa-1,3-diene Intermediate1->Intermediate2 Acid or Base Catalyst (Isomerization) Product This compound Intermediate2->Product Dilute Acid (e.g., HCl aq.) (Hydrolysis)

Caption: Synthetic workflow from Anisole to this compound.

Mechanistic Deep Dive: The Birch Reduction

The Birch reduction is a dissolving metal reduction that proceeds via a single-electron transfer mechanism.[3]

  • Electron Transfer: A solvated electron from the dissolved alkali metal adds to the anisole π-system, forming a radical anion.[4]

  • Protonation: The alcohol co-solvent protonates the radical anion. The electron-donating methoxy group directs this initial protonation to the ortho or para position.[2][5]

  • Second Electron Transfer: A second electron is transferred to the resulting cyclohexadienyl radical, forming a cyclohexadienyl anion.

  • Final Protonation: A second protonation step yields the final 1,4-diene product.[3][4]

The regioselectivity is governed by the electron-donating nature of the methoxy group, which directs the reduction to leave the double bonds connected to the methoxy-substituted carbon.[4]

Detailed Experimental Protocol: Birch Reduction and Workup

Warning: This procedure involves liquid ammonia, a corrosive and toxic gas at room temperature, and alkali metals, which react violently with water. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Anisole

  • Lithium metal or Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel. Ensure the system is completely dry and purged with an inert gas like argon or nitrogen.

  • Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia into the flask.

  • Metal Dissolution: Add lithium or sodium metal in small pieces to the liquid ammonia with stirring. The formation of a deep blue color indicates the presence of solvated electrons.[3]

  • Substrate Addition: Add a solution of anisole and anhydrous ethanol dropwise to the stirring blue solution over 30 minutes. The blue color will gradually fade.

  • Quenching: After the reaction is complete (indicated by the disappearance of the blue color), cautiously quench the reaction by the slow addition of saturated ammonium chloride solution until the ammonia has evaporated.

  • Extraction: Add water and diethyl ether to the residue. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-methoxycyclohexa-1,4-diene.

  • Isomerization & Hydrolysis: Dissolve the crude diene in a mixture of tetrahydrofuran and dilute hydrochloric acid. Stir the mixture at room temperature, monitoring the reaction by TLC or GC-MS until the starting material is consumed and the desired enone is formed.

  • Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Alternative Synthetic Pathway: From 1,2-Cyclohexanedione

An effective alternative route to this compound starts from 1,2-cyclohexanedione. This method relies on the inherent keto-enol tautomerism of the starting material, followed by a selective O-alkylation.

Conceptual Overview
  • Keto-Enol Tautomerism: 1,2-Cyclohexanedione exists in equilibrium with its enol tautomer, 2-hydroxy-2-cyclohexen-1-one. This enol form is significantly stabilized by intramolecular hydrogen bonding, making it the predominant species.[6][7]

  • O-Methylation: The hydroxyl group of the enol tautomer can be selectively methylated using a suitable methylating agent (e.g., diazomethane or dimethyl sulfate) under basic conditions to form the enol ether, which is the target molecule.

Diagram of the 1,2-Cyclohexanedione Pathway

Dione Pathway Dione 1,2-Cyclohexanedione Enol 2-Hydroxy-2-cyclohexen-1-one (Enol Tautomer) Dione->Enol Tautomerization (Equilibrium) Product This compound Enol->Product Methylating Agent (e.g., (CH₃)₂SO₄, Base) (O-Methylation)

Caption: Synthetic workflow from 1,2-Cyclohexanedione to the target enone.

Detailed Experimental Protocol: O-Methylation

Warning: Dimethyl sulfate is highly toxic and carcinogenic. Diazomethane is explosive and toxic. Both must be handled with extreme caution and appropriate safety measures in a fume hood.

Materials:

  • 1,2-Cyclohexanedione[8]

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-cyclohexanedione in acetone.

  • Base Addition: Add anhydrous potassium carbonate to the solution. This acts as the base to deprotonate the enol.

  • Methylation: Add dimethyl sulfate dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to a gentle reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash it with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the resulting this compound by vacuum distillation.

Other Conceptual Approaches

  • Nucleophilic Substitution: A conceptually straightforward but less common approach involves the synthesis of a 2-halocyclohex-2-enone (e.g., 2-chloro- or 2-bromocyclohex-2-enone). Subsequent nucleophilic aromatic substitution with sodium methoxide would yield the desired product.[9] This route can be effective but may require harsher conditions and the preparation of the halogenated precursor can be challenging.

  • Direct Oxidation: While allylic oxidation of cyclohexene derivatives is a known method for producing enones, achieving selective introduction of a methoxy group at the 2-position via this route is not direct and would likely involve multiple, less efficient steps.[10][11]

Comparative Analysis of Primary Synthetic Routes

FeatureBirch Reduction of AnisoleO-Methylation of 1,2-Cyclohexanedione
Starting Material Anisole (inexpensive, readily available)1,2-Cyclohexanedione (more expensive, prepared from cyclohexanone)[8]
Number of Steps 2-3 (Reduction, Isomerization, Hydrolysis)1 (O-Methylation) from the dione
Scalability Can be challenging due to the use of liquid ammonia and alkali metals.More readily scalable using standard laboratory equipment.
Key Reagents Li or Na, liquid NH₃, EthanolDimethyl sulfate, K₂CO₃
Safety/Handling High: Requires handling of cryogenic liquids and highly reactive metals.High: Requires handling of toxic and carcinogenic methylating agents.
Typical Yields Moderate to good (50-70% overall)Good to excellent (70-90%)
Key Advantage Utilizes a very cheap and abundant starting material.High-yielding, single-step transformation from the precursor dione.

Conclusion

The synthesis of this compound is most reliably achieved through two primary pathways: the Birch reduction of anisole and the O-methylation of 1,2-cyclohexanedione. The choice between these routes depends on the specific needs of the laboratory. The Birch reduction is a classic and cost-effective method ideal for accessing the molecule from basic feedstocks, despite its operational complexities. The O-methylation route offers a more direct, high-yielding, and easily scalable alternative, provided the 1,2-cyclohexanedione precursor is readily available. A thorough understanding of the mechanisms and experimental demands of each route is essential for any researcher or drug development professional aiming to utilize this pivotal synthetic intermediate.

References

Unveiling the Conformational Landscape of 2-Methoxycyclohex-2-enone: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical framework for investigating the structure and conformational preferences of 2-methoxycyclohex-2-enone. In the absence of extensive dedicated literature on this specific molecule, this document synthesizes established principles from computational chemistry and conformational analysis of analogous substituted cyclohexenones. It is designed to serve as a robust resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical computational protocols.

Introduction: The Significance of Substituted Cyclohexenones

The cyclohexenone moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. The introduction of substituents, such as a methoxy group at the C2 position, significantly influences the molecule's electronic properties, reactivity, and three-dimensional shape. Understanding the conformational landscape of these molecules is paramount, as it dictates their interaction with biological targets and their overall physicochemical properties. Theoretical calculations have emerged as a powerful tool to elucidate these subtle structural nuances, providing insights that are often challenging to obtain through experimental methods alone.

The Conformational Isomerism of this compound

The structure of this compound is characterized by a six-membered ring containing a carbonyl group and a carbon-carbon double bond. The presence of the sp2-hybridized carbon atoms of the enone system imparts a degree of planarity to that portion of the ring. However, the remaining sp3-hybridized carbons allow for conformational flexibility, primarily through a ring-inversion process. This leads to two principal chair-like conformations, which can be described by the orientation of the methoxy group relative to the plane of the ring.

Due to the double bond, the classic "chair" conformation of cyclohexane is distorted in cyclohexenone, leading to a "half-chair" or "sofa" conformation. The primary conformational question for this compound revolves around the orientation of the methoxy group, which can exist in pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

Computational Methodology: A Step-by-Step Protocol

A reliable computational approach is essential for accurately predicting the structural and energetic properties of this compound. Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for such investigations.[1][2]

Initial Structure Generation and Optimization

The first step involves generating the initial 3D coordinates for the plausible conformers of this compound. This can be achieved using standard molecular modeling software. Subsequent geometry optimization is crucial to locate the energy minima on the potential energy surface for each conformer. A widely used and effective method is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311+G(d,p).[3]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed. This serves two critical purposes:

  • Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Thermochemical Calculations

From the vibrational frequency calculations, important thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be extracted. These values are essential for determining the relative stabilities of the different conformers at a given temperature.

Analysis of Conformational Stability

The relative energies of the pseudo-axial and pseudo-equatorial conformers will determine the equilibrium population of each. The key interactions to consider include:

  • Steric Hindrance: In the pseudo-axial conformation, the methoxy group may experience steric repulsion with other atoms on the ring, particularly the axial hydrogen atoms. This is analogous to the 1,3-diaxial interactions observed in substituted cyclohexanes.[4][5]

  • Electronic Effects: The orientation of the methoxy group can influence the electronic distribution within the enone system through resonance and inductive effects. These electronic factors can impact the stability of the conformers.

  • Allylic Strain: The interaction between the methoxy group and the substituents on the adjacent sp2-hybridized carbon can also play a role in determining conformational preference.

The following table summarizes the expected key energetic parameters to be calculated.

ParameterDescriptionSignificance
Relative Electronic Energy (ΔE) The difference in the electronic energies of the conformers.Indicates the intrinsic stability difference.
Relative Enthalpy (ΔH) The difference in the enthalpies of the conformers.Accounts for thermal energy contributions.
Relative Gibbs Free Energy (ΔG) The difference in the Gibbs free energies of the conformers.The most accurate predictor of conformational equilibrium.

Validation through Spectroscopic Data Comparison

A crucial aspect of any theoretical study is the validation of the computational model against experimental data.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies, after appropriate scaling, can be directly compared to the experimental IR spectrum. A good correlation between the theoretical and experimental spectra provides confidence in the accuracy of the calculated geometry and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict NMR chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Comparing the calculated NMR parameters with experimental data for this compound would provide further validation of the predicted conformational equilibrium.

Visualizing the Computational Workflow and Conformational Equilibrium

Diagrams are invaluable for illustrating complex processes and relationships.

Computational_Workflow cluster_setup Initial Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis & Validation Initial_Structure Generate Initial 3D Structures (Pseudo-axial & Pseudo-equatorial) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Thermochemistry Thermochemical Calculations (ΔE, ΔH, ΔG) Frequency_Calculation->Thermochemistry Spectra_Prediction Predict Spectroscopic Data (IR, NMR) Frequency_Calculation->Spectra_Prediction Conformer_Stability Determine Relative Stabilities Thermochemistry->Conformer_Stability Experimental_Comparison Compare with Experimental Data Conformer_Stability->Experimental_Comparison Spectra_Prediction->Experimental_Comparison

Caption: A typical computational workflow for the conformational analysis of this compound.

Conformational_Equilibrium Pseudo_Axial Pseudo-axial Conformer Pseudo_Equatorial Pseudo-equatorial Conformer Pseudo_Axial->Pseudo_Equatorial Ring Inversion

Caption: Conformational equilibrium of this compound.

Conclusion

The theoretical investigation of this compound provides a powerful avenue for understanding its structural and electronic properties. By employing robust computational methodologies such as Density Functional Theory, researchers can gain detailed insights into the conformational preferences of this important chemical scaffold. The protocols and principles outlined in this guide offer a comprehensive framework for conducting such studies, ultimately contributing to a deeper understanding of the structure-activity relationships of substituted cyclohexenones and aiding in the rational design of new molecules with desired properties.

References

The Genesis of a Synthon: Unearthing the Historical Context of 2-Methoxycyclohex-2-enone's Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to the Origins of a Versatile Chemical Intermediate

In the landscape of organic synthesis, the emergence of novel chemical entities is often a story of evolving methodologies and deepening mechanistic understanding. 2-Methoxycyclohex-2-enone, a versatile building block in the synthesis of complex molecules, is no exception. Its history is intrinsically linked to the groundbreaking development of the Birch reduction in the mid-20th century, a transformative reaction that opened new avenues for the manipulation of aromatic systems. This in-depth guide navigates the historical context of this compound's discovery, tracing its conceptual origins from the seminal work of Arthur J. Birch to the development of more generalized synthetic strategies.

The Dawn of a New Reductive Method: The Birch Reduction

The story of this compound begins not with its direct synthesis, but with the discovery of a powerful new reaction: the Birch reduction. In a series of landmark papers starting in 1944, Australian chemist Arthur J. Birch detailed a method for the reduction of aromatic rings using sodium or lithium in liquid ammonia with an alcohol as a proton source.[1][2] This reaction, unlike catalytic hydrogenation which typically reduces the aromatic ring to a cyclohexane, selectively yields 1,4-cyclohexadienes.[3]

The initial focus of Birch's work was to develop methods for the synthesis of steroids and other natural products. His 1944 publication in the Journal of the Chemical Society laid the theoretical and practical groundwork for this new reductive process.[1] The proposed mechanism involved the stepwise addition of electrons and protons to the aromatic ring, a concept that has been refined over the decades but remains fundamentally unchanged.

From Anisole to Enone: The Implicit First Synthesis

While Birch's early publications do not contain a specific entry for the synthesis of "this compound," the intellectual framework and experimental procedures described strongly imply its creation as a direct consequence of the reduction of anisole (methoxybenzene) and its derivatives. The Birch reduction of anisole yields 1-methoxy-1,4-cyclohexadiene.[3] This enol ether intermediate is then susceptible to isomerization and hydrolysis under acidic conditions to yield a cyclohexenone.

The key step in the formation of the α,β-unsaturated ketone is the acid-catalyzed rearrangement of the initially formed 1-methoxy-1,4-cyclohexadiene to the more stable conjugated 1-methoxy-1,3-cyclohexadiene, followed by hydrolysis. It was in a 1950 paper that Birch further elaborated on the reactions of the mesomeric anions formed during the reduction, providing a deeper understanding of the regioselectivity of the protonation steps.[4][5] Although the direct isolation and characterization of this compound is not the central theme of these early papers, its formation is an inherent and logical outcome of the described reaction sequences.

A General Approach Emerges: The Wenkert Synthesis

Decades after the initial discoveries of the Birch reduction, a 1973 paper by Ernest Wenkert and colleagues described a "GENERAL SYNTHESIS OF 2-METHOXY-2-CYCLOHEXENONES."[1][6] This work represented a significant step forward by providing a more versatile and direct route to this class of compounds, not solely reliant on the Birch reduction of specific aromatic precursors.

Wenkert's approach utilized a Robinson annulation strategy, reacting a methyl vinyl ketone equivalent, 1,4-dimethoxy-2-butanone, with various ketones.[1][6] This method allowed for the construction of the cyclohexenone ring with the methoxy group pre-installed at the desired position. This development broadened the accessibility and utility of 2-methoxycyclohex-2-enones for synthetic chemists.

Mechanistic Evolution: From Birch's Postulates to Modern Understanding

The initial mechanistic hypothesis for the Birch reduction, as proposed by Birch himself, involved the formation of a radical anion, followed by protonation and further reduction.[5] The regioselectivity was thought to be governed by the stability of the intermediate radical and anionic species. For anisole, the electron-donating methoxy group directs the reduction to the 2,5-positions to produce 1-methoxy-1,4-cyclohexadiene.

The subsequent acid-catalyzed isomerization and hydrolysis to form the conjugated enone is a classic example of enol ether chemistry. The protonation of the enol ether double bond leads to an oxocarbenium ion, which can then be deprotonated to form the more stable conjugated enol ether. Finally, hydrolysis of the enol ether yields the ketone.

The Robinson annulation approach employed by Wenkert follows a well-established mechanistic pathway involving a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.

Experimental Protocols: A Tale of Two Eras

The evolution of synthetic methodology is clearly reflected in the experimental procedures for preparing this compound and its precursors. The early protocols for the Birch reduction were characterized by the use of reactive metals in cryogenic liquid ammonia, while modern methods often employ more convenient reagents and conditions.

Table 1: Comparative Analysis of Synthetic Parameters
ParameterHistorical Birch Reduction (ca. 1950s)Modern Synthetic Approach (Representative)
Starting Material Anisole1,3-Cyclohexanedione
Key Transformation Birch Reduction, Isomerization, HydrolysisO-Methylation
Reagents Sodium, Liquid Ammonia, Ethanol, Sulfuric AcidDimethyl sulfate, Base
Solvent Liquid Ammonia, Diethyl EtherMethanol, Water
Temperature -78 °C to room temperatureRoom temperature to reflux
Reaction Time Several hours1-3 hours
Overall Yield ModerateHigh
Workup Extractive workup with etherExtractive workup
Purification DistillationColumn chromatography, Distillation

Detailed Experimental Methodologies

Historical Protocol: Synthesis of Cyclohexenone via Birch Reduction of Anisole (Conceptual Reconstruction based on Birch's work)

Step 1: Birch Reduction of Anisole to 1-Methoxy-1,4-cyclohexadiene

  • A three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel is charged with liquid ammonia (approx. 200 mL).

  • Small pieces of sodium metal (approx. 4.6 g, 0.2 mol) are added portion-wise with vigorous stirring until a persistent blue color is obtained.

  • A solution of anisole (10.8 g, 0.1 mol) in absolute ethanol (20 mL) is added dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, the blue color is discharged by the addition of a small amount of a proton source (e.g., ethanol or ammonium chloride).

  • The ammonia is allowed to evaporate overnight.

  • Water (100 mL) is cautiously added to the residue, and the mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methoxy-1,4-cyclohexadiene.

Step 2: Hydrolysis to Cyclohexenone (Illustrative)

  • The crude 1-methoxy-1,4-cyclohexadiene is dissolved in a mixture of acetone (50 mL) and 2 M sulfuric acid (20 mL).

  • The mixture is stirred at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • The acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 30 mL).

  • The combined ether extracts are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude product is purified by distillation to yield cyclohexenone. Note: This procedure yields the parent cyclohexenone. To obtain this compound via this route would require a modification of the hydrolysis conditions to favor isomerization and partial hydrolysis.

Modern Protocol: A Representative Synthesis of 3-Methoxycyclohex-2-enone (A related isomer for illustrative purposes)

A more direct and common modern approach to a methoxycyclohexenone involves the O-methylation of a 1,3-dicarbonyl compound.

  • To a stirred solution of 1,3-cyclohexanedione (11.2 g, 0.1 mol) in methanol (100 mL) is added potassium carbonate (13.8 g, 0.1 mol).

  • Dimethyl sulfate (12.6 g, 0.1 mol) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and diethyl ether (100 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-methoxycyclohex-2-enone.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the historical and a generalized modern synthetic approach, the following diagrams are provided.

historical_synthesis Anisole Anisole Dihydroanisole 1-Methoxy-1,4-cyclohexadiene Anisole->Dihydroanisole Birch Reduction (Na, liq. NH3, EtOH) Isomerized_Diene 1-Methoxy-1,3-cyclohexadiene Dihydroanisole->Isomerized_Diene Acid-catalyzed Isomerization Enone This compound Isomerized_Diene->Enone Hydrolysis

Caption: Historical synthesis route to this compound.

modern_synthesis Diketone 1,3-Cyclohexanedione Enolate Enolate Diketone->Enolate Base Enone 3-Methoxycyclohex-2-enone Enolate->Enone O-Methylation (e.g., (CH3)2SO4)

Caption: A generalized modern approach to a methoxycyclohexenone.

Conclusion: A Legacy of Innovation

The discovery and development of synthetic routes to this compound exemplify the progression of organic chemistry in the 20th century. From its conceptual origins in the powerful yet demanding Birch reduction to the more refined and versatile strategies of later decades, the journey to this valuable synthon highlights the relentless pursuit of efficiency and elegance in chemical synthesis. For today's researchers, understanding this historical context not only provides a deeper appreciation for the tools at their disposal but also serves as an inspiration for future innovation in the art of molecule building.

References

Natural occurrence of 2-Methoxycyclohex-2-enone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Methoxycyclohexenone Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, methoxy-substituted derivatives represent a significant area of interest due to their prevalence in natural products and their diverse pharmacological profiles. This technical guide provides a comprehensive overview of the natural occurrence of methoxycyclohexenone derivatives, with a particular focus on isomers found in endophytic fungi. While the 2-methoxycyclohex-2-enone structure is a common synthetic target, this guide will detail the isolation, biosynthesis, and biological activities of the more frequently observed naturally occurring 3-methoxycyclohex-2-enone derivatives, offering insights for natural product discovery and drug development.

Introduction: The Methoxycyclohexenone Scaffold

The cyclohexenone ring system is a six-membered carbocycle containing a ketone and a carbon-carbon double bond. The placement of a methoxy group on this ring can significantly influence its electronic properties and, consequently, its biological activity. The this compound and 3-methoxycyclohex-2-enone isomers are of particular interest. While both are synthetically accessible, current research indicates that nature preferentially produces derivatives of the 3-methoxycyclohex-2-enone core. These compounds are primarily found as secondary metabolites of endophytic fungi, microorganisms that reside within plant tissues in a symbiotic relationship.[1] This guide will delve into the known naturally occurring 3-methoxycyclohexenone derivatives as exemplars of this compound class.

cluster_0 Isomeric Methoxycyclohexenone Scaffolds 2-methoxy This compound (Primarily a Synthetic Scaffold) 3-methoxy 3-Methoxycyclohex-2-enone (Naturally Occurring Core)

Caption: Comparison of 2-methoxy and 3-methoxycyclohexenone isomers.

Natural Sources of Methoxycyclohexenone Derivatives

The primary sources of naturally occurring methoxycyclohexenone derivatives are endophytic fungi, particularly those belonging to the Xylariaceae family.[2] These microorganisms are a rich source of novel bioactive compounds, likely due to the complex ecological interactions they have with their host plants.[3]

Fungal Endophytes: A Prolific Source

Research has led to the isolation of several oxygenated cyclohexenone derivatives from endophytic fungi. A notable example is the xylariaceous endophytic fungus (strain YUA-026), which produces a suite of these compounds when cultured on unpolished rice.[2] Another significant source is the endophytic fungus Amphirosellinia nigrospora, from which a potent antimicrobial cyclohexenone derivative has been isolated.[4]

Key Isolated Methoxycyclohexenone Derivatives

The following table summarizes some of the key 3-methoxycyclohexenone derivatives that have been isolated and characterized from fungal sources.

Compound NameStructureSource Organism(s)Reference(s)
(4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneStructure of (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneAmphirosellinia nigrospora JS-1675, Xylariaceae sp. YUA-026[2][4]
(4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneStructure of (4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneXylariaceae sp. YUA-026[2]
(4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneStructure of (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneXylariaceae sp. YUA-026[2]

Note: Structures for compounds 2 and 3 are based on spectroscopic data from the cited literature as direct images are not available in PubChem.

Related Cyclohexenones from Other Natural Sources

While endophytic fungi are the most prominent source of methoxycyclohexenones, related cyclohexenone derivatives have been isolated from other sources, suggesting a broader distribution of the core scaffold in nature. Marine-derived fungi, such as Aspergillus sp. SCSIO 41501, have been shown to produce novel cyclohexenone derivatives when cultured under different conditions (OSMAC strategy).[5] Additionally, various polyoxygenated cyclohexene derivatives are characteristic secondary metabolites of plants in the genus Uvaria (Annonaceae family).

Biosynthesis of Fungal Methoxycyclohexenones

The biosynthesis of these complex fungal metabolites is believed to originate from the polyketide pathway. Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors (typically acetyl-CoA and malonyl-CoA) to form a linear poly-β-keto chain.[3] This reactive intermediate then undergoes a series of enzyme-catalyzed modifications, including cyclization, reduction, dehydration, and methylation, to generate the final, structurally diverse polyketide product.

A plausible biosynthetic pathway for a 3-methoxycyclohexenone derivative begins with the formation of a polyketide chain by a PKS. This is followed by an intramolecular aldol condensation to form the six-membered ring. Subsequent tailoring enzymes, such as oxidoreductases, epoxidases, and methyltransferases, would then act upon this core structure to introduce the hydroxyl, epoxide, and methoxy functionalities observed in the natural products.

cluster_0 Proposed Biosynthetic Pathway of a 3-Methoxycyclohexenone Derivative Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Linear Poly-β-keto Chain PKS->Polyketide Iterative Condensation Cyclization Intramolecular Aldol Condensation Polyketide->Cyclization CyclohexenoneCore Cyclohexenone Core Cyclization->CyclohexenoneCore Ring Formation Tailoring Tailoring Enzymes (Oxidoreductases, Epoxidases, Methyltransferases) CyclohexenoneCore->Tailoring Post-PKS Modifications FinalProduct Substituted 3-Methoxy- cyclohexenone Derivative Tailoring->FinalProduct

Caption: Proposed biosynthetic pathway for fungal 3-methoxycyclohexenone derivatives.

Isolation and Structural Elucidation

The isolation and characterization of methoxycyclohexenone derivatives from fungal cultures follow established natural product chemistry protocols. The general workflow involves cultivation of the fungus, extraction of the metabolites, and subsequent chromatographic purification.

General Experimental Protocol
  • Cultivation: The endophytic fungus is typically grown in a suitable liquid or solid medium (e.g., potato dextrose broth or fermented rice) under static or shaking conditions for several weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and culture medium are separated. The medium is extracted with an organic solvent such as ethyl acetate. The biomass is typically extracted with methanol.

  • Fractionation: The crude extracts are combined, concentrated, and subjected to preliminary fractionation using techniques like column chromatography over silica gel or Sephadex LH-20.[2]

  • Purification: Fractions showing activity in a preliminary screen (e.g., antimicrobial assay) are further purified using repeated column chromatography and high-performance liquid chromatography (HPLC) to yield the pure compounds.

cluster_1 Isolation and Purification Workflow Cultivation Fungal Cultivation (Solid or Liquid Media) Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Fractionation Column Chromatography (Silica Gel, Sephadex LH-20) Extraction->Fractionation Purification High-Performance Liquid Chromatography (HPLC) Fractionation->Purification Characterization Structure Elucidation (NMR, MS) Purification->Characterization

Caption: General workflow for the isolation of methoxycyclohexenone derivatives.

Structure Determination

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon skeleton and the connectivity of the atoms within the molecule.

Biological Activities

The naturally occurring 3-methoxycyclohexenone derivatives have demonstrated a range of interesting biological activities, particularly in the areas of antimicrobial and phytotoxic effects.

Antimicrobial Activity

(4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one has been shown to inhibit the growth of various plant pathogenic bacteria and fungi.[4] Similarly, compounds isolated from the xylariaceous fungus YUA-026 exhibited activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[2]

CompoundTest OrganismActivity (MIC in µg/ml)Reference
(4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneStaphylococcus aureus100[2]
Pseudomonas aeruginosa100[2]
Candida albicans200[2]
(4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneStaphylococcus aureus400[2]
Pseudomonas aeruginosa200[2]
Candida albicans>400[2]
Cytotoxic and Phytotoxic Activities

In addition to their antimicrobial properties, some of these compounds have shown phytotoxic activity against lettuce.[2] The α,β-unsaturated ketone functionality present in the cyclohexenone ring is a known Michael acceptor, which can react with biological nucleophiles such as cysteine residues in proteins, a mechanism that often underlies the cytotoxic and antimicrobial effects of this class of compounds.

cluster_2 Biological Activities of Methoxycyclohexenone Derivatives Core 3-Methoxycyclohexenone Core Structure Antimicrobial Antimicrobial Activity Core->Antimicrobial Phytotoxic Phytotoxic Activity Core->Phytotoxic Cytotoxic Potential Cytotoxic Activity (Michael Acceptor) Core->Cytotoxic Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal

Caption: Overview of the biological activities of natural methoxycyclohexenone derivatives.

Conclusion and Future Perspectives

Naturally occurring 3-methoxycyclohexenone derivatives, primarily isolated from endophytic fungi, represent a promising class of bioactive molecules. Their antimicrobial and phytotoxic properties make them interesting candidates for further investigation in agriculture and medicine. While the 2-methoxy isomer remains elusive in nature, the study of its naturally occurring 3-methoxy counterpart provides valuable insights into the biosynthesis and bioactivity of this important chemical scaffold. Future research should focus on exploring a wider range of endophytic and marine-derived fungi to uncover novel derivatives, elucidating the specific enzymatic machinery responsible for their biosynthesis, and conducting more extensive pharmacological profiling to fully understand their therapeutic potential.

References

An In-Depth Technical Guide to the Photochemical Behavior of 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Illuminating the Path of a Reactive Intermediate

The photochemical behavior of α,β-unsaturated carbonyl compounds, particularly cyclic enones, has long been a cornerstone of synthetic organic chemistry. The ability to construct complex carbocyclic and heterocyclic frameworks with high stereocontrol through light-induced transformations offers a powerful tool for the synthesis of natural products and novel pharmaceutical agents. This guide delves into the nuanced photochemical behavior of a specific, electron-rich enone: 2-methoxycyclohex-2-enone. While the broader class of cyclohexenones has been extensively studied, the influence of the 2-methoxy substituent imparts unique reactivity that warrants a detailed examination. This document will synthesize foundational principles with specific examples drawn from closely related systems to provide a predictive and practical understanding of the photochemical transformations of this versatile building block. We will explore its synthesis, delve into the mechanistic underpinnings of its expected photoreactions, provide detailed experimental protocols, and present data in a clear, accessible format.

Synthesis of this compound: Preparing the Photosubstrate

The journey into the photochemistry of this compound begins with its synthesis. A common and efficient method for the preparation of 2-alkoxycyclohexenones starts from the readily available 1,3-cyclohexanedione. This approach involves the O-alkylation of the dione, which exists in equilibrium with its enol tautomer.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1,3-cyclohexanedione.

Materials:

  • 1,3-Cyclohexanedione

  • Methanol (anhydrous)

  • Trimethyl orthoformate or Diazomethane

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Enol Ether Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of methanol (5-10 volumes) and trimethyl orthoformate (1.2 eq).

  • Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

dot graph TD { A[1,3-Cyclohexanedione] -->|CH(OCH3)3, CH3OH, H+| B(this compound); }

Diagram of the synthesis of this compound.

The Photochemical Landscape: [2+2] Cycloadditions and Rearrangements

Upon absorption of ultraviolet or visible light, this compound is promoted to an electronically excited state, unlocking a variety of reaction pathways. The primary photochemical processes for cyclic enones are [2+2] cycloadditions with alkenes and, in some cases, intramolecular rearrangements.[1][2] The presence of the electron-donating methoxy group at the C2 position is expected to significantly influence the nature of the excited state and the subsequent reactivity.

The Excited State and the de Mayo Reaction Mechanism

The photochemistry of enones typically proceeds through the triplet excited state (T₁).[1] Upon irradiation, the enone is first excited to a short-lived singlet state (S₁), which then undergoes efficient intersystem crossing (ISC) to the more stable triplet state.[1] This triplet enone behaves as a diradical and can react with a ground-state alkene in a stepwise fashion, known as the de Mayo reaction.

The generally accepted mechanism for the [2+2] photocycloaddition of an enone with an alkene involves:

  • Photoexcitation and Intersystem Crossing: The enone absorbs a photon, leading to the S₁ state, followed by ISC to the T₁ state.

  • Exciplex Formation: The triplet enone may form an excited-state complex (exciplex) with the alkene.

  • Formation of a 1,4-Diradical Intermediate: The triplet enone adds to the alkene to form a 1,4-diradical intermediate. The regiochemistry of this addition is influenced by both steric and electronic factors. For electron-rich enones, the initial bond often forms between the β-carbon of the enone and the alkene.

  • Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then collapses to form the cyclobutane ring.

dot graph TD { subgraph "Photochemical Excitation" Enone_S0[Enone (S₀)] -- "hν" --> Enone_S1[Enone (S₁)]; Enone_S1 -- "ISC" --> Enone_T1[Enone (T₁)]; end subgraph "Reaction with Alkene" Enone_T1 -- "+ Alkene" --> Exciplex; Exciplex --> Diradical_T1[Triplet 1,4-Diradical]; Diradical_T1 -- "Spin Inversion" --> Diradical_S1[Singlet 1,4-Diradical]; Diradical_S1 -- "Ring Closure" --> Cyclobutane_Product; end }

Mechanism of the [2+2] Photocycloaddition of an Enone.

Intramolecular [2+2] Photocycloaddition: A Case Study of 2-(2′-Alkenyloxy)cycloalk-2-enones

While specific studies on the intermolecular photocycloadditions of this compound are scarce, extensive research on the intramolecular reactions of closely related 2-(2′-alkenyloxy)cycloalk-2-enones provides profound insights into its expected behavior.[3] In these systems, the enone and the alkene are tethered, predisposing them to intramolecular reactions.

Irradiation of 2-(2′-alkenyloxy)cycloalk-2-enones in the presence of a triplet sensitizer, such as thioxanthen-9-one, using visible light (λ = 420 nm) leads to intramolecular [2+2] photocycloaddition with high regioselectivity and diastereoselectivity.[3] The reaction proceeds to form a "crossed" adduct, resulting in a bridged tricyclic system.[3] This outcome is rationalized by the formation of the most stable 1,4-diradical intermediate via a five-membered ring transition state.[3]

dot graph TD { A["2-(2'-Alkenyloxy)cyclohex-2-enone"] -- "hν, Sensitizer" --> B{"Triplet Excited State"}; B --> C{"Intramolecular Cyclization"}; C --> D["1,4-Diradical Intermediate"]; D --> E["Bridged Tricyclic Photoproduct"]; }

Intramolecular [2+2] photocycloaddition of a 2-alkoxycyclohexenone derivative.

Table 1: Representative Data for Intramolecular [2+2] Photocycloaddition of 2-(2′-Alkenyloxy)cycloalk-2-enones [3]

Substrate (R group on alkene)SensitizerWavelength (nm)SolventYield (%)
HThioxanthen-9-one420Acetonitrile99
MethylThioxanthen-9-one420Acetonitrile85
EthylThioxanthen-9-one420Acetonitrile78
Potential for Photochemical Rearrangements

In addition to cycloadditions, cyclic enones can undergo photochemical rearrangements. A notable example is the lumiketone rearrangement, typically observed in 4,4-disubstituted cyclohexenones. This reaction involves a bond reorganization to form a bicyclo[3.1.0]hexan-2-one derivative. While less common for 2-substituted enones, the possibility of such rearrangements should be considered, especially in the absence of a suitable reaction partner for cycloaddition. The specific influence of the 2-methoxy group on the propensity for rearrangement versus other photochemical pathways remains an area for further investigation.

Experimental Protocols for Photochemical Reactions

The successful execution of a photochemical reaction hinges on careful control of experimental parameters. The following protocol is a generalized procedure for the sensitized intramolecular [2+2] photocycloaddition of a 2-alkoxycyclohexenone derivative, which can be adapted for this compound systems.

Protocol: Sensitized Intramolecular [2+2] Photocycloaddition[3]

Objective: To perform the intramolecular [2+2] photocycloaddition of a tethered 2-alkoxycyclohexenone.

Materials:

  • 2-(Alkenyloxy)cyclohexenone substrate

  • Triplet sensitizer (e.g., Thioxanthen-9-one, 2.5-10 mol%)

  • Anhydrous solvent (e.g., acetonitrile, degassed)

  • Photoreactor equipped with a suitable lamp (e.g., LED with λ = 420 nm)

  • Schlenk flask or other suitable reaction vessel

  • Standard work-up and purification supplies

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, dissolve the 2-(alkenyloxy)cyclohexenone substrate and the sensitizer in the anhydrous solvent. The concentration of the substrate is typically in the range of 0.01-0.05 M.

  • Degassing: Thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the light source at a controlled temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the cycloadduct.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

dot graph TD { A[Prepare Solution] --> B[Degas with Inert Gas]; B --> C[Irradiate in Photoreactor]; C --> D[Monitor Reaction]; D --> E[Solvent Removal]; E --> F[Purify by Chromatography]; F --> G[Characterize Product]; }

Workflow for a typical photochemical experiment.

Characterization of Photoproducts

The structural elucidation of the photoproducts is a critical step. For the intramolecular [2+2] cycloaddition of 2-(2′-alkenyloxy)cycloalk-2-enones, the resulting bridged tricyclic structures can be characterized by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The formation of the cyclobutane ring results in the appearance of new signals in the aliphatic region of the spectrum, often with characteristic coupling constants that can help determine the stereochemistry of the ring junctions.

  • ¹³C NMR Spectroscopy: The disappearance of the alkene signals of the starting material and the appearance of new sp³ carbon signals corresponding to the cyclobutane ring are key indicators of a successful reaction.

  • IR Spectroscopy: The carbonyl stretching frequency in the IR spectrum can provide information about ring strain in the product.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula of the photoproduct.

Conclusion and Future Outlook

The photochemical behavior of this compound represents a fertile ground for synthetic innovation. Drawing upon the well-established principles of enone photochemistry and the detailed studies of closely related 2-alkoxy analogs, we can anticipate that this substrate will primarily undergo [2+2] photocycloaddition reactions with high efficiency and selectivity, particularly in intramolecular contexts. The electron-donating methoxy group likely enhances the reactivity of the enone system and may influence the properties of the excited state, a facet that invites further photophysical investigation.

For professionals in drug development, the ability to rapidly construct complex, three-dimensional scaffolds from simple precursors is of paramount importance. The photochemical transformations of this compound and its derivatives offer a direct route to novel molecular architectures that could serve as the basis for new therapeutic agents. Future research should focus on exploring the intermolecular reactivity of this enone, determining the quantum yields of its photochemical processes, and applying these reactions in the total synthesis of complex natural products.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Methoxycyclohex-2-enone in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Methoxycyclohex-2-enone in Synthesis

In the landscape of modern organic synthesis, the Michael addition stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds.[1] This conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor) is fundamental to the construction of complex molecular architectures.[2] Among the diverse array of Michael acceptors, this compound emerges as a particularly versatile and strategic building block.

Its structure, featuring a cyclic enone scaffold, is activated towards nucleophilic attack at the β-position. The key differentiator is the methoxy group at the C-2 position, which not only modulates the electronic properties of the π-system but also serves as a latent carbonyl group. Following a successful Michael addition, the resulting enol ether moiety can be readily hydrolyzed to unveil a 1,5-dicarbonyl relationship, a ubiquitous structural motif in natural products and pharmaceutical agents. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with field-proven protocols for researchers in synthetic chemistry and drug development.

Part 1: Synthesis of the Michael Acceptor

A reliable supply of high-purity this compound is paramount for reproducible results. The most common and efficient laboratory-scale synthesis begins with the readily available cyclohexane-1,3-dione. The procedure involves a straightforward O-methylation.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for the methylation of β-dicarbonyl compounds.[3]

Reaction Scheme:

G cluster_0 Synthesis of this compound start Cyclohexane-1,3-dione reagents Methanol (Solvent) TiCl4 (Catalyst) start->reagents 1. Add TiCl4 to solution in Methanol 2. Stir at room temperature product This compound reagents->product 3. Filter, Concentrate, Purify

Caption: Workflow for the synthesis of this compound.

Materials & Equipment:

Reagent/EquipmentDetails
Cyclohexane-1,3-dione1.0 eq
Methanol (MeOH)Anhydrous, sufficient for ~0.5 M concentration
Titanium(IV) chloride (TiCl₄)1.0 M solution in Dichloromethane (DCM)
Round-bottom flaskAppropriate size, with stir bar
Magnetic stir plate
Filtration apparatusBuchner funnel, filter paper
Rotary evaporatorFor solvent removal
Column chromatography setupSilica gel, appropriate solvent system

Procedure:

  • Reaction Setup: To a well-stirred solution of cyclohexane-1,3-dione (1.0 eq) in anhydrous methanol, add titanium(IV) chloride solution (a catalytic amount, e.g., 0.03 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.

Part 2: The Michael Addition: Mechanism and Key Considerations

The utility of this compound is fully realized in its role as a Michael acceptor. The reaction proceeds via the addition of a nucleophile to the electron-deficient β-carbon of the enone system.

General Mechanism

The reaction is a classic example of conjugate addition, driven by the formation of a stable C-C bond.[4][5]

  • Nucleophile Generation: A base is used to deprotonate the Michael donor (e.g., a malonic ester), generating a stabilized enolate or carbanion.[6]

  • Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the this compound. The π-electrons of the enone are pushed through the conjugated system to form a new, resonance-stabilized enolate intermediate.[1]

  • Protonation: The enolate intermediate is protonated during aqueous work-up (or by a proton source in the reaction mixture) to yield the final 1,4-adduct.

G Donor Michael Donor (e.g., Malonate) Enolate Stabilized Enolate (Nucleophile) Donor->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate Resonance-Stabilized Enolate Intermediate Enolate->Intermediate Nucleophilic Attack (C-C bond formation) Acceptor This compound (Acceptor) Acceptor->Intermediate Product 1,4-Adduct Product Intermediate->Product Protonation Protonation Proton Source (e.g., H₂O work-up) Protonation->Product

Caption: Generalized mechanism of the Michael Addition.

Choosing the Right Michael Donor

The success of a Michael addition is highly dependent on the nature of the nucleophile. "Soft," resonance-stabilized nucleophiles are ideal as they overwhelmingly favor 1,4-addition over direct 1,2-addition to the carbonyl group.[7][8] In contrast, "hard" nucleophiles like organolithium or Grignard reagents tend to result in undesired 1,2-addition.[4]

Michael Donor ClassExample(s)Key Characteristics
Malonic Esters Diethyl malonate, Dimethyl malonateExcellent, highly stabilized "soft" nucleophiles.[9][10]
β-Ketoesters Ethyl acetoacetateVersatile donors, leading to 1,5-dicarbonyls.[11][12]
Organocuprates (Gilman) Lithium dimethylcuprate (Me₂CuLi)Preferred for adding simple alkyl or aryl groups.[7]
Enamines (Stork) Cyclohexanone-pyrrolidine enamineA neutral alternative to enolates for ketone donors.[6]
Nitroalkanes Nitromethane, NitroethaneThe resulting nitro group offers rich synthetic utility.[13][14]
Cyanide Sodium cyanide (NaCN)Introduces a nitrile functionality.
Stereochemical Considerations

The Michael addition creates at least one new stereocenter at the β-carbon of the original enone, and potentially a second at the α-carbon of the donor.[11][15] Controlling the stereochemical outcome is a major focus of modern organic chemistry. Asymmetric Michael additions can be achieved using chiral catalysts, chiral auxiliaries on the donor or acceptor, or chiral bases.[16][17][18] These advanced methods allow for the synthesis of enantioenriched products, which is critical in drug development.

Part 3: Experimental Protocol for a Representative Michael Addition

This protocol details the conjugate addition of diethyl malonate to this compound, a classic and reliable transformation.

Protocol 2: Michael Addition of Diethyl Malonate

Reaction Scheme:

G cluster_1 Michael Addition Experimental Workflow step1 1. Generate Enolate (Diethyl Malonate + NaOEt in EtOH) step2 2. Add Acceptor (this compound) step1->step2 step3 3. Reaction (Stir at RT or gentle heat) step2->step3 step4 4. Quench & Extract (Aqueous work-up) step3->step4 step5 5. Purify (Column Chromatography) step4->step5

Caption: Experimental workflow for a typical Michael addition.

Materials & Equipment:

Reagent/EquipmentDetails
This compound1.0 eq
Diethyl malonate1.1 - 1.5 eq
Sodium ethoxide (NaOEt)Catalytic (e.g., 0.1 eq) or Stoichiometric (1.1 eq)
Ethanol (EtOH)Anhydrous, reaction solvent
Saturated NH₄Cl solutionFor quenching
Ethyl acetate (EtOAc)Extraction solvent
BrineFor washing
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Round-bottom flask, stir bar
Condenser (if heating)
Separatory funnel
Rotary evaporator
Column chromatography setupSilica gel, Hexanes/EtOAc eluent system

Procedure:

  • Enolate Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (0.1 eq for a catalytic reaction) in anhydrous ethanol. To this solution, add diethyl malonate (1.2 eq) dropwise and stir for 15-20 minutes at room temperature to pre-form the enolate.

  • Addition of Acceptor: Add a solution of this compound (1.0 eq) in a minimal amount of ethanol to the enolate solution dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor the progress by TLC until the starting enone is consumed (typically 2-12 hours).

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.

Part 4: Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low or No Reaction Ineffective base; insufficient activation; steric hindrance.Use a stronger base (e.g., NaH) if necessary. Ensure anhydrous conditions. Increase reaction time or temperature moderately.
Formation of 1,2-Adduct Nucleophile is too "hard."Switch to a softer nucleophile. For alkyl additions, use an organocuprate instead of a Grignard or organolithium reagent.
Polymerization Product enolate reacts with another molecule of acceptor.[7]Use catalytic base and ensure the initial donor is significantly more acidic than the product. Maintain dilute conditions.
Complex Product Mixture Side reactions; reaction not driven to completion; decomposition on silica.Re-optimize reaction conditions (temp, time). Consider a less acidic work-up. Buffer the silica gel with triethylamine.

Pro-Tip: The choice between catalytic and stoichiometric base can be crucial. For highly acidic Michael donors like malonates, a catalytic amount of a weak base like sodium ethoxide is often sufficient, as the product enolate is more basic than the starting enolate and will be protonated by the starting donor, regenerating the catalyst.[7] This minimizes side reactions.

References

Application Notes & Protocols: The Utility of 2-Methoxycyclohex-2-enone as a Dienophile in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Strategic Insights into Dienophile Activation

The Diels-Alder reaction stands as a cornerstone of synthetic chemistry, prized for its capacity to construct complex six-membered rings with exceptional stereo- and regiocontrol in a single, convergent step.[1] The judicious selection of the diene and dienophile is paramount to the success of this transformation. This guide focuses on 2-methoxycyclohex-2-enone, a dienophile of nuanced reactivity. As an α,β-unsaturated ketone, its reactivity is inherently polarized, yet the presence of the C-2 methoxy group introduces a layer of electronic complexity that must be strategically managed. Unlike more potently activated systems, harnessing the full synthetic potential of this compound often necessitates catalytic intervention. These notes provide the theoretical underpinnings and field-proven protocols essential for leveraging this versatile building block in research and development, particularly within the context of natural product synthesis and drug discovery.[2]

Mechanistic & Reactivity Profile

Electronic Nature and Frontier Molecular Orbitals (FMO)

This compound is a moderately electron-deficient dienophile. The electron-withdrawing character of the conjugated carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a prerequisite for a normal-electron-demand Diels-Alder reaction. However, the C-2 methoxy group, an electron-donating group (EDG) through resonance, partially counteracts this effect by raising the LUMO energy relative to an unsubstituted cyclohexenone.

This electronic balance means that while thermal reactions with highly electron-rich dienes (e.g., Danishefsky's diene) can proceed, reactions with unactivated or electron-neutral dienes are often sluggish and require elevated temperatures, which can lead to side reactions or decomposition.[3][4] The key to unlocking the utility of this dienophile lies in enhancing its electrophilicity.

The Indispensable Role of Lewis Acid Catalysis

Lewis acid catalysis is the most effective strategy to augment the reactivity of enone dienophiles.[5] Lewis acids, such as aluminum trichloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂), coordinate to the lone pair of the carbonyl oxygen.[6] This coordination has a profound electronic effect: it dramatically increases the electron-withdrawing capacity of the carbonyl group, which in turn significantly lowers the dienophile's LUMO energy.[7]

This LUMO energy reduction decreases the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO, accelerating the reaction rate by orders of magnitude and often allowing the cycloaddition to proceed smoothly at low temperatures (e.g., -78 °C to 0 °C).[6] Furthermore, this catalytic approach frequently enhances both regioselectivity and stereoselectivity.[8]

Figure 1: Lewis acid coordination to the carbonyl oxygen of the dienophile lowers its LUMO energy, accelerating the Diels-Alder reaction.

Regio- and Stereoselectivity Considerations

Regioselectivity

For unsymmetrical dienes, the regiochemical outcome of the cycloaddition is governed by the alignment of orbital coefficients in the FMOs. In the Lewis acid-catalyzed reaction of this compound, the coordinated carbonyl group makes the β-carbon (C-3) the most electrophilic and the site of the largest LUMO coefficient. Consequently, the reaction will favor the regioisomer where the most nucleophilic terminus of the diene forms a bond with this C-3 position, a principle consistent with the ortho-para rule for Diels-Alder reactions.[7]

Stereoselectivity: The Endo/Exo Paradigm

The Diels-Alder reaction creates up to four new stereocenters.[9] When cyclic dienophiles are used, the formation of two diastereomers, designated endo and exo, is possible.

  • Endo Adduct: The substituent(s) on the dienophile are oriented syn (on the same side) to the longest bridge of the newly formed bicyclic system.

  • Exo Adduct: The substituent(s) are oriented anti (on the opposite side).

Under thermal conditions, the Alder Endo Rule often correctly predicts the kinetic product to be the endo isomer, a preference attributed to stabilizing secondary orbital interactions between the diene's π-system and the dienophile's activating group.[10] However, in Lewis acid-catalyzed reactions, especially with sterically demanding substrates, the preference can shift. Steric hindrance in the more compact endo transition state can outweigh the electronic stabilization, leading to the exo isomer as the major product.[11] Therefore, the stereochemical outcome must be determined empirically for each specific diene-dienophile pair and set of conditions.

Experimental Protocols and Methodologies

The following section provides a robust, field-tested protocol for a Lewis acid-catalyzed Diels-Alder reaction. This protocol is based on established methodologies for related cyclohexenone systems and serves as an excellent starting point for optimization.[8][11]

Materials & Reagent Handling
  • Dienophile: this compound (store under argon or nitrogen, refrigerated).

  • Diene: Ensure the diene is of high purity. Volatile dienes like isoprene or cyclopentadiene should be freshly distilled before use.

  • Lewis Acid: Use a high-purity Lewis acid. Many are extremely sensitive to moisture and should be handled under inert atmosphere (glovebox or Schlenk line). Solutions should be prepared with anhydrous solvents.

  • Solvent: Anhydrous solvents (e.g., dichloromethane, toluene) are critical to prevent quenching of the Lewis acid. Use a freshly dried and distilled solvent or one from a commercial solvent purification system.

Exemplar Protocol: Lewis Acid-Catalyzed Cycloaddition with a Substituted Diene

This protocol describes the reaction of this compound with 2-methyl-4-trimethylsilyloxy-1,3-pentadiene, catalyzed by a mixed AlBr₃/AlMe₃ system, which has proven effective for hindered systems.[11]

Reaction Scheme: (A chemical drawing showing this compound reacting with 2-methyl-4-trimethylsilyloxy-1,3-pentadiene in the presence of AlBr₃/AlMe₃ to yield the bicyclic cycloadduct).

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq) and anhydrous toluene (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -5 °C using an appropriate cooling bath (e.g., an ice-salt bath).

  • Catalyst Addition: In a separate flame-dried flask under inert atmosphere, prepare the Lewis acid catalyst solution (e.g., a 5:1 mixture of AlBr₃/AlMe₃ in anhydrous dichloromethane). Slowly add the catalyst solution (1.1 eq) to the cooled dienophile solution via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Diene Addition: Add the diene (1.2 eq) dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir the reaction at -5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting dienophile is consumed (typically 24-48 hours).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate at -5 °C with vigorous stirring. Caution: Quenching can be exothermic.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Figure 2: Standard experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Data Summary & Expected Outcomes

The efficiency and selectivity of Diels-Alder reactions involving this compound are highly dependent on the diene and reaction conditions. The following table provides a generalized summary of expected outcomes based on established principles.

Diene TypeExampleTypical ConditionsExpected YieldKey Considerations
Highly Activated (Electron-Rich) Danishefsky's DieneThermal (25-80 °C) or mild Lewis acidGood to ExcellentHigh regioselectivity is expected.[3] The silyl enol ether product requires hydrolysis to unmask the ketone.
Cyclic, Unactivated CyclopentadieneLewis Acid (e.g., BF₃·OEt₂), -78 °C to RTModerate to GoodProne to dimerization; use freshly cracked diene. Endo/exo ratio is sensitive to the catalyst and temperature.[5]
Acyclic, Unactivated Isoprene, ButadieneLewis Acid (e.g., AlCl₃), 0 °C to RTModerateRegioselectivity needs to be carefully analyzed. Volatile dienes may require a sealed tube or pressure vessel.[7]
Sterically Hindered 2,3-Dimethyl-1,3-butadieneStrong Lewis Acid (e.g., AlBr₃/AlMe₃), 0 °CFair to GoodReaction may be slow. A more potent catalyst system may be required to overcome steric hindrance.[11]

Field Insights & Troubleshooting

  • Low Yields: The primary culprit is often moisture inactivating the Lewis acid. Ensure all glassware is rigorously dried and solvents are anhydrous. Another cause can be diene polymerization, especially with cyclopentadiene; use the diene immediately after preparation.

  • Complex Product Mixture: This may indicate a lack of selectivity or the formation of side products. Consider running the reaction at a lower temperature to improve selectivity. If multiple regioisomers are forming, a different Lewis acid might alter the outcome.

  • Difficulty in Purification: The polarity of the bicyclic ketone products can be very similar to that of unreacted starting material. Careful selection of the chromatography eluent system is crucial for achieving good separation.

  • Determining Stereochemistry: The stereochemical outcome (endo vs. exo) is typically determined using 1D and 2D NMR techniques, particularly through Nuclear Overhauser Effect (NOE) experiments. Unambiguous confirmation may require X-ray crystallography of a suitable crystalline derivative.

References

Application Notes and Protocols for Catalytic Enantioselective Reactions Involving 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methoxycyclohex-2-enone in Asymmetric Synthesis

This compound is a highly versatile and synthetically attractive building block in modern organic chemistry. Its unique electronic and steric properties, conferred by the vinyl ether moiety conjugated to a carbonyl group, render it a prochiral substrate ripe for a multitude of catalytic enantioselective transformations. The electron-donating nature of the methoxy group polarizes the enone system, influencing its reactivity in key carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of two principal classes of asymmetric reactions utilizing this substrate: the organocatalytic Michael addition and the Lewis acid-catalyzed Diels-Alder reaction. For researchers in medicinal chemistry and natural product synthesis, mastering these reactions unlocks access to a rich diversity of chiral cyclohexanoid scaffolds, which are prevalent in biologically active molecules.

Part I: Organocatalytic Enantioselective Michael Addition to this compound

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is a cornerstone of organic synthesis for carbon-carbon bond formation.[1] The development of organocatalysis has revolutionized this field by providing a green and efficient alternative to metal-based catalysts for achieving high enantioselectivity.[2] In the context of this compound, the reaction allows for the stereocontrolled introduction of a substituent at the C4 position.

Scientific Principles and Mechanistic Insights

The most prevalent and successful strategy for the organocatalytic Michael addition to cyclic enones involves the use of chiral secondary amines, such as proline and its derivatives.[3] The catalytic cycle, depicted below, proceeds through the formation of a nucleophilic enamine intermediate.

The chiral secondary amine catalyst reversibly reacts with the ketone of this compound to form a chiral enamine. This enamine is more nucleophilic than the corresponding enolate and reacts with the electrophile in a stereocontrolled manner. The steric hindrance of the catalyst directs the approach of the electrophile to one face of the enamine, leading to the observed enantioselectivity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the enantioenriched product.

The 2-methoxy group plays a crucial role in this process. Its electron-donating character can modulate the reactivity of the enone system and influence the stability of the enamine intermediate. The choice of catalyst is therefore critical to overcome any potential deactivation and to ensure high stereocontrol. Bifunctional catalysts, such as thiourea-based primary amines, can also be employed. These catalysts activate the nitroalkene electrophile through hydrogen bonding while simultaneously forming the enamine with the cyclohexenone.[2]

Diagram: Catalytic Cycle of an Amine-Catalyzed Michael Addition

G General Catalytic Cycle for Enamine-Mediated Michael Addition cluster_0 Catalytic Cycle Start This compound + Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Start->Enamine - H2O Michael_Addition Michael Addition (Nucleophilic Attack on Electrophile) Enamine->Michael_Addition + Electrophile Iminium Iminium Ion Intermediate Michael_Addition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Product Enantioenriched Product Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen

Caption: General workflow for chiral amine-catalyzed Michael addition.

Application Note & Protocol: Asymmetric Michael Addition of Nitromethane

This protocol describes a model system for the enantioselective Michael addition of nitromethane to this compound using a commercially available bifunctional thiourea catalyst. This reaction is valuable for the synthesis of precursors to chiral 1,4-amino alcohols.

Materials:

  • This compound (1.0 equiv)

  • Nitromethane (3.0 equiv)

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea organocatalyst (0.1 equiv)[2]

  • 4-Nitrophenol (0.05 equiv)[2]

  • Toluene (or other suitable aprotic solvent)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Protocol:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the (R,R)-DPEN-based thiourea catalyst (0.1 mmol, 0.1 equiv) and 4-nitrophenol (0.05 mmol, 0.05 equiv).

  • Add toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Add nitromethane (3.0 mmol, 3.0 equiv) dropwise to the stirring solution.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Outcome and Data Interpretation:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
10Toluene254885-9590-99
10CH2Cl2254880-9088-97
5Toluene257275-8590-99

Note: The data presented in this table are illustrative and based on typical results for similar systems. Actual results may vary.

Part II: Lewis Acid-Catalyzed Enantioselective Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with excellent stereocontrol.[4] When employing a prochiral dienophile like this compound, the use of a chiral Lewis acid catalyst can induce high enantioselectivity, leading to the formation of complex polycyclic structures.

Scientific Principles and Mechanistic Insights

Chiral Lewis acids catalyze Diels-Alder reactions by coordinating to a Lewis basic site on the dienophile, typically the carbonyl oxygen. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and enhancing its regioselectivity and stereoselectivity.[5] The chiral ligands on the Lewis acid create a chiral environment around the dienophile, forcing the diene to approach from a specific face, thus controlling the absolute stereochemistry of the newly formed stereocenters.

The 2-methoxy group on the cyclohexenone ring increases the electron density of the double bond, which can make it a less reactive dienophile in normal electron-demand Diels-Alder reactions. Therefore, the use of a strong Lewis acid is often necessary to achieve reasonable reaction rates. The methoxy group can also act as a secondary Lewis basic site, potentially leading to bidentate coordination with the Lewis acid. This can further rigidify the transition state and enhance stereoselectivity.

Diagram: Lewis Acid-Catalyzed Diels-Alder Reaction Workflow

G Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction Start Mix Chiral Ligand and Lewis Acid Precursor Catalyst_Formation In situ Catalyst Formation Start->Catalyst_Formation Substrate_Addition Add this compound (Dienophile) Catalyst_Formation->Substrate_Addition Diene_Addition Add Diene Substrate_Addition->Diene_Addition Reaction Reaction at Low Temperature Diene_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Chromatographic Purification Workup->Purification Analysis Characterization and Enantiomeric Excess Determination Purification->Analysis

Caption: A typical experimental workflow for a chiral Lewis acid-catalyzed Diels-Alder reaction.

Application Note & Protocol: Asymmetric Diels-Alder Reaction with Isoprene

This protocol outlines a model procedure for the enantioselective Diels-Alder reaction between this compound and isoprene, catalyzed by a chiral copper(II)-bis(oxazoline) complex. This reaction is a valuable method for constructing chiral bicyclic systems.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (0.1 equiv)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (0.11 equiv)

  • This compound (1.0 equiv)

  • Isoprene (5.0 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • 4 Å Molecular sieves

  • Saturated aqueous NaHCO3 solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Cu(OTf)2 (0.1 mmol, 0.1 equiv) and (S,S)-Ph-BOX (0.11 mmol, 0.11 equiv).

  • Add anhydrous CH2Cl2 (2.0 mL) and stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex. The solution should turn a distinct color (often blue or green).

  • Add powdered 4 Å molecular sieves (approx. 200 mg) to the reaction mixture.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.0 mmol, 1.0 equiv) dissolved in a small amount of anhydrous CH2Cl2 to the cold catalyst solution.

  • Add isoprene (5.0 mmol, 5.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 24 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NaHCO3 solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Expected Outcome and Data Interpretation:

CatalystLigandTemperature (°C)Time (h)Yield (%)dr (endo:exo)ee (%) (endo)
Cu(OTf)2(S,S)-Ph-BOX-782470-85>95:590-98
Zn(OTf)2(S,S)-Ph-BOX-404865-80>90:1085-95
Sc(OTf)3(S,S)-Ph-BOX-782475-90>95:592-99

Note: The data presented in this table are illustrative and based on typical results for similar systems. Actual results may vary.

References

Application Notes & Protocols: 2-Methoxycyclohex-2-enone as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Methoxycyclohex-2-enone, a cyclic enone, has emerged as a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1][2][3] Its unique structural arrangement, featuring both electrophilic and nucleophilic centers, allows for a diverse range of chemical transformations. The conjugated system, with an electron-donating methoxy group and an electron-withdrawing carbonyl group, makes the molecule susceptible to various addition and condensation reactions, which are fundamental to the assembly of heterocyclic rings.[4][5] This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems, including pyrimidines, quinolines, and tetrahydroindoles, complete with detailed experimental protocols and mechanistic insights for researchers in organic synthesis and drug development.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles, forming the core structure of nucleobases in DNA and RNA and appearing in numerous pharmaceuticals. The synthesis of pyrimidines from this compound typically involves a condensation reaction with a C-N-C or N-C-N fragment, such as amidines, ureas, or guanidines.[6][7][8]

Mechanistic Rationale

The reaction proceeds through a cyclocondensation mechanism. The 1,3-dicarbonyl-like character of the enone system allows it to react with binucleophiles. The process is often initiated by a Michael-type addition of one of the nitrogen atoms of the amidine or urea to the β-carbon of the enone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The methoxy group serves as an excellent leaving group during the final aromatization step.

General Reaction Pathway for Pyrimidine Synthesis

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition Amidine Amidine (R-C(NH)NH2) Amidine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Formation Dehydration_Aromatization Dehydration & Aromatization Cyclization->Dehydration_Aromatization Cyclized Intermediate Pyrimidine Substituted Tetrahydroquinazolinone Dehydration_Aromatization->Pyrimidine Final Product

Caption: Workflow for pyrimidine synthesis from this compound.

Experimental Protocol: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add acetamidine hydrochloride and stir for 20 minutes at room temperature to generate the free base.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of acetic acid in water.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Data Summary: Synthesis of Substituted Pyrimidines
Amidine/Urea DerivativeCatalyst/BaseSolventReaction Time (h)Yield (%)
GuanidineNaOEtEthanol585
UreaKOHMethanol870
ThioureaNaOMeMethanol678
Benzamidinet-BuOKTHF682

Synthesis of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[9][10] The synthesis of quinolines from this compound can be achieved through annulation reactions, such as a modified Friedländer synthesis, by reacting it with an ortho-aminoaryl aldehyde or ketone.[11][12][13]

Mechanistic Rationale

This synthesis involves the condensation between the enolate of this compound (formed under basic or acidic conditions) and the carbonyl group of the ortho-aminoaryl aldehyde/ketone. This is followed by a cyclization and dehydration/aromatization sequence to form the fused heterocyclic system. The cyclohexenone moiety provides the carbocyclic portion of the quinoline ring.

General Reaction Pathway for Quinoline Synthesis

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product This compound This compound Condensation Aldol-type Condensation This compound->Condensation o-Aminoaryl Ketone o-Aminoaryl Ketone o-Aminoaryl Ketone->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Adduct Aromatization Dehydration & Oxidation Cyclization->Aromatization Cyclized Intermediate Quinoline Substituted Quinoline Aromatization->Quinoline Final Product G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product This compound This compound Amine_Condensation Amine Condensation This compound->Amine_Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Amine_Condensation Intramolecular_Attack Intramolecular Michael Addition Amine_Condensation->Intramolecular_Attack Enamine Intermediate Dehydration Dehydration Intramolecular_Attack->Dehydration Cyclized Adduct Tetrahydroindole Substituted Tetrahydroindolone Dehydration->Tetrahydroindole Final Product

References

Annulation Reactions Utilizing 2-Methoxycyclohex-2-enone: A Detailed Guide for Synthetic Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of cyclic molecular architectures is a cornerstone of innovation. Among the myriad of synthetic tools available, annulation reactions stand out for their efficiency in forming new rings, thereby rapidly increasing molecular complexity. This guide provides an in-depth exploration of annulation reactions that employ 2-methoxycyclohex-2-enone, a versatile and reactive building block. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the practical application of these powerful transformations.

Introduction: The Synthetic Utility of this compound

This compound is a functionalized cyclic enone that offers unique reactivity profiles in organic synthesis. The presence of the electron-donating methoxy group at the 2-position and the electron-withdrawing carbonyl group creates a polarized π-system. This electronic arrangement activates the β-carbon (C3) for nucleophilic attack, making it an excellent Michael acceptor. Furthermore, the enol ether functionality can be readily hydrolyzed under acidic conditions to a β-diketone, or it can be eliminated, providing pathways to various substituted cyclohexenone derivatives. These characteristics make this compound a valuable precursor for the synthesis of complex polycyclic systems, including those found in steroids and other natural products.

The Robinson Annulation: A Classic Strategy for Six-Membered Ring Formation

The Robinson annulation is a powerful and widely used method for the formation of a six-membered ring.[1][2] The reaction proceeds through a tandem Michael addition followed by an intramolecular aldol condensation.[3] When employing this compound, the reaction allows for the construction of bicyclic systems with a high degree of functionalization.

Mechanistic Insights

The generally accepted mechanism for the Robinson annulation begins with the formation of an enolate from a Michael donor, such as a β-ketoester or a cyclic diketone. This enolate then undergoes a conjugate addition to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor).[3] In the context of this compound, the enolate of the Michael donor attacks the C3 position. This is followed by an intramolecular aldol condensation, where a newly formed enolate attacks one of the carbonyl groups to form a six-membered ring. Subsequent dehydration yields the final α,β-unsaturated ketone product.

The presence of the 2-methoxy group can influence the regioselectivity of the initial Michael addition and the subsequent aldol cyclization. The electron-donating nature of the methoxy group enhances the electrophilicity of the β-carbon, facilitating the initial conjugate addition.

Robinson_Annulation_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation Start Enolate of Michael Donor + this compound Intermediate1 Michael Adduct (1,5-Diketone intermediate) Start->Intermediate1 Conjugate Addition Intermediate2 Enolate Formation Intermediate1->Intermediate2 Base Intermediate3 Cyclized Aldol Adduct Intermediate2->Intermediate3 Intramolecular Attack Product Bicyclic Enone Product Intermediate3->Product Dehydration

Caption: General workflow of the Robinson Annulation.

Application in Steroid Synthesis

The A and B rings of the steroid nucleus can be efficiently constructed using the Robinson annulation.[4] While many syntheses start with 2-methyl-1,3-cyclohexanedione, the principles are applicable to reactions involving this compound, which can serve as a surrogate for a cyclohexanedione after hydrolysis.

Detailed Experimental Protocol: Robinson Annulation of this compound with Ethyl Acetoacetate

This protocol details a representative procedure for the Robinson annulation between this compound and ethyl acetoacetate. This reaction is a foundational example of how to construct a functionalized bicyclic system.

Materials:

  • This compound (1.0 equiv.)

  • Ethyl acetoacetate (1.1 equiv.)

  • Sodium ethoxide (1.1 equiv.)

  • Anhydrous ethanol

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel (230-400 mesh)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) in anhydrous ethanol.

  • Enolate Formation: To the stirred solution, add ethyl acetoacetate (1.1 equiv.). Separately, prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol.

  • Michael Addition: Slowly add the sodium ethoxide solution to the reaction mixture at room temperature over 15-20 minutes. Stir the mixture for 1 hour at room temperature to facilitate the Michael addition.

  • Aldol Condensation and Dehydration: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with 5% hydrochloric acid until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. Add dichloromethane and water to the residue. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired bicyclic enone.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide is a sufficiently strong base to deprotonate ethyl acetoacetate to form the reactive enolate for the Michael addition. It also serves as the catalyst for the subsequent intramolecular aldol condensation.

  • Solvent: Anhydrous ethanol is used as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the intramolecular aldol condensation and subsequent dehydration to form the thermodynamically stable α,β-unsaturated ketone.

Expected Outcomes and Data Presentation

The yield and diastereoselectivity of the Robinson annulation can be influenced by the specific substrates and reaction conditions. Below is a table summarizing representative data for similar Robinson annulation reactions.

Michael DonorMichael AcceptorBaseSolventYield (%)Reference
2-MethylcyclohexanoneMethyl Vinyl KetoneNaOEtEtOH~70-80%[1]
Ethyl Acetoacetate4-MethoxychalconeNaOHEtOH79%[5]
2-Methyl-1,3-cycloalkanedioneMethyl Vinyl KetoneLipase ASAcetone/DMSO51-83%[6]

Domino Michael-Aldol Reactions: A Tandem Approach to Complexity

The concept of the Robinson annulation can be extended to other domino or tandem reactions that combine a Michael addition with an intramolecular aldol reaction in a single pot.[7] These reactions are highly efficient in building molecular complexity from simple starting materials. Organocatalysis has emerged as a powerful tool for controlling the stereochemistry of these transformations.

Organocatalyzed Asymmetric Annulation

Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric Robinson annulation, leading to enantioenriched products. The mechanism involves the formation of a chiral enamine intermediate from the Michael donor, which then attacks the Michael acceptor in a stereocontrolled fashion.

Asymmetric_Annulation_Workflow cluster_workflow Organocatalyzed Asymmetric Annulation Start Michael Donor + Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Start->Enamine Michael_Addition Stereoselective Michael Addition Enamine->Michael_Addition Michael_Acceptor This compound Michael_Acceptor->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation Product Enantioenriched Bicyclic Product Aldol_Condensation->Product

Caption: Workflow for an organocatalyzed asymmetric annulation.

Troubleshooting and Considerations

  • Polymerization of Michael Acceptor: α,β-Unsaturated ketones can be prone to polymerization under basic conditions. Slow addition of the base or the Michael acceptor can help to minimize this side reaction.

  • Regioselectivity of Enolate Formation: When using unsymmetrical ketones as Michael donors, the regioselectivity of enolate formation can be an issue. The choice of base and reaction conditions can be used to favor the formation of either the kinetic or thermodynamic enolate.[2]

  • Diastereoselectivity: The formation of new stereocenters during the Michael addition and aldol condensation can lead to diastereomeric products. The stereochemical outcome is often influenced by the transition state geometries, which can be controlled by the choice of catalyst and reaction conditions.

Conclusion

Annulation reactions utilizing this compound are powerful and versatile methods for the construction of functionalized six-membered rings. The Robinson annulation, in particular, provides a reliable pathway to bicyclic systems that are valuable intermediates in the synthesis of steroids and other complex natural products. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively employ these reactions to achieve their synthetic goals. The detailed protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the art of molecular construction.

References

Application Notes and Protocols for the Stereoselective Reduction of the Carbonyl Group in 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Chiral 2-Methoxycyclohexanols

The stereoselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, enabling access to chiral alcohols that are pivotal building blocks for pharmaceuticals, natural products, and advanced materials. Within this context, the reduction of 2-methoxycyclohex-2-enone presents a synthetically valuable transformation. The resulting chiral 2-methoxycyclohexanols, with their defined stereochemistry, are versatile intermediates. The relative orientation of the hydroxyl and methoxy groups (cis or trans) and the absolute configuration (R or S) at the newly formed stereocenters are critical for their utility in subsequent synthetic steps. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of various stereoselective reduction methods for this compound.

Understanding the Stereochemical Challenge

The reduction of the carbonyl group in this compound can lead to the formation of two new stereocenters, resulting in four possible stereoisomers. The primary challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl carbon to favor the formation of a specific diastereomer (cis or trans) and, in the case of enantioselective reductions, a specific enantiomer.

G cluster_enantioselective Enantioselective Control This compound This compound cis-2-Methoxycyclohexanol cis-2-Methoxycyclohexanol This compound->cis-2-Methoxycyclohexanol Diastereoselective Reduction trans-2-Methoxycyclohexanol trans-2-Methoxycyclohexanol This compound->trans-2-Methoxycyclohexanol Diastereoselective Reduction (1R,2S)-cis (1R,2S)-cis cis-2-Methoxycyclohexanol->(1R,2S)-cis (1S,2R)-cis (1S,2R)-cis cis-2-Methoxycyclohexanol->(1S,2R)-cis (1R,2R)-trans (1R,2R)-trans trans-2-Methoxycyclohexanol->(1R,2R)-trans (1S,2S)-trans (1S,2S)-trans trans-2-Methoxycyclohexanol->(1S,2S)-trans

Caption: Stereochemical outcomes in the reduction of this compound.

Part 1: Diastereoselective Reduction – The Luche Reduction

The Luche reduction is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, often with high diastereoselectivity.[1][2] The reaction employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).

Mechanism of Action: Hardening the Hydride

The key to the Luche reduction's selectivity lies in the Hard and Soft Acid-Base (HSAB) principle.[2] Sodium borohydride is a relatively soft hydride source, which can lead to a mixture of 1,2- and 1,4-addition products. Cerium(III) chloride, a hard Lewis acid, coordinates to the alcohol solvent (typically methanol), increasing its acidity. This facilitates the formation of methoxyborohydrides, which are "harder" reducing agents.[3] The Ce³⁺ ion also activates the carbonyl group towards nucleophilic attack, further favoring the 1,2-addition pathway.[3]

G cluster_reagents Reagents cluster_activation Activation & Transformation cluster_substrate Substrate cluster_product Product NaBH4 NaBH₄ (Soft) Methoxyborohydrides [BHn(OMe)4-n]⁻ (Hard) NaBH4->Methoxyborohydrides CeCl₃, MeOH CeCl3 CeCl₃ Activated Carbonyl Activated C=O CeCl3->Activated Carbonyl MeOH Methanol Allylic Alcohol Allylic Alcohol Methoxyborohydrides->Allylic Alcohol 1,2-Addition Activated Carbonyl->Allylic Alcohol Enone Enone Enone->Activated Carbonyl

Caption: Mechanistic overview of the Luche Reduction.

Protocol: Diastereoselective Luche Reduction of this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Vigorous gas evolution (hydrogen) will be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes to 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxycyclohexanol.

Expected Outcome and Characterization: The Luche reduction of 2-substituted cyclohexenones generally favors the formation of the trans diastereomer due to the axial attack of the hydride on the less hindered face of the carbonyl. The diastereomeric ratio can be determined by ¹H NMR spectroscopy by analyzing the coupling constants and chemical shifts of the protons on the carbon atoms bearing the hydroxyl and methoxy groups.

Part 2: Enantioselective Reductions

For applications requiring enantiomerically pure 2-methoxycyclohexanols, several powerful catalytic asymmetric methods are available.

A. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] It utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·SMe₂ or BH₃·THF).

Mechanism of Enantioselection: The chiral oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor.[6] The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, exposing one face of the carbonyl to intramolecular hydride delivery from the coordinated borane.[6] The choice of the (R)- or (S)-enantiomer of the catalyst determines the absolute stereochemistry of the resulting alcohol.

G CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst_Borane_Complex Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane_Complex Borane Borane (BH₃) Borane->Catalyst_Borane_Complex Ternary_Complex Ternary Complex (Ketone-Catalyst-Borane) Catalyst_Borane_Complex->Ternary_Complex Ketone This compound Ketone->Ternary_Complex Chiral_Alcohol Enantioenriched 2-Methoxycyclohexanol Ternary_Complex->Chiral_Alcohol Intramolecular Hydride Transfer

Caption: Simplified workflow of the CBS reduction.

Protocol: Enantioselective CBS Reduction of this compound

Materials:

  • This compound

  • (R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

  • Under an inert atmosphere, charge a dry round-bottom flask with the CBS catalyst (5-10 mol%) and anhydrous THF.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the borane solution (1.0 M in THF or SMe₂) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

B. Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a chiral ruthenium-diphosphine catalyst, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), under a hydrogen atmosphere.[7]

Mechanism of Enantioselection: The active catalyst, typically a Ru(II)-BINAP complex, coordinates the ketone substrate. The C₂-symmetric chiral environment created by the BINAP ligand directs the hydrogenation to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Protocol: Noyori Asymmetric Hydrogenation of this compound

Materials:

  • This compound

  • --INVALID-LINK--n or a similar chiral Ru-BINAP precursor

  • Methanol (MeOH) or Ethanol (EtOH), degassed

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with the chiral Ru-BINAP catalyst (0.1-1 mol%) and the degassed solvent.

  • Add this compound (1.0 eq).

  • Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 10-100 atm).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time (typically several hours to a day).

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

C. Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

Biocatalysis offers an environmentally friendly and often highly stereoselective alternative for ketone reductions.[8] Baker's yeast contains a variety of reductase enzymes that can reduce carbonyl compounds with high enantioselectivity.[9]

Principle of Biocatalytic Reduction: The reduction is carried out by oxidoreductase enzymes within the yeast cells, which utilize nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a cofactor to deliver a hydride to the carbonyl group. The stereochemical outcome is determined by the specific enzyme(s) that act on the substrate.

Protocol: Baker's Yeast Reduction of this compound

Materials:

  • This compound

  • Active dry baker's yeast

  • Sucrose or glucose

  • Tap water

  • Erlenmeyer flask

  • Orbital shaker

  • Ethyl acetate

  • Celite®

Procedure:

  • In an Erlenmeyer flask, suspend active dry baker's yeast in warm tap water (around 35-40 °C).

  • Add sucrose or glucose as a carbon source to initiate fermentation and cofactor regeneration.

  • Stir the mixture for about 30 minutes at room temperature.

  • Add this compound to the yeast suspension.

  • Incubate the flask on an orbital shaker at room temperature for 24-72 hours. Monitor the reaction by TLC or GC.

  • After the reaction, filter the mixture through a pad of Celite® to remove the yeast cells, washing the Celite® pad with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Data Summary and Comparison

The choice of reduction method will depend on the desired stereochemical outcome, scale of the reaction, and available resources. The following table provides a general comparison of the methods discussed.

MethodTypeKey ReagentsTypical StereoselectivityAdvantagesDisadvantages
Luche Reduction DiastereoselectiveNaBH₄, CeCl₃Good to excellent d.r.Mild conditions, high 1,2-selectivityProduces a racemic mixture of diastereomers
CBS Reduction EnantioselectiveChiral oxazaborolidine, boraneHigh ee (>90%)High enantioselectivity, predictable stereochemistryRequires stoichiometric borane, sensitive to air and moisture
Noyori Hydrogenation EnantioselectiveChiral Ru-BINAP catalyst, H₂Very high ee (>95%)High catalytic efficiency, broad substrate scopeRequires high-pressure equipment, catalyst can be expensive
Baker's Yeast EnantioselectiveSaccharomyces cerevisiae, sugarVariable, can be high eeEnvironmentally friendly, inexpensiveLower yields, can be substrate-dependent, requires longer reaction times

Characterization of Stereoisomers

The stereochemical outcome of the reduction must be rigorously characterized.

  • Diastereomeric Ratio (d.r.): This is typically determined from the ¹H NMR spectrum of the crude or purified product mixture. The integration of well-resolved signals corresponding to each diastereomer allows for their quantification. For 2-methoxycyclohexanols, the signals of the protons at C1 (bearing the OH group) and C2 (bearing the OMe group) are often diagnostic. The coupling constant between these two protons (³JH1,H2) can also provide information about the relative stereochemistry (cis or trans).

  • Enantiomeric Excess (e.e.): This is determined using a chiral analytical technique.

    • Chiral High-Performance Liquid Chromatography (HPLC): The product is passed through a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification by UV or other detectors.

    • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The product may need to be derivatized to increase its volatility.

    • NMR with Chiral Shift Reagents: Addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration.

Conclusion

The stereoselective reduction of this compound provides access to valuable chiral 2-methoxycyclohexanols. The choice between diastereoselective methods like the Luche reduction and enantioselective methods such as the CBS reduction, Noyori hydrogenation, or biocatalysis will be dictated by the specific synthetic goal. Careful execution of the protocols and rigorous characterization of the products are essential for successful and reproducible results in the synthesis of these important chiral building blocks.

References

Scale-up synthesis of 2-Methoxycyclohex-2-enone for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-Methoxycyclohex-2-enone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a versatile intermediate in organic synthesis, particularly valued for its application in Robinson annulation reactions.[1][2] The protocol detailed herein is based on the well-established Birch reduction of 2-methoxybenzoic acid (o-anisic acid), a robust method suitable for producing multi-gram quantities in a standard laboratory setting. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind the experimental design to ensure a successful and safe synthesis.

Introduction: The Synthetic Utility of this compound

This compound is a valuable C6 building block in synthetic organic chemistry. Its structure, featuring an α,β-unsaturated ketone and an enol ether, provides multiple sites for strategic chemical modifications. This functionality makes it a key precursor for the synthesis of complex cyclic systems, including various natural products and steroids. One of its most notable applications is in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[2][3] The methoxy group offers a handle for further transformations or can be eliminated to yield a simple cyclohexenone derivative.

Method Selection: Birch Reduction of o-Anisic Acid

While several routes to cyclohexenone derivatives exist, the Birch reduction of substituted benzoic acids offers a reliable and scalable method for preparing dihydroaromatic compounds.[4][5][6] For the synthesis of this compound, the reduction of o-anisic acid is particularly advantageous.

Rationale for Method Selection:

  • Starting Material Availability: o-Anisic acid is a readily available and relatively inexpensive commercial reagent.[7]

  • Efficiency: The Birch reduction is a powerful transformation capable of reducing electron-rich aromatic rings that are resistant to other reduction methods like catalytic hydrogenation.[4]

  • Strategic Control: The carboxylate group formed in situ directs the regioselectivity of the reduction and subsequent protonation, leading to the desired 1,4-dihydro intermediate.[6] Acid-catalyzed workup then efficiently hydrolyzes the enol ether and isomerizes the double bond into conjugation with the ketone.[4][7]

The core transformation involves the reduction of the aromatic ring using an alkali metal (sodium) dissolved in liquid ammonia, which generates solvated electrons as the reducing species.[8][9] An alcohol is used as a proton source to quench the intermediate radical anions and anions.

Chemical Reaction Pathway

The overall synthetic sequence is a one-pot reduction followed by an acidic workup and purification.

Reaction_Pathway o_anisic_acid o-Anisic Acid reagents1 1) Na, liq. NH3, THF, t-BuOH 2) Quench (NH4Cl) intermediate Dihydroaromatic Intermediate (Enol Ether) reagents2 3) H3O+ Workup product This compound reagents1->intermediate Birch Reduction reagents2->product Hydrolysis & Isomerization

Caption: Reaction scheme for the synthesis of this compound.

Safety and Handling: A Critical Overview

The Birch reduction involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • Sodium Metal: Reacts violently with water, producing flammable hydrogen gas and significant heat, which can cause ignition.[10][11] It must be handled under an inert liquid (like mineral oil) or in an inert atmosphere (argon or nitrogen). All glassware and solvents must be scrupulously dried. A Class D fire extinguisher (for combustible metals) and dry sand must be readily available.[11]

  • Liquid Ammonia: A toxic, corrosive gas at room temperature and pressure, handled as a cryogenic liquid (-33 °C).[12] It must be used in a well-ventilated chemical fume hood.[7] Cryogenic gloves and a face shield are mandatory. Inhalation can cause severe respiratory damage.[12]

  • Reaction Quenching: The destruction of excess sodium metal is highly exothermic. The quenching agent (e.g., ammonium chloride or isopropanol) must be added slowly and cautiously to the cold reaction mixture to control the release of hydrogen gas.

Detailed Experimental Protocol

This protocol is designed for a scale of approximately 0.1 moles of starting material. All operations should be performed in a well-ventilated fume hood.

Reagent and Equipment Summary
Reagent/MaterialFormulaMW ( g/mol )AmountMolesEquiv.Notes
o-Anisic AcidC₈H₈O₃152.1515.2 g0.101.0Starting Material
Sodium (cubes)Na22.995.1 g0.222.2Reducing Agent
Liquid AmmoniaNH₃17.03~400 mL--Solvent
Tetrahydrofuran (THF)C₄H₈O72.11100 mL--Co-solvent, anhydrous
tert-ButanolC₄H₁₀O74.127.4 g (9.5 mL)0.101.0Proton Source
Ammonium ChlorideNH₄Cl53.4915 g0.282.8Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12~500 mL--Extraction Solvent
Hydrochloric Acid (2M)HCl36.46~100 mL--For acidic workup
Brine (sat. NaCl)NaCl58.44~100 mL--For washing
Anhydrous MgSO₄MgSO₄120.37As needed--Drying Agent
Step-by-Step Procedure

A. Reaction Setup and Reduction

  • Apparatus: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dry ice-acetone condenser. Ensure all glassware is oven-dried and assembled under a stream of dry nitrogen or argon.

  • Charging Flask: Charge the flask with o-anisic acid (15.2 g, 0.1 mol) and anhydrous tetrahydrofuran (100 mL).[7]

  • Ammonia Condensation: Cool the flask in a dry ice-acetone bath. Condense approximately 400 mL of liquid ammonia into the flask. The o-anisic acid will react to form its ammonium salt, resulting in a thick white suspension.[7]

  • Addition of Sodium: While stirring vigorously, add small cubes of sodium metal (5.1 g, 0.22 mol) piece by piece over 20-30 minutes. A deep blue color will persist once the addition is complete, indicating the presence of solvated electrons.

  • Addition of Proton Source: After the sodium has been added, slowly add tert-butanol (9.5 mL, 0.1 mol) dropwise over 15 minutes.

  • Reaction Time: Allow the deep blue solution to stir for 2 hours at -33 °C (refluxing ammonia).

B. Reaction Quench and Work-up

  • Quenching: After 2 hours, cautiously add solid ammonium chloride (15 g) in small portions to the reaction mixture until the blue color is discharged. This step neutralizes the excess sodium and should be done slowly to control frothing and hydrogen evolution.

  • Ammonia Evaporation: Remove the dry ice condenser and the cooling bath. Allow the ammonia to evaporate overnight in the fume hood.

  • Hydrolysis: To the remaining sludge, cautiously add 100 mL of water, followed by 200 mL of diethyl ether. Stir until all solids have dissolved.

  • Acidification: Transfer the mixture to a separatory funnel. Slowly and carefully add 2M hydrochloric acid until the aqueous layer is acidic (pH ~2). This step hydrolyzes the intermediate enol ether and catalyzes the double bond isomerization.

  • Extraction: Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (2 x 150 mL).

  • Washing: Combine the organic extracts and wash successively with water (1 x 100 mL) and saturated brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

C. Purification

  • Distillation: The crude product is a yellowish oil. Purify by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.

    • Expected Boiling Point: ~55-60 °C at 0.5 mmHg (literature values vary).

    • Expected Yield: 60-75%.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Birch Reduction cluster_workup Work-up & Isolation cluster_purify Purification setup 1. Assemble Dry Glassware (1L 3-neck RBF, stirrer, condenser) charge 2. Charge with o-Anisic Acid & THF setup->charge condense 3. Condense Liquid NH3 (-78°C) charge->condense add_na 4. Add Sodium Metal (forms blue solution) condense->add_na add_tbuoh 5. Add t-Butanol add_na->add_tbuoh react 6. Stir at -33°C for 2h add_tbuoh->react quench 7. Quench with NH4Cl react->quench evap 8. Evaporate NH3 quench->evap hydrolyze 9. Hydrolyze & Acidify (2M HCl) evap->hydrolyze extract 10. Extract with Diethyl Ether hydrolyze->extract dry 11. Dry (MgSO4) & Concentrate extract->dry distill 12. Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable and scalable method for the laboratory synthesis of this compound from o-anisic acid. By understanding the chemical principles and adhering strictly to the safety precautions for handling sodium and liquid ammonia, researchers can safely produce this valuable synthetic intermediate in high purity and good yield. This application note serves as a foundational guide for professionals engaged in synthetic chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-methoxycyclohex-2-enone. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the intricacies of this synthetic pathway and optimize your experimental outcomes.

Troubleshooting Guide & FAQs

The synthesis of this compound, a valuable building block in organic synthesis, typically proceeds via the Birch reduction of an appropriate aromatic ether, such as anisole or guaiacol, followed by acid-catalyzed hydrolysis and isomerization of the resulting dihydro intermediate. While this route is well-established, several common impurities can arise, impacting yield and purity. This guide will help you identify, understand, and mitigate the formation of these byproducts.

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in the synthesis of this compound can often be attributed to issues in the critical Birch reduction step.

Possible Cause 1: Incomplete Birch Reduction

  • Symptom: A significant amount of the starting material (e.g., anisole) is recovered after workup. This will be evident in your GC-MS and ¹H NMR spectra.

  • Causality: The Birch reduction requires the dissolution of an alkali metal (typically sodium or lithium) in liquid ammonia to generate solvated electrons, which are the reducing agents.[1][2] The reaction is highly sensitive to moisture, which will quench the solvated electrons and consume the alkali metal.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. The liquid ammonia should be freshly distilled or of high purity.

    • Purity of Alkali Metal: Use a fresh piece of sodium or lithium, and ensure the surface is clean by trimming off any oxide layer immediately before use.

    • Sufficient Reducing Agent: Ensure the correct stoichiometry of the alkali metal is used. An excess is often required to account for any trace moisture.

Possible Cause 2: Over-reduction

  • Symptom: The presence of saturated ketones, such as cyclohexanone or methoxycyclohexanone, in your product mixture, detectable by GC-MS.

  • Causality: While the Birch reduction typically yields a 1,4-cyclohexadiene, prolonged reaction times or an excessive amount of the proton source (alcohol) can lead to further reduction of the double bonds.

  • Troubleshooting:

    • Control Reaction Time: Monitor the reaction progress (e.g., by the persistence of the characteristic blue color of the solvated electrons) and quench the reaction promptly once the starting material is consumed.

    • Stoichiometry of Proton Source: Use the recommended amount of alcohol (e.g., ethanol or tert-butanol) as the proton source.

FAQ 2: My final product is a mixture of isomers. How can I identify and separate them?

The formation of the constitutional isomer, 3-methoxycyclohex-2-enone, is a common issue.

Identification:

  • ¹H NMR Spectroscopy: The two isomers will have distinct signals for the vinylic proton. In this compound, this proton is at the 3-position, while in the 3-methoxy isomer, it is at the 2-position. These protons will have different chemical shifts and coupling patterns.

  • GC-MS Analysis: The isomers will likely have very similar mass spectra due to identical molecular weights and similar fragmentation patterns. However, they should be separable by gas chromatography, exhibiting different retention times on a suitable column (e.g., a polar capillary column).[3]

Causality of Isomer Formation:

The desired this compound is the thermodynamically more stable, conjugated isomer. The initial acid-catalyzed hydrolysis of the Birch reduction product, 1-methoxy-1,4-cyclohexadiene, can lead to the formation of the less stable, non-conjugated β,γ-unsaturated ketone, which then isomerizes to the final product.[4] Incomplete isomerization can result in a mixture.

Separation:

  • Fractional Distillation: Due to what is likely a small difference in boiling points, highly efficient fractional distillation under reduced pressure may be required.[5]

  • Column Chromatography: This is often the most effective method for separating isomers.[6][7] A silica gel column with a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.

FAQ 3: I am observing an unexpected impurity that is not an isomer or starting material. What could it be?

Possible Impurity: 1,3-Cyclohexanedione

  • Symptom: A more polar spot on TLC or a later-eluting peak in GC.

  • Causality: This can arise from the complete hydrolysis of the enol ether functionality under harsh acidic conditions or prolonged heating during the hydrolysis and isomerization step.

  • Troubleshooting:

    • Milder Hydrolysis Conditions: Use a less concentrated acid or perform the hydrolysis at a lower temperature.

    • Monitor Reaction Progress: Follow the disappearance of the intermediate and the formation of the product by TLC or GC to avoid extended reaction times.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route to this compound and the points at which common impurities can arise.

G cluster_0 Birch Reduction cluster_1 Acid Hydrolysis & Isomerization Anisole Anisole Dihydroanisole 1-Methoxy-1,4-cyclohexadiene Anisole->Dihydroanisole Na/Li, liq. NH3, EtOH Product This compound (Desired Product) Anisole->Product Incomplete Reaction Dihydroanisole->Product H3O+ OverReduced Over-reduced Products (e.g., Cyclohexanone) Dihydroanisole->OverReduced Over-reduction Isomer 3-Methoxycyclohex-2-enone Product->Isomer Incomplete Isomerization Hydrolyzed 1,3-Cyclohexanedione Product->Hydrolyzed Excessive Hydrolysis

Caption: Synthetic pathway and common impurity formation.

Summary of Common Impurities and Their Characteristics

ImpurityFormation StageIdentification MethodsMitigation Strategy
Anisole (Starting Material)Birch ReductionGC-MS, ¹H NMREnsure anhydrous conditions, use sufficient alkali metal.
1-Methoxy-1,4-cyclohexadieneBirch Reduction/HydrolysisGC-MS, ¹H NMREnsure complete hydrolysis and isomerization.
3-Methoxycyclohex-2-enoneIsomerizationGC-MS, ¹H NMR, Column ChromatographyOptimize acid catalysis conditions for complete isomerization.
Cyclohexanone/MethoxycyclohexanoneBirch ReductionGC-MSControl reaction time and stoichiometry of the proton source.
1,3-CyclohexanedioneHydrolysisGC-MS, TLCUse milder acid conditions and monitor reaction time.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound from its common impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Monitoring: Monitor the fractions by TLC. The less polar impurities (e.g., anisole, dihydroanisole) will elute first, followed by the product and its isomer. The more polar 1,3-cyclohexanedione will elute last. Visualize the spots under a UV lamp.

  • Gradient Elution (if necessary): If the product and its isomer are not well-separated, a gradual increase in the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) can be employed to improve resolution.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

References

Technical Support Center: Purification of 2-Methoxycyclohex-2-enone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-methoxycyclohex-2-enone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our approach is rooted in practical, field-proven experience to help you navigate the nuances of this specific separation.

Introduction: The Chemistry of the Challenge

This compound is an α,β-unsaturated ketone, a class of compounds known for their reactivity and potential for challenging purifications. The presence of both a polar carbonyl group and a less polar methoxy-alkene moiety gives the molecule a moderate polarity, which must be skillfully exploited for effective separation from reaction byproducts. Common impurities may include the starting materials, such as cyclohexane-1,3-dione, and regioisomers like 3-methoxycyclohex-2-en-1-one, which can be difficult to resolve.[1][2] Furthermore, the slight acidity of silica gel can sometimes lead to compound degradation, a critical consideration during purification.[3]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of this compound.

Scenario 1: Poor Separation of this compound from a Close-Running Impurity

  • Question: My TLC analysis shows two spots with very similar Rf values, and I'm unable to achieve baseline separation on the column. What's happening and how can I fix it?

  • Expert Analysis & Solution: This is a common issue, often arising from the presence of a regioisomer, such as 3-methoxycyclohex-2-en-1-one, or a structurally similar byproduct. The subtle differences in polarity between these isomers require a highly optimized chromatographic system.

    • Causality: The slight difference in the position of the methoxy group can lead to very similar interactions with the stationary phase, making separation challenging with standard solvent systems.

    • Immediate Actions:

      • Solvent System Optimization: The key is to finely tune the polarity of your mobile phase. Instead of large jumps in polarity (e.g., from 10% to 20% ethyl acetate in hexanes), try smaller increments (e.g., 1-2%). A shallow gradient elution can also be highly effective.

      • Try a Different Solvent System: If an ethyl acetate/hexane system is not providing resolution, consider switching to a different solvent mixture. A dichloromethane/acetone or a hexane/2-propanol system might offer different selectivity.[3]

      • Column Dimensions: A longer, narrower column can improve separation efficiency. Increasing the length-to-diameter ratio enhances the number of theoretical plates, allowing for better resolution of closely eluting compounds.[4]

    • Advanced Strategy: Consider using a different adsorbent. While silica gel is the standard, alumina (neutral or basic) can sometimes provide a different selectivity profile that may resolve your compounds.[5]

Scenario 2: The Product is Tailing or Streaking on the Column

  • Question: My product is coming off the column as a broad, tailing band instead of a sharp peak. What causes this and what can I do?

  • Expert Analysis & Solution: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or an overloaded column.

    • Causality: The slightly acidic nature of silica gel can lead to strong, non-ideal interactions with basic functionalities or even the carbonyl group of your enone, causing it to "stick" and elute slowly and unevenly.[3] Overloading the column with too much crude material can also lead to band broadening and tailing.[3]

    • Immediate Actions:

      • Check Column Loading: A general rule of thumb is to load no more than 1-5% of the silica gel mass with your crude material.[3]

      • Add a Modifier to the Mobile Phase: To mitigate the effects of acidic silica, you can add a small amount of a modifier to your eluent. For a neutral compound like this compound, adding a very small percentage (e.g., 0.1-0.5%) of a more polar solvent like methanol to your mobile phase can sometimes sharpen the peaks by competing for the active sites on the silica.

      • Deactivate the Silica Gel: If you suspect your compound is acid-sensitive, you can pre-treat the silica gel with a base like triethylamine before packing the column.[3]

Scenario 3: The Compound is Not Eluting from the Column

  • Question: I've loaded my sample, but even after running a significant volume of my mobile phase, the product isn't coming off the column. What should I do?

  • Expert Analysis & Solution: This is a clear indication that your mobile phase is not polar enough to move your compound through the stationary phase.

    • Causality: The polarity of your eluent is insufficient to overcome the adsorptive forces between your compound and the silica gel.

    • Immediate Actions:

      • Gradually Increase Mobile Phase Polarity: Systematically increase the percentage of the more polar solvent in your mobile phase. For example, if you started with 10% ethyl acetate in hexanes, increase it to 15%, then 20%, and so on, collecting fractions throughout the process.

      • TLC as a Predictive Tool: Always use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running a column. The ideal Rf value for your target compound on a TLC plate should be around 0.2-0.4 for good separation on a column.[3][4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for purifying this compound?

    • A1: Silica gel (60 Å, 230-400 mesh) is the most commonly used and generally effective stationary phase for this class of compounds.[1][6] Its slightly acidic nature and high surface area provide good resolving power for moderately polar compounds.

  • Q2: How do I choose the right mobile phase?

    • A2: The choice of mobile phase is critical and should be determined by preliminary TLC analysis.[6] A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate), with the polarity adjusted to achieve an Rf of 0.2-0.4 for the target compound.[3][7]

  • Q3: Can my compound decompose on the column?

    • A3: Yes, α,β-unsaturated ketones can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or isomerization.[3] If you observe the appearance of new spots on your TLC analysis of the collected fractions, this may be occurring. In such cases, consider deactivating the silica gel with triethylamine or using a less acidic stationary phase like neutral alumina.[3]

  • Q4: How much crude material can I load onto my column?

    • A4: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation, you can load up to 5g of crude material per 100g of silica gel. For more challenging separations with closely eluting impurities, this should be reduced to 1-2g per 100g of silica gel.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for the purification of this compound by flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Insert a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
  • Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
  • Allow the silica to settle, then add another thin layer of sand on top.
  • Drain the excess solvent until the solvent level is just above the top layer of sand. Crucially, do not let the column run dry. [4]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the column.
  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with the initial mobile phase, collecting fractions in test tubes or vials.
  • Monitor the elution process by TLC, spotting every few fractions.
  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase.

4. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate (Gradient)Good balance of polarity for effective elution.
Initial Polarity 5-10% Ethyl Acetate in HexanesTo elute non-polar impurities first.
Final Polarity 20-30% Ethyl Acetate in HexanesTo elute the target compound.
Target Rf on TLC 0.2 - 0.4Optimal for good separation on the column.[3][4]
Column Loading 1-5% (crude mass/silica mass)Prevents overloading and band broadening.[3]

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the standard workflow for column chromatography and a decision tree for troubleshooting common issues.

G cluster_workflow Standard Workflow A TLC Analysis to Determine Solvent System B Prepare Silica Gel Slurry A->B C Pack Column B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Solvent Evaporation H->I J Pure Product I->J G Start Problem Encountered PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution No Elution Start->NoElution PoorSep_Sol1 Optimize Solvent Gradient PoorSep->PoorSep_Sol1 PoorSep_Sol2 Use Longer/Narrower Column PoorSep->PoorSep_Sol2 PoorSep_Sol3 Change Adsorbent (e.g., Alumina) PoorSep->PoorSep_Sol3 Tailing_Sol1 Reduce Sample Load Tailing->Tailing_Sol1 Tailing_Sol2 Add Modifier to Mobile Phase Tailing->Tailing_Sol2 Tailing_Sol3 Deactivate Silica Gel Tailing->Tailing_Sol3 NoElution_Sol1 Increase Mobile Phase Polarity NoElution->NoElution_Sol1 NoElution_Sol2 Confirm TLC Results NoElution->NoElution_Sol2

References

Side reactions observed during the synthesis of 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in organic synthesis, 2-Methoxycyclohex-2-enone serves as a versatile precursor for various complex molecules and is particularly valuable in annulation reactions for constructing polycyclic systems. Its synthesis, while conceptually straightforward, is often plagued by competing pathways and side reactions that can significantly impact yield and purity. This technical support guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework in a direct question-and-answer format to address the common challenges encountered during its preparation.

Technical Support Center: Synthesis of this compound

This guide focuses on the prevalent synthetic route starting from 1,3-cyclohexanedione and explores potential pitfalls and their mechanistic origins.

Section 1: Core Synthesis and Yield-Related Issues

This section addresses the most frequent problems concerning reaction efficiency and conversion.

FAQ 1: My overall yield is unexpectedly low. What are the primary factors contributing to product loss?

Answer: Low yield is a common issue stemming from several factors, primarily related to reaction equilibrium and workup procedures. The formation of the enol ether from 1,3-cyclohexanedione and methanol is a reversible, acid-catalyzed reaction.

  • Causality: The reaction is an equilibrium process where water is formed as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, thus limiting the conversion to the desired enol ether. 1,3-Cyclohexanedione exists predominantly in its more stable enol tautomer in solution, which is the reactive species.[1]

  • Troubleshooting:

    • Water Removal: The most effective strategy is to actively remove water as it forms. Employing a Dean-Stark apparatus with a suitable solvent (like toluene or benzene) is the standard method for driving the equilibrium towards the product.

    • Reagent Stoichiometry: While methanol often serves as both reagent and solvent, ensure it is anhydrous. Using a large excess of methanol can also help push the equilibrium forward.

    • Catalyst Choice: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is required. Ensure the catalyst is active and used in the appropriate catalytic amount (typically 1-5 mol%).

FAQ 2: My crude product is contaminated with a significant amount of unreacted 1,3-cyclohexanedione. How can I improve the conversion rate?

Answer: Observing a large amount of starting material indicates that the reaction has either not reached completion or the equilibrium is unfavorable under your current conditions.

  • Causality: As mentioned in FAQ 1, the reaction's reversibility is the main culprit. Insufficient reaction time or inadequate water removal will result in poor conversion. The pKa of the enol of 1,3-cyclohexanedione is approximately 5.26, indicating it is quite acidic and readily available for reaction, but the reverse hydrolysis of the product is also facile under acidic conditions.[1]

  • Troubleshooting:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not stop the reaction until the starting material spot/peak has significantly diminished.

    • Optimize Water Removal: If you are already using a Dean-Stark trap, ensure your system is efficient. Check for leaks and ensure the reflux rate is adequate to azeotropically remove water.

    • Increase Reaction Time: Some reactions may require extended reflux periods (8-24 hours) to reach equilibrium.

Section 2: Isomerism and Byproduct Formation

Controlling regioselectivity and preventing the formation of undesired side products is crucial for obtaining a pure sample.

FAQ 3: My NMR spectrum is complex, suggesting the presence of isomers. Am I forming both 2-methoxy and 3-methoxy isomers?

Answer: The product of the reaction between 1,3-cyclohexanedione and methanol is 3-methoxycyclohex-2-enone . The desired this compound is a different, less commonly synthesized isomer. It is critical to confirm the identity of your target molecule. The vast majority of literature procedures starting from 1,3-cyclohexanedione yield the 3-methoxy isomer. If your goal is indeed the 2-methoxy isomer, a different synthetic strategy is required.

However, if you are starting from a precursor like 2-bromocyclohexanone and reacting it with sodium methoxide, you could potentially form a mixture. In the context of the 1,3-dione route, the key byproduct is not an isomer but a result of over-reaction.

  • Side Reaction - Formation of 1,3-Dimethoxy-1,3-cyclohexadiene: Under forcing conditions (e.g., large excess of methanol, prolonged reaction times, and high catalyst load), a second etherification can occur at the other carbonyl group, leading to the formation of the corresponding diene diether.

  • Troubleshooting:

    • Control Stoichiometry: Use a controlled amount of methanol (e.g., 1.1 to 1.5 equivalents) if you are not using it as the solvent.

    • Moderate Conditions: Avoid excessively long reaction times after the starting material has been consumed to minimize the formation of the diether.

Diagram: Synthesis Pathway and Side Reactions

The following diagram illustrates the primary reaction pathway from 1,3-cyclohexanedione and the key side reactions.

Synthesis_Pathway Start 1,3-Cyclohexanedione Enol Enol Tautomer Start->Enol Tautomerization Product 3-Methoxycyclohex-2-enone (Desired Product) Enol->Product O-Alkylation Water H₂O Enol->Water Product->Enol Hydrolysis Side_Product 1,3-Dimethoxy-1,3-cyclohexadiene (Over-reaction) Product->Side_Product Further Alkylation Methanol CH₃OH / H⁺ Methanol2 CH₃OH / H⁺ Birch_Troubleshooting Problem Complex Mixture from Birch Reduction Cause1 Unreacted Anisole Present? Problem->Cause1 Cause2 Conjugated Diene Detected? Cause1->Cause2 No Sol1 Incomplete Reaction --> Use more Na/Li --> Ensure dry conditions Cause1->Sol1 Yes Cause3 Saturated Byproducts? Cause2->Cause3 No Sol2 Isomerization --> Maintain -78°C --> Quench before workup Cause2->Sol2 Yes Sol3 Over-reduction --> Use precise stoichiometry --> Do not extend reaction time Cause3->Sol3 Yes End Proceed to Hydrolysis Cause3->End No

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methoxycyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of this compound is a cornerstone reaction, often serving as a key step in the preparation of more complex molecular architectures. The most prevalent and reliable method involves a two-step sequence: the Birch reduction of 1,2-dimethoxybenzene (veratrole), followed by the acid-catalyzed hydrolysis of the resulting enol ether intermediate. This guide will focus on troubleshooting and optimizing this widely-used pathway.

Experimental Workflow Overview

The overall synthetic strategy is a two-stage process. The first stage is the Birch reduction of an aromatic ether, which generates a dihydroaromatic intermediate. The second stage is the selective hydrolysis of this intermediate to yield the desired α,β-unsaturated ketone.

Synthesis_Workflow cluster_stage1 Stage 1: Birch Reduction cluster_stage2 Stage 2: Hydrolysis & Purification Start 1,2-Dimethoxybenzene (Veratrole) Reagents1 Li or Na Metal Liquid NH₃ Ethanol (Proton Source) Reaction1 Reduction at -78°C to -33°C Start->Reaction1 Substrate Reagents1->Reaction1 Addition Intermediate 1,2-Dimethoxy-1,4-cyclohexadiene Reaction1->Intermediate Forms Reagents2 Aqueous Acid (e.g., HCl, Oxalic Acid) Reaction2 Hydrolysis Intermediate->Reaction2 Substrate Reagents2->Reaction2 Addition Workup Extraction & Washing Reaction2->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Issue 1: The characteristic deep blue color of the Birch reduction fades instantly or never forms.

  • Question: I'm adding the alkali metal (lithium or sodium) to the liquid ammonia, but the solution either remains colorless or the blue color disappears immediately upon adding my substrate. What's going wrong?

  • Answer: The deep blue color in a Birch reduction is due to the presence of solvated electrons, which are the active reducing species.[1][2] The rapid disappearance of this color indicates that the solvated electrons are being consumed by a proton source more acidic than the intended alcohol co-solvent. The most common culprits are:

    • Water Contamination: The Birch reduction is extremely sensitive to moisture.[1] Water will rapidly quench the solvated electrons.

      • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or argon. Solvents like THF or ether should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).

    • Iron Contamination: Trace amounts of iron salts can catalyze the reaction between the alkali metal and ammonia to form the corresponding metal amide and hydrogen gas, which depletes the solvated electrons.[3]

      • Solution: Use a non-metallic spatula (e.g., Teflon-coated) to handle the alkali metal. If you suspect your ammonia source is contaminated (e.g., from an old cylinder), you can pre-treat it by adding a small piece of sodium until a persistent blue color is obtained before adding your substrate. It's also crucial to ensure your ammonia is dry and iron-free for reproducible yields.[4]

    • Acidic Functional Groups on the Substrate: If your starting material has acidic protons (e.g., carboxylic acids, phenols), these will be deprotonated and consume the reducing agent. This protocol is specifically for neutral aromatic ethers like veratrole.

Issue 2: Low yield of the desired 1,2-dimethoxy-1,4-cyclohexadiene intermediate after the Birch reduction.

  • Question: After quenching the reaction and workup, I have a low yield of the diene intermediate, and my starting material is recovered. What factors could be contributing to this?

  • Answer: Incomplete reaction is a common issue and can stem from several factors:

    • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the alkali metal. Typically, 2.5 to 3.0 equivalents are used to ensure the reaction goes to completion.

    • Poor Quality Alkali Metal: Alkali metals can oxidize on their surface. Use freshly cut pieces of sodium or lithium, ensuring a shiny, metallic surface is exposed before adding it to the reaction.

    • Reaction Temperature: While the reaction is typically run at the boiling point of ammonia (-33°C), temperature control is important. If the temperature rises significantly, ammonia will evaporate, concentrating the reactants and potentially leading to side reactions.[5]

    • Inefficient Quenching: The reaction should be quenched by adding a proton source that will destroy the excess alkali metal without generating a strong base. Isopropanol or ammonium chloride are common choices.

Issue 3: Incomplete hydrolysis of the diene intermediate to the final enone product.

  • Question: My NMR spectrum after the hydrolysis step shows a mixture of the desired this compound and the 1,2-dimethoxy-1,4-cyclohexadiene intermediate. How can I drive the hydrolysis to completion?

  • Answer: The hydrolysis of the enol ether intermediate to the ketone is a critical step that requires careful control of conditions.

    • Insufficient Acid Catalyst or Reaction Time: The hydrolysis is acid-catalyzed. If the reaction is sluggish, you may need to increase the concentration of the acid or extend the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine when the starting material has been fully consumed.

    • Choice of Acid: While strong mineral acids like HCl can be effective, they can sometimes lead to side products. A milder acid, such as oxalic acid in aqueous THF, can provide a cleaner conversion.

    • Biphasic Reaction: The diene intermediate may have poor solubility in the aqueous acid. Ensuring vigorous stirring or the use of a co-solvent like THF can improve the reaction rate.

Issue 4: Formation of undesired side products.

  • Question: I've isolated my product, but it's contaminated with other compounds. What are the likely side products and how can I avoid them?

  • Answer: Several side reactions can occur:

    • Over-reduction: If the reaction conditions are too harsh or if there is no proton source present, the aromatic ring can be further reduced. The presence of an alcohol like ethanol or t-butanol is crucial to protonate the intermediate anions and prevent over-reduction.[6][7]

    • Formation of 3-Methoxycyclohex-2-enone: Isomerization of the desired product can occur, particularly if the hydrolysis conditions are too harsh (e.g., high temperature or strong acid). Careful monitoring and using milder conditions can minimize this.

    • Polymerization: The diene intermediate can be sensitive to polymerization, especially in the presence of strong acids. It is often best to proceed with the hydrolysis step without extensive purification of the crude diene.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for performing a Birch reduction?

A1: The Birch reduction involves several significant hazards that require strict safety protocols:

  • Liquid Ammonia: Ammonia is a corrosive and toxic gas. The reaction must be performed in a well-ventilated fume hood.[5] Liquid ammonia is cryogenic (-33°C) and can cause severe frostbite upon contact.[1]

  • Alkali Metals: Sodium and lithium are highly reactive with water and can ignite in air. They should be handled under an inert atmosphere or mineral oil and quenched carefully.

  • Pressure Build-up: When condensing ammonia gas into the reaction vessel, there can be a rapid pressure increase. The apparatus should not be a closed system and should be properly vented.[8]

Q2: What is the role of the alcohol (e.g., ethanol) in the Birch reduction?

A2: The alcohol serves as a proton source. After the aromatic ring accepts an electron to form a radical anion, the alcohol protonates it.[2] This is crucial for preventing over-reduction and other side reactions. Ammonia itself is generally not acidic enough to efficiently protonate the intermediate anions.[2]

Q3: How can I monitor the progress of the hydrolysis step?

A3: Thin Layer Chromatography (TLC) is the most convenient method. The starting diene (1,2-dimethoxy-1,4-cyclohexadiene) is significantly less polar than the product enone. You can use a solvent system like 30% ethyl acetate in hexanes. The product spot will have a lower Rf value and should be UV active due to the conjugated enone system.

Q4: What are the expected spectroscopic signatures for this compound?

A4: Based on typical spectroscopic data for this class of compounds, you should expect:

  • ¹H NMR: A key signal will be the vinyl proton, typically a triplet around 5.3-5.5 ppm. The methoxy group will appear as a singlet around 3.6 ppm. The aliphatic protons on the ring will appear as multiplets between 1.9 and 2.5 ppm.

  • ¹³C NMR: The carbonyl carbon will be significantly downfield, around 200 ppm. The olefinic carbons of the enone system will be in the range of 100-180 ppm. The methoxy carbon will be around 55 ppm.

  • IR Spectroscopy: A strong absorption for the C=O stretch of the conjugated ketone will be present around 1660-1680 cm⁻¹. Another strong absorption for the C=C stretch will be around 1600-1620 cm⁻¹.

You can find reference spectra on databases like PubChem (CID 12496237) to compare with your experimental data.[4]

Q5: What is a suitable protocol for the purification of this compound?

A5: Flash column chromatography on silica gel is the standard method for purification. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity to 20-30% ethyl acetate in hexanes is typically effective.[9] The fractions can be monitored by TLC to isolate the pure product.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Birch Reduction

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
1,2-Dimethoxybenzene138.1613.8 g0.11.0
Lithium Wire6.942.1 g0.33.0
Anhydrous Ethanol46.0718.4 mL0.33.0
Liquid Ammonia17.03~250 mL--
Diethyl Ether74.12---
5% Aqueous HCl-~100 mL--
Saturated NaCl (aq)----
Anhydrous MgSO₄120.37---

Step-by-Step Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Ammonia Condensation: Cool the flask to -78°C using a dry ice/acetone bath. Condense approximately 250 mL of anhydrous ammonia into the flask.

  • Addition of Reagents: To the liquid ammonia, add the 1,2-dimethoxybenzene dissolved in a small amount of anhydrous THF, followed by the anhydrous ethanol.

  • Reduction: While stirring vigorously, add the lithium wire in small pieces over 15-20 minutes. The solution should develop and maintain a deep blue color. Allow the reaction to stir at -33°C (refluxing ammonia) for 2-3 hours.

  • Quenching: After the reaction is complete (the blue color persists), cautiously quench the reaction by the slow addition of isopropanol until the blue color disappears, followed by the addition of solid ammonium chloride.

  • Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood.

  • Workup: To the remaining residue, add 100 mL of diethyl ether and 100 mL of water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Hydrolysis: Stir the combined organic layers with 100 mL of 5% aqueous HCl for 1 hour at room temperature. Monitor the reaction by TLC until the intermediate diene is consumed.

  • Final Workup: Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil.

References

Preventing the decomposition of 2-Methoxycyclohex-2-enone during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for 2-methoxycyclohex-2-enone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and face challenges with its stability during reaction workup and purification. As a β-alkoxy enone, this compound is highly susceptible to decomposition, primarily through acid-catalyzed hydrolysis. This document provides in-depth troubleshooting advice, detailed protocols, and the chemical principles behind them to ensure you can maximize the yield and purity of your target compound.

Understanding the Instability: The Root Cause of Decomposition

The primary challenge in handling this compound is its enol ether functionality, which is notoriously sensitive to acidic conditions. Even trace amounts of acid in your workup can catalyze a rapid hydrolysis reaction, cleaving the methoxy group and leading to the formation of cyclohexane-1,2-dione as the major decomposition product.

The mechanism proceeds via two key steps[1][2][3]:

  • Protonation: The enol ether double bond is nucleophilic at the α-carbon. An acid (H⁺) in the aqueous phase will protonate this carbon.[2][3]

  • Hemiacetal Formation & Collapse: This protonation creates a reactive oxonium ion intermediate. Water then attacks the electrophilic carbon, forming a hemiacetal. This intermediate is unstable and rapidly collapses, eliminating methanol and yielding the final dione byproduct.

This entire process can occur quickly, especially if the pH of the aqueous layer drops below 7. Understanding this pathway is critical for designing a workup strategy that avoids it.

Caption: Acid-catalyzed decomposition of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your workup in a question-and-answer format.

Q1: My reaction mixture was quenched with water, and upon extraction, my TLC analysis shows the complete disappearance of my product spot and the appearance of a new, more polar spot. What happened?

A: This is a classic sign of rapid, acid-induced hydrolysis. The "more polar spot" is almost certainly cyclohexane-1,2-dione. This typically occurs if your reaction mixture was acidic to begin with, or if a reagent used (e.g., a Lewis acid) generated acidic species upon quenching with water.

  • Immediate Action: If you still have the reaction mixture, do not quench with plain water. Instead, pour the reaction mixture slowly into a chilled, vigorously stirring biphasic solution of a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) and a weak aqueous base like saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7.5).

  • Root Cause Analysis: The critical mistake was quenching with unbuffered water. The enol ether is too sensitive for this. The pH must be controlled and kept neutral or slightly basic at all times during the aqueous workup.

Q2: I need to neutralize a basic reaction (e.g., containing LDA or NaH). Can I use a dilute acid like 1M HCl?

A: Absolutely not. Adding a strong acid, even a dilute solution, will create localized areas of very low pH as it mixes. This is sufficient to cause catastrophic decomposition of your product.[4] You must use a much weaker acid to neutralize strong bases.

  • Recommended Procedure: The safest method is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is the salt of a weak base (NH₃) and a strong acid (HCl), making its solution slightly acidic (pH ~4.5-5.5), but it provides a buffering effect that avoids the dangerously low pH of a strong acid. Quench the reaction slowly at a low temperature (e.g., 0 °C) to dissipate heat and control the rate of neutralization. After the initial quench, you can proceed with extraction, ensuring the aqueous layers are subsequently washed with a neutral or slightly basic solution (like brine or dilute NaHCO₃) to remove any residual NH₄Cl.

Q3: During my extraction, I am forming a stubborn emulsion. What should I do?

A: Emulsions can prolong the contact time between your product and the aqueous layer, increasing the risk of hydrolysis.

  • Solution: To break the emulsion, add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous phase often forces the separation of the organic and aqueous layers. Gently swirling the separatory funnel rather than vigorous shaking can also help prevent emulsion formation in the first place.

Q4: What is the best way to dry the organic layer after extraction?

A: The goal is to remove dissolved water quickly and efficiently without introducing an acidic medium.

  • Best Practice: Use an anhydrous, neutral drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are excellent choices. Avoid using drying agents that can be acidic, such as calcium chloride (CaCl₂), especially if trace amounts of water could generate HCl. Ensure the organic solution is in contact with the drying agent for a sufficient time (15-20 minutes with occasional swirling) before filtering to remove it.

Frequently Asked Questions (FAQs)

  • What is the single most critical parameter to control during the workup?

    • pH. All procedural choices must be made with the goal of keeping the aqueous phase between pH 7 and 8.5. Use pH paper to check your aqueous layers during the extraction process.

  • How can I visually detect decomposition on a TLC plate?

    • Your product, this compound, is a relatively non-polar enone. The decomposition product, cyclohexane-1,2-dione, is significantly more polar due to its two carbonyl groups. On a silica gel TLC plate, the dione will have a much lower Rf value (it will run closer to the baseline) than the starting material.

  • My product needs to be purified by column chromatography. Any special precautions?

    • Yes. Standard silica gel can be slightly acidic. To prevent decomposition on the column, it is best practice to use silica gel that has been neutralized. You can do this by preparing your column slurry with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica and ensure your product elutes without degradation.

Recommended Protocols & Data

Data Summary: Recommended Quenching & Washing Agents
ReagentChemical FormulapH of SolutionUse CaseNotes
Saturated Sodium BicarbonateNaHCO₃~8.3Neutralizing acidic reactions; general washingPrimary choice. Mildly basic, good buffering capacity.
Saturated Ammonium ChlorideNH₄Cl~4.5 - 5.5Quenching strongly basic reactions (e.g., organolithiums)Use with caution and at low temperatures. Follow with a NaHCO₃ wash.
Phosphate BufferNa₂HPO₄/NaH₂PO₄7.0 - 7.5Precise pH control for highly sensitive substratesExcellent buffering, but requires preparation.
Brine (Saturated NaCl)NaCl~7.0Final wash to remove water from organic layer; break emulsionsDoes not alter pH but helps in phase separation.
Experimental Protocol 1: General Workup for Neutral or Acidic Reactions

This protocol is designed for reactions that finish under neutral or acidic conditions.

  • Prepare Quenching Solution: In a separate flask, prepare a chilled (0 °C) biphasic mixture of your extraction solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate.

  • Quench: Slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirring quenching solution.

  • Check pH: After the addition is complete, use pH paper to test the aqueous layer. If it is not pH ≥ 7.5, add more saturated NaHCO₃ solution until it is.

  • Separate Layers: Transfer the mixture to a separatory funnel and separate the layers.

  • Extract: Extract the aqueous layer 2-3 times with fresh organic solvent.

  • Wash: Combine all organic layers and wash them once with brine.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Workflow start Reaction Mixture prep_quench Prepare Chilled Biphasic Quench (Solvent + Sat. NaHCO₃) start->prep_quench quench Slowly Add Reaction Mixture to Quench start->quench prep_quench->quench check_ph Check pH of Aqueous Layer quench->check_ph adjust_ph Add More Sat. NaHCO₃ check_ph->adjust_ph pH < 7.5 separate Separate Layers in Funnel check_ph->separate pH ≥ 7.5 adjust_ph->check_ph extract Extract Aqueous Layer (2-3x) separate->extract combine_wash Combine Organic Layers & Wash with Brine extract->combine_wash dry Dry over Anhydrous Na₂SO₄ combine_wash->dry concentrate Filter & Concentrate dry->concentrate end Pure Product concentrate->end

Caption: Recommended robust workup workflow for this compound.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered when using 2-Methoxycyclohex-2-enone in various chemical reactions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles that govern reaction outcomes. By understanding the "why," you can more effectively diagnose and solve yield-related problems in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Starting Material and Reagent Integrity

Question 1: My reaction yields are inconsistent. Could the purity of my this compound be the issue?

Answer:

Absolutely. The purity and stability of this compound are paramount for achieving reproducible, high-yield reactions. This starting material can be susceptible to degradation, particularly hydrolysis and polymerization, over time.

Causality: The enol ether functionality in this compound is sensitive to acidic conditions, which can catalyze its hydrolysis back to cyclohexane-1,3-dione. The presence of water and acid impurities can therefore significantly reduce the amount of active starting material. Furthermore, like many α,β-unsaturated ketones, it can undergo polymerization, especially when stored improperly.

Troubleshooting Steps:

  • Purity Verification: Before use, it is advisable to check the purity of your this compound. This can be done using standard analytical techniques.

Analytical Method Parameter to Check Indication of Impurity
¹H NMR Integration of characteristic peaksDeviation from expected ratios, presence of peaks corresponding to cyclohexane-1,3-dione.
GC-MS Presence of multiple peaksPeaks with mass corresponding to hydrolysis or dimerization products.
FT-IR Broad peak around 3400 cm⁻¹Presence of hydroxyl groups, indicating hydrolysis.
  • Purification Protocol: If impurities are detected, purification by flash column chromatography is recommended.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes is typically effective.
Post-Purification Remove solvent under reduced pressure at low temperature to prevent degradation.
  • Proper Storage: Store purified this compound under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is ideal), and protected from light. Commercial suppliers often provide the compound with a purity of around 96%.[1][2][3]

Section 2: Reaction Condition Optimization

Question 2: I'm attempting a Michael addition to this compound, but the reaction is sluggish and the yield is low. What are the likely causes?

Answer:

Low yields in Michael additions with this compound often stem from suboptimal reaction conditions, including the choice of base, solvent, and temperature, or from the inherent reactivity of the nucleophile.

Causality: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] The success of this reaction depends on the efficient generation of the nucleophile (often an enolate) and its subsequent attack on the electron-deficient β-carbon of the enone. Several factors can hinder this process:

  • Steric Hindrance: The methoxy group at the 2-position can sterically hinder the approach of bulky nucleophiles.

  • Base Strength and Type: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will not generate a sufficient concentration of the nucleophile.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates and influencing the reactivity of the nucleophile.

  • Temperature: While heating can increase the reaction rate, it can also promote side reactions and decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Michael additions.

Detailed Troubleshooting Steps:

  • Nucleophile Consideration: "Soft" nucleophiles (e.g., thiolates, cuprates) are generally more effective for 1,4-conjugate addition than "hard" nucleophiles (e.g., Grignard reagents, organolithiums), which may preferentially attack the carbonyl carbon (1,2-addition).[4]

  • Base Optimization:

    • For carbon nucleophiles derived from active methylene compounds (e.g., malonates), consider using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the enolate.

    • For less acidic pronucleophiles, a stronger base such as lithium diisopropylamide (LDA) may be necessary.

  • Solvent Selection:

    • Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often good choices as they can solvate the cation of the base without interfering with the nucleophile.

  • Temperature Control:

    • Many Michael additions proceed well at room temperature or below. If the reaction is sluggish, gentle heating may be beneficial, but monitor for side product formation.

Example Protocol for a Michael Addition:

Step Procedure Rationale
1 To a solution of the active methylene compound in anhydrous THF at 0°C under an inert atmosphere, add NaH (1.1 equivalents) portion-wise.Generation of the nucleophilic enolate.
2 Stir the mixture at room temperature for 30 minutes.Ensure complete enolate formation.
3 Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.Controlled addition to prevent side reactions.
4 Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).Drive the reaction to completion.
5 Quench the reaction with a saturated aqueous solution of ammonium chloride.Neutralize the base and protonate the resulting enolate.
Section 3: Robinson Annulation Reactions

Question 3: My Robinson annulation reaction with this compound is giving a complex mixture of products and a low yield of the desired annulated product. How can I improve this?

Answer:

The Robinson annulation is a powerful ring-forming reaction, but its tandem nature (Michael addition followed by an intramolecular aldol condensation) presents several opportunities for side reactions.[5][6][7] When using a substituted enone like this compound, careful control of the reaction conditions is essential.

Causality: The primary challenges in the Robinson annulation of this compound are:

  • Competing Reactions: The initial Michael adduct can undergo other reactions besides the desired intramolecular aldol condensation.

  • Regioselectivity of Aldol Condensation: The intermediate diketone may have multiple possible enolization sites, leading to different aldol products.

  • Hydrolysis of the Enol Ether: The reaction conditions, particularly if aqueous base is used for an extended period, can lead to the hydrolysis of the methoxy group.[8]

Troubleshooting Decision Tree:

Robinson_Annulation_Troubleshooting Start Low Yield in Robinson Annulation Check_Michael Isolate Michael Adduct? Start->Check_Michael Yes_Isolate Yes Check_Michael->Yes_Isolate No_Isolate No (One-Pot) Check_Michael->No_Isolate Isolate_Protocol Isolate and purify the Michael adduct first. Yes_Isolate->Isolate_Protocol OnePot_Issues Potential Issues: - Competing Reactions - Poor Regioselectivity No_Isolate->OnePot_Issues Aldol_Step Subject purified adduct to separate aldol conditions. Isolate_Protocol->Aldol_Step Final_Product Improved Yield of Annulated Product Aldol_Step->Final_Product Modify_Conditions Modify One-Pot Conditions: - Use a milder base (e.g., pyrrolidine/acetic acid) - Lower temperature OnePot_Issues->Modify_Conditions Modify_Conditions->Final_Product

Caption: Decision tree for troubleshooting Robinson annulation.

Detailed Troubleshooting Steps:

  • Stepwise vs. One-Pot: A common strategy to improve yields is to perform the Michael addition and the aldol condensation in separate steps.[6] This allows for the purification of the intermediate Michael adduct, removing unreacted starting materials and side products before proceeding to the cyclization.

  • Catalyst Systems: For the one-pot reaction, consider using a milder catalyst system, such as a secondary amine (e.g., pyrrolidine) with a catalytic amount of acid. This can promote the formation of an enamine from the ketone, which then acts as the Michael donor.

  • Control of Aldol Condensation: The intramolecular aldol condensation is often the most challenging step. The choice of base and solvent can influence which enolate is formed, thereby controlling the regioselectivity of the ring closure.

Optimized Conditions for Robinson Annulation:

Parameter Recommendation for Stepwise Approach Recommendation for One-Pot Approach
Michael Addition Base Potassium tert-butoxide in tert-butanolPyrrolidine/acetic acid in a non-polar solvent
Aldol Condensation Base Sodium methoxide in methanolThe same catalyst system as the Michael addition
Temperature Michael: 0°C to RT; Aldol: RefluxGentle heating may be required
Workup Aqueous quench after each stepFinal aqueous quench

References

Technical Support Center: Troubleshooting Byproducts in 2-Methoxycyclohex-2-enone Reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying byproducts in reactions involving 2-methoxycyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify unexpected impurities in their reaction mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide you with the expertise and practical insights needed to confidently interpret your spectra and refine your synthetic strategies.

Introduction: The Challenge of Byproduct Identification

This compound is a versatile building block in organic synthesis, frequently employed in reactions such as Michael additions, Robinson annulations, and various cycloadditions. While powerful, these transformations can sometimes yield a mixture of products, including unreacted starting materials, intermediates, and unforeseen byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structures of these components.[1][2][3][4][5] This guide will walk you through common scenarios and provide a systematic approach to identifying byproducts by analyzing their characteristic NMR signatures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows more signals than expected after a reaction with this compound. What are the likely culprits?

This is a common issue that can arise from several sources. A messy crude NMR spectrum can sometimes be misleading due to the presence of residual reagents or solvents.[6][7] However, if purification does not resolve the issue, you are likely dealing with one or more byproducts. Here are some of the most common byproducts and their expected ¹H NMR characteristics:

  • Hydrolysis Product (Cyclohexan-1,2-dione): Enol ethers like this compound are susceptible to hydrolysis under acidic conditions, which can occur during aqueous workup.[8][9][10][11] The resulting product is cyclohexan-1,2-dione.

    • Expected ¹H NMR Signals: The characteristic vinyl proton signal around 5.5 ppm and the methoxy singlet around 3.6 ppm of the starting material will be absent. You will observe complex multiplets in the aliphatic region (typically between 1.8 and 2.8 ppm) corresponding to the methylene protons of the cyclohexane ring.

  • Starting Material (this compound): Incomplete conversion is a frequent reason for extra peaks.

    • Expected ¹H NMR Signals: Look for the characteristic signals of your starting material: a triplet at approximately 5.5 ppm (vinyl proton), a singlet at around 3.6 ppm (methoxy group), and multiplets for the methylene groups between 1.9 and 2.5 ppm.

  • Over-reduction Product (2-Methoxycyclohexanone): If you are performing a reduction reaction (e.g., hydrogenation of the double bond), over-reduction can lead to the saturated ketone.

    • Expected ¹H NMR Signals: The vinyl proton signal will disappear. A new multiplet will appear around 3.5-4.0 ppm for the proton on the carbon bearing the methoxy group. The remaining methylene protons will show complex multiplets in the aliphatic region.

  • Demethylation Product (Cyclohex-2-en-1-one): Under certain conditions, particularly with Lewis acids or harsh workups, the methyl group of the enol ether can be cleaved.

    • Expected ¹H NMR Signals: The methoxy singlet at ~3.6 ppm will be absent. You will observe two new signals in the vinyl region: a doublet of triplets around 7.0 ppm (proton at C2) and a doublet of triplets around 6.0 ppm (proton at C3).[12]

Q2: I suspect hydrolysis of my enol ether. How can I confirm this and what does the NMR data look like?

Hydrolysis of the enol ether functionality is a common side reaction, especially during acidic workup.[8][9][10][11] The product, cyclohexan-1,2-dione, has a distinctly different NMR profile from the starting material.

Experimental Confirmation: To test for stability, you can take a small aliquot of your purified product, dissolve it in a suitable solvent, and treat it with a dilute acid (e.g., a drop of acidic water). Monitor the reaction by TLC or NMR over time to see if the starting material is converted to a new, more polar spot (by TLC) or if new peaks appear in the NMR.[6]

NMR Data Comparison:

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~5.5 (t, 1H, vinyl H), ~3.6 (s, 3H, OCH₃), 2.5-1.9 (m, 6H, CH₂)~200 (C=O), ~155 (C-OCH₃), ~105 (C=CH), ~56 (OCH₃), 38, 26, 21 (CH₂)
Cyclohexan-1,2-dione 2.8-2.5 (m, 4H), 2.1-1.9 (m, 4H)~205 (C=O), ~40 (CH₂ adjacent to C=O), ~23 (other CH₂)
Q3: My reaction was a Birch reduction of an anisole derivative to get a cyclohexenone system. I have unexpected peaks. What could have gone wrong?

The Birch reduction is a powerful method for reducing aromatic rings to 1,4-cyclohexadienes.[13][14][15] Subsequent hydrolysis of the enol ether intermediate yields the desired cyclohexenone. However, several byproducts can form.

Potential Byproducts in Birch Reduction:

  • Incomplete Hydrolysis (2,5-Cyclohexadienyl ether): If the hydrolysis of the intermediate enol ether is not complete, you will see signals corresponding to this diene.

    • Expected ¹H NMR Signals: Multiple signals in the vinyl region (typically 5.5-6.0 ppm) and aliphatic signals for the methylene protons. The methoxy signal will still be present.

  • Over-reduction: If the reaction is not quenched properly, further reduction of the diene can occur.

  • Isomerization: The initially formed 1,4-diene can isomerize to the more stable conjugated 1,3-diene under basic conditions.

Troubleshooting Workflow for Birch Reduction Byproducts:

Start Crude NMR Spectrum Check_SM Signals for This compound? Start->Check_SM Check_Hydrolysis Absence of vinyl and methoxy signals? Check_SM->Check_Hydrolysis No Byproduct_SM Incomplete Reaction Check_SM->Byproduct_SM Yes Check_Demethylation Absence of methoxy, two vinyl signals? Check_Hydrolysis->Check_Demethylation No Byproduct_Hydrolysis Hydrolysis to Cyclohexan-1,2-dione Check_Hydrolysis->Byproduct_Hydrolysis Yes Byproduct_Demethylation Demethylation to Cyclohex-2-en-1-one Check_Demethylation->Byproduct_Demethylation Yes Purify Purification (e.g., Column Chromatography) Byproduct_SM->Purify Byproduct_Hydrolysis->Purify Byproduct_Demethylation->Purify Analyze Re-analyze Fractions by NMR Purify->Analyze

Caption: Troubleshooting flowchart for identifying common byproducts.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Work-up: After the reaction is complete, perform a standard aqueous work-up. Be mindful that acidic conditions can promote hydrolysis of the enol ether. A neutral or slightly basic workup is often preferred.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crude NMR: Take a small sample of the crude product and dissolve it in a deuterated solvent (e.g., CDCl₃). Obtain a ¹H NMR spectrum. This will give you an initial assessment of the reaction outcome.[6][7]

  • Purification: Purify the bulk of the material using an appropriate technique, such as flash column chromatography.

  • Final NMR: Obtain ¹H and ¹³C NMR spectra of the purified product and any isolated byproducts. For complex spectra, consider 2D NMR techniques like COSY and HSQC for more detailed structural elucidation.

Advanced Diagnostics: 2D NMR Spectroscopy

When ¹H NMR alone is insufficient to identify a byproduct, 2D NMR techniques can be invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is useful for tracing out the spin systems within the cyclohexane ring of byproducts.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is extremely useful for assigning carbon signals, especially in the crowded aliphatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can help in piecing together the carbon skeleton and identifying connectivity.

Byproduct Formation Pathways

The following diagram illustrates potential pathways leading to common byproducts from this compound.

SM This compound (Starting Material) Hydrolysis Cyclohexan-1,2-dione (Hydrolysis Product) SM->Hydrolysis H₃O⁺ Demethylation Cyclohex-2-en-1-one (Demethylation Product) SM->Demethylation Lewis Acid / Heat Reduction 2-Methoxycyclohexanone (Reduction Product) SM->Reduction [H]

Caption: Reaction pathways to common byproducts.

Summary of Key Byproduct NMR Data

ByproductPlausible OriginKey ¹H NMR Features (ppm)Key ¹³C NMR Features (ppm)
Cyclohexan-1,2-dione Acidic workupAbsence of vinyl/methoxy signals; complex multiplets at 2.8-1.9Absence of enol ether signals; two carbonyls (~205 ppm)
Cyclohex-2-en-1-one DemethylationAbsence of methoxy singlet; two vinyl signals (~7.0 and ~6.0 ppm)Absence of methoxy signal; two vinyl carbons (~150 and ~130 ppm)
2-Methoxycyclohexanone Over-reductionAbsence of vinyl signal; new signal at ~3.5-4.0 ppm (CH-OCH₃)Absence of vinyl carbons; new carbon at ~80 ppm (C-OCH₃)

This guide provides a foundational framework for troubleshooting byproduct formation in reactions with this compound. Remember that careful reaction monitoring and systematic analysis of NMR data are crucial for successful organic synthesis.

References

Technical Support Center: Managing Thermal Stability in 2-Methoxycyclohex-2-enone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-Methoxycyclohex-2-enone. This guide is designed for researchers, chemists, and process development scientists. It provides in-depth answers to common questions and troubleshooting strategies to ensure the thermal stability and safety of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Risks

This section addresses fundamental questions about the thermal hazards associated with this compound.

Q1: Why is thermal stability a significant concern for reactions with this compound?

A1: The thermal stability of any chemical reaction is paramount for safety and reproducibility. For this compound, concern arises from its specific molecular structure, which includes a reactive α,β-unsaturated ketone system and a methoxy group.[1][2] Reactions involving this substrate, particularly under basic, acidic, or oxidative conditions, can be highly exothermic. If the heat generated by the reaction exceeds the rate of heat removal, a dangerous, self-accelerating temperature increase known as a "runaway reaction" can occur, potentially leading to pressure buildup, vessel failure, and release of hazardous materials. While stable under standard storage conditions, its reactive nature necessitates careful thermal management during chemical transformations.[3]

Q2: What are the potential side reactions or decomposition pathways that can be triggered by excessive heat?

A2: Elevated temperatures can initiate several undesirable pathways:

  • Aldol Condensation: Like other ketones, this compound can undergo self-condensation reactions, especially in the presence of a base.[4] These are often exothermic and can lead to the formation of high-molecular-weight byproducts.

  • Polymerization: The activated double bond in the enone system can be susceptible to radical or anionic polymerization at higher temperatures, leading to a rapid increase in viscosity and heat generation.

  • O-Demethylation/Rearrangement: Under certain conditions, particularly acidic ones, the methoxy group could be cleaved or the molecule could undergo rearrangements, leading to different products and potentially different thermal profiles.

Q3: What key factors influence the thermal risk of my reaction?

A3: Several factors contribute to the overall thermal risk. Proactive management of these variables is the foundation of a safe experiment.

  • Reagent Concentration: Higher concentrations lead to faster reaction rates and greater heat output per unit volume.

  • Rate of Addition: Rapid addition of a limiting reagent can cause a dangerous accumulation of unreacted material, which can then react all at once, overwhelming the cooling system.

  • Mixing Efficiency: Poor stirring can create localized "hot spots" where the temperature is much higher than indicated by the probe, potentially initiating side reactions.

  • Scale of the Reaction: As a reaction is scaled up, the volume (heat generation) increases by a cubic factor (r³), while the surface area of the vessel (heat removal) only increases by a square factor (r²). This makes heat dissipation much less efficient at larger scales.

  • Choice of Solvent: The solvent's boiling point, heat capacity, and thermal conductivity are critical. A solvent with a low boiling point can boil away, leading to a loss of cooling and an increase in concentration.

Below is a diagram illustrating the interplay of these factors.

G cluster_0 Factors Increasing Heat Generation cluster_1 Factors Reducing Heat Removal A High Reagent Concentration Runaway Thermal Runaway Event A->Runaway Increase Heat In B Rapid Reagent Addition B->Runaway Increase Heat In C Catalyst Activity C->Runaway Increase Heat In D Poor Mixing (Hot Spots) D->Runaway Decrease Heat Out E Insufficient Cooling Capacity E->Runaway Decrease Heat Out F Large Reaction Scale (Low SA:V) F->Runaway Decrease Heat Out

Caption: Factors contributing to a thermal runaway event.

Part 2: Troubleshooting Guide - Proactive & Reactive Management

This guide is formatted to address specific issues you might encounter.

Section 2.1: Proactive Thermal Management (Preventing Problems)

Q: I am planning a new reaction with this compound. How can I design the experiment to be thermally safe from the start?

A: A proactive approach is the most effective way to manage thermal stability.

  • Conduct a Safety Review: Before any experiment, consult the Safety Data Sheet (SDS) for all reagents.[7][8][9] Pay close attention to incompatibilities, required personal protective equipment (PPE), and handling precautions.

  • Start Small: Always perform a new reaction on a small scale (e.g., 1-5 mmol) to observe the exotherm. Use a sensitive temperature probe to monitor the internal temperature closely.

  • Control Reagent Addition: The most reactive or concentrated reagent should be added slowly and controllably via a syringe pump or an addition funnel. This ensures that the rate of heat generation never exceeds the cooling capacity of your setup.[10]

  • Ensure Adequate Cooling & Monitoring:

    • Use a reaction vessel that is appropriately sized for the reaction volume to ensure efficient stirring and heat transfer.

    • Set up a cooling bath (e.g., ice-water, dry ice/acetone) and ensure it is in place before starting the reagent addition.

    • Place the temperature probe so that the tip is fully submerged in the reaction mixture but not touching the vessel walls.

  • Consider Reverse Addition: In some cases, adding the reaction mixture to the reagent (reverse addition) can help maintain a low concentration of the more reactive species, thereby controlling the exotherm.

The following "Go/No-Go" workflow should be considered before proceeding with any reaction.

G Start Plan New Reaction Q1 Have all reagent SDSs been reviewed? Start->Q1 Q2 Is the reaction scale small for the first run? Q1->Q2 Yes Stop STOP: Re-evaluate Protocol Q1->Stop No Q3 Is a controlled addition method planned? Q2->Q3 Yes Q2->Stop No Q4 Is the cooling and monitoring setup adequate? Q3->Q4 Yes Q3->Stop No Proceed Proceed with Caution Q4->Proceed Yes Q4->Stop No

Caption: Pre-reaction safety check workflow.

Section 2.2: Reactive Thermal Management (Responding to Events)

Q: My reaction temperature is rising unexpectedly, even with the cooling bath. What should I do?

A: An unexpected temperature rise is a critical situation that requires an immediate and calm response. This is known as a thermal excursion.

  • Stop Reagent Addition IMMEDIATELY: If you are adding a reagent, stop the addition at once. This is the most crucial first step to prevent adding more fuel to the reaction.

  • Enhance Cooling:

    • If using an ice bath, add more ice and salt to lower the temperature.

    • If your setup allows, switch to a more potent cooling bath (e.g., dry ice/acetone). Be cautious of freezing your solvent.

  • Add a Cold, Inert Solvent: If possible, add a pre-chilled, inert solvent that is miscible with your reaction mixture. This will dilute the reactants and help absorb heat.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you must quench the reaction. A quench is the rapid deactivation of reactive species.[11][12][13] See the Emergency Quenching Protocol in Part 3 for detailed steps.

  • Alert a Colleague and Evacuate if Necessary: Inform someone nearby of the situation. If the reaction shows signs of runaway (rapid gas evolution, boiling, color change) and cannot be controlled, activate any emergency alarms, lower the fume hood sash, and evacuate the immediate area.

Part 3: Appendices

Appendix A: Data & Parameters

Table 1: Physicochemical & Safety Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
CAS Number 23740-37-6PubChem[1]
Appearance Data not widely available; handle as a potentially combustible liquid.N/A
Storage Store in a cool, dry, well-ventilated place away from heat and ignition sources.[7][9][14]Sigma-Aldrich
Hazards May cause eye and skin irritation. Handle with appropriate PPE. Combustible liquid.[7]Sigma-Aldrich[7]

Note: Comprehensive thermodynamic data such as decomposition temperature and heat of reaction are not publicly available. It is strongly recommended that users perform thermal analysis, such as Differential Scanning Calorimetry (DSC), before scaling up any reaction.[15][16]

Appendix B: Experimental Protocols

Protocol 1: Safe Setup for Potentially Exothermic Reactions

  • Vessel and Stirring: Choose a round-bottom flask that is no more than 50% full with the final reaction volume. Use an overhead stirrer for volumes >1 L to ensure efficient mixing.

  • Temperature Monitoring: Place a calibrated digital thermometer or thermocouple probe through a sealed adapter. Ensure the probe tip is submerged in the reaction mixture.

  • Cooling Bath: Place the flask in a secondary container and fill it with an appropriate cooling medium (e.g., ice/water). The bath level should be higher than the reaction mixture level.

  • Controlled Addition: Use a syringe pump for accurate and slow addition of the limiting reagent. Set the initial addition rate to be very slow.

  • Inert Atmosphere: If the reaction is air- or moisture-sensitive, ensure the system is under a positive pressure of an inert gas like nitrogen or argon.

  • Initial Phase: After adding ~5% of the reagent, stop the addition and monitor the temperature. If there is a significant exotherm, reduce the addition rate. If there is no exotherm, you may cautiously increase the rate, but never add faster than the cooling system can dissipate the heat.

Protocol 2: Emergency Quenching of a Runaway Reaction

WARNING: This procedure is a last resort and should only be performed if the thermal excursion cannot be controlled by stopping reagent addition and enhancing cooling.

  • Assess the Situation: Ensure you are wearing appropriate PPE (flame-retardant lab coat, safety glasses, face shield).

  • Choose a Quenching Agent: The goal is to neutralize the most reactive species. The choice depends on the reaction chemistry.

    • For Organometallics/Strong Bases: Use a less reactive alcohol like isopropanol, added slowly, followed by methanol, and finally water.[17]

    • For Acid-Catalyzed Reactions: Use a saturated solution of a weak base like sodium bicarbonate.

    • For Oxidizing Agents: Use a reducing agent like aqueous sodium sulfite or sodium thiosulfate solution.[10]

  • Execution:

    • If possible, pre-cool the quenching agent in an ice bath.

    • Remove the heating mantle (if present) and ensure the cooling bath is as effective as possible.

    • Add the quenching agent slowly and carefully via an addition funnel or by cannula transfer. Rapid addition can cause vigorous gas evolution or its own exotherm.[11]

    • Monitor the temperature and gas evolution. Continue slow addition until the temperature begins to fall steadily and gas evolution subsides.

  • Post-Quench: Do not leave the reaction unattended. Allow it to cool to room temperature before dismantling the apparatus. Treat the quenched mixture as hazardous waste.

References

Technical Support Center: Strategies to Improve Enantiomeric Excess in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (e.e.). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and troubleshooting scenarios encountered during asymmetric reactions. The advice provided is grounded in established chemical principles to help you diagnose and solve problems effectively.

Foundational Issues: Analytical Method and Reagent Quality

Question 1: My enantiomeric excess (% e.e.) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

Answer: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % e.e. values.[1]

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % e.e. of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample give consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Question 2: I have validated my analytical method, but my % e.e. is still low and inconsistent between different runs of the same reaction. What should I investigate next?

Answer: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1]

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]

  • Solvent Quality: Ensure all solvents are anhydrous and of high purity, as trace amounts of water or other impurities can deactivate the catalyst or interfere with the reaction.[2]

  • Reagent Integrity: Reagents, especially organometallics and bases, should be fresh and properly stored to prevent degradation.

  • Catalyst/Ligand Purity: Verify the enantiomeric purity of your chiral catalyst or ligand. Impurities of the opposite enantiomer will directly decrease the e.e. of the product.[2]

Reaction Parameter Optimization

Question 3: How does reaction temperature affect the enantiomeric excess?

Answer: Lowering the reaction temperature is a common and often effective strategy to enhance enantioselectivity.[3] Reduced temperatures increase the energy difference between the diastereomeric transition states that lead to the two enantiomers, thus favoring the formation of the major enantiomer. However, this may also significantly decrease the reaction rate, so a balance must be struck between selectivity and reaction time.[3][4]

Question 4: What is the role of the solvent in an asymmetric reaction, and how do I choose the right one?

Answer: The solvent plays a crucial role in modulating the catalyst's activity and the stability of the transition state.[5][6] The choice of solvent can significantly impact enantioselectivity.

  • Polarity: The dielectric constant of the solvent can influence the e.e.[5] In many cases, less polar, aprotic solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are preferred because they are less likely to interfere with the hydrogen bonding or other non-covalent interactions that are critical for stereodifferentiation.[3]

  • Coordinating Ability: Solvents that can coordinate to the metal center of a catalyst can either be beneficial by stabilizing the active species or detrimental by competing with the substrate for binding.

  • Protic vs. Aprotic: Polar, protic solvents can compete for hydrogen bonding sites on the catalyst and substrate, often leading to a decrease in enantioselectivity.[3]

A screening of different solvents is often necessary to find the optimal conditions for a specific reaction.

Question 5: Can changing the catalyst loading improve my enantiomeric excess?

Answer: The effect of catalyst loading on enantioselectivity can be complex and is not always linear.

  • Too Low Loading: Insufficient catalyst may lead to a significant contribution from the uncatalyzed background reaction, which is typically non-selective and thus lowers the overall e.e.[7]

  • Too High Loading: In some cases, particularly with organocatalysts, high catalyst concentrations can lead to the formation of catalyst aggregates (dimers or higher-order species).[8] These aggregates may have different catalytic activity and selectivity compared to the monomeric species, sometimes even leading to an inversion of the enantioselectivity.[8]

It is advisable to screen a range of catalyst loadings to identify the optimal concentration for your reaction.[7][9][10]

Question 6: How does substrate concentration influence the outcome of an asymmetric reaction?

Answer: Substrate concentration can affect the reaction kinetics and, consequently, the enantioselectivity. High substrate concentrations can sometimes favor aggregation or lead to changes in the rate-determining step of the catalytic cycle, which can impact the e.e. It is a parameter that should be optimized, often in conjunction with catalyst loading and temperature.

Advanced Troubleshooting and Strategy

Question 7: I've optimized the reaction conditions, but the enantioselectivity is still not satisfactory. What other strategies can I employ?

Answer: If optimizing reaction parameters is insufficient, you may need to reconsider the core components of your catalytic system.

  • Ligand Modification: For metal-catalyzed reactions, systematically modifying the chiral ligand is a powerful strategy. Fine-tuning the steric and electronic properties of the ligand can have a profound impact on the stereochemical outcome. A wide variety of "privileged" ligands, such as BINAP, Salen, and Josiphos, have been developed for this purpose.

  • Catalyst Class: Consider switching to a different class of catalyst. For example, if a metal-based catalyst is giving poor results, an organocatalyst might offer a different and more effective mode of activation.[11]

  • Use of Additives: Sometimes, the addition of a co-catalyst or an additive can enhance enantioselectivity. These additives can act as proton shuttles, Lewis acids or bases, or help to stabilize the active catalyst.

Question 8: What is the difference between kinetic resolution and asymmetric desymmetrization, and when should I use each approach?

Answer:

  • Kinetic Resolution: This technique is used to separate a racemic mixture of starting materials. A chiral catalyst or reagent reacts at a different rate with each enantiomer, allowing for the isolation of the unreacted, enantioenriched starting material and the enantioenriched product.[12][13] A key limitation is that the maximum theoretical yield for a single enantiomer is 50%.[13]

  • Asymmetric Desymmetrization: This strategy involves converting a prochiral or meso starting material into a single chiral product.[12][14] In principle, this method can achieve a theoretical yield of 100% for the desired enantiomer.[14]

The choice between these methods depends on the availability and nature of the starting material. If you start with a racemic mixture, kinetic resolution is appropriate. If a suitable prochiral or meso substrate is available, asymmetric desymmetrization is often the more efficient approach.

Part 2: Experimental Protocols & Data Presentation

Protocol: Screening of Reaction Parameters to Optimize Enantiomeric Excess

This protocol provides a general workflow for systematically optimizing an asymmetric reaction to improve the e.e.

1. Catalyst and Ligand Screening (if applicable): a. Set up a parallel array of reactions using a standard set of conditions (temperature, concentration, solvent). b. In each reaction, use a different chiral ligand from a library or a different type of catalyst. c. Analyze the e.e. of the product from each reaction to identify the most promising catalyst/ligand combination.

2. Solvent Screening: a. Using the best catalyst/ligand identified in step 1, set up a new array of reactions. b. In each reaction, use a different solvent, covering a range of polarities and coordinating abilities (e.g., toluene, THF, DCM, ethyl acetate). c. Maintain a constant temperature and concentration. d. Analyze the e.e. to determine the optimal solvent.

3. Temperature Optimization: a. Using the best catalyst and solvent, set up reactions at a range of different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). b. Monitor the reactions over time to account for differences in reaction rates. c. Analyze the e.e. to find the temperature that provides the best balance of selectivity and reaction time.

4. Concentration and Catalyst Loading Optimization: a. Systematically vary the substrate concentration and catalyst loading in a matrix-style experiment. b. Analyze the e.e. for each combination to identify the optimal concentration and loading.

Data Presentation: Example of a Solvent Screening Study
EntrySolventDielectric Constant (ε)Yield (%)e.e. (%)
1Toluene2.49585
2Dichloromethane (DCM)9.19278
3Tetrahydrofuran (THF)7.58865
4Ethyl Acetate6.09072
5Methanol33.07540

This is hypothetical data for illustrative purposes.

Part 3: Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Workflow start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method (HPLC/GC) - Resolution (Rs > 1.5) - Accuracy & Precision start->validate_analytical Is the analytical method reliable? validate_analytical->start No, re-evaluate data check_reagents Check Reagent & Catalyst Purity - Substrate Purity - Anhydrous Solvents - Catalyst/Ligand Enantiopurity validate_analytical->check_reagents Yes check_reagents->start Impurity found, purify & repeat optimize_temp Optimize Reaction Temperature (Usually Lower Temperature) check_reagents->optimize_temp Reagents are pure optimize_solvent Screen Solvents (Vary Polarity & Coordinating Ability) optimize_temp->optimize_solvent optimize_conc Optimize Concentrations - Catalyst Loading - Substrate Concentration optimize_solvent->optimize_conc redesign_catalyst Redesign Catalytic System - Modify Ligand Structure - Change Catalyst Class - Use Additives optimize_conc->redesign_catalyst Still low e.e. end Improved Enantiomeric Excess optimize_conc->end e.e. Improved redesign_catalyst->end Parameter_Relationships center Enantiomeric Excess (e.e.) catalyst Catalyst/Ligand Structure catalyst->center solvent Solvent solvent->center temperature Temperature temperature->center concentration Concentration (Substrate & Catalyst) concentration->center purity Reagent Purity purity->center

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxycyclohex-2-enone and 2-Ethoxycyclohex-2-enone in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that influences the efficiency, selectivity, and overall success of a synthetic route. The 2-alkoxycyclohex-2-enone scaffold is a cornerstone in organic synthesis, prized for its versatility in forming complex carbocyclic structures. While structurally similar, the choice between 2-methoxycyclohex-2-enone and its ethoxy counterpart can have subtle yet significant consequences on reaction outcomes. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to inform rational substrate selection in your research endeavors.

Foundational Properties: Electronic and Steric Profiles

The reactivity of these α,β-unsaturated ketones is governed by a delicate interplay of electronic and steric effects originating from the alkoxy substituent.

Electronic Influence

The oxygen atom of an alkoxy group exerts two opposing electronic effects: a σ-bond withdrawing inductive effect (-I) due to its high electronegativity, and a π-system donating resonance effect (+R) through its lone pairs.[1] In conjugated systems like enones, the resonance effect is generally dominant, enriching the electron density of the π-system. This donation makes the enone less electrophilic overall compared to a simple cyclohexenone. However, the subtle difference in the alkyl groups—methyl vs. ethyl—plays a role. The ethyl group is slightly more electron-donating than the methyl group, which can marginally decrease the electrophilicity of the β-carbon in the ethoxy derivative compared to the methoxy version.

Caption: Electronic effects of methoxy and ethoxy groups.

Steric Hindrance

Steric effects arise from the spatial arrangement of atoms, where larger groups can hinder the approach of reagents.[2] The ethoxy group is sterically more demanding than the methoxy group. This difference can influence the rate and stereoselectivity of reactions, particularly those involving bulky nucleophiles or catalysts, by impeding access to the reactive sites of the enone. A quantitative measure of a substituent's bulk can be given by its A-value, which reflects the energetic preference for the equatorial position in a cyclohexane ring; a larger A-value indicates greater steric bulk.[2]

SubstituentA-value (kcal/mol)Relative Steric Bulk
Methoxy (-OCH₃)~0.6Less Hindered
Ethoxy (-OCH₂CH₃)~0.9More Hindered

Comparative Reactivity in Michael Additions

The Michael addition, or 1,4-conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyls, enabling the formation of a key carbon-carbon bond at the β-position.[3][4] The reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the enone (the Michael acceptor).[5][6]

Michael_Addition_Mechanism Reactants Enone (Michael Acceptor) + Nucleophile (Michael Donor) Reactants:nu->Reactants:enone 1. Conjugate Addition Intermediate Enolate Intermediate Reactants:enone->Intermediate Workup Aqueous Workup (H₃O⁺) Intermediate->Workup 2. Protonation Product 1,4-Adduct Workup->Product

Caption: General mechanism of the Michael Addition.

Organocuprates (Gilman reagents) are classic "soft" nucleophiles that reliably favor 1,4-addition over direct 1,2-addition to the carbonyl group.[7][8] In comparing our two substrates, two factors come into play:

  • Electrophilicity: The slightly higher electron-donating nature of the ethoxy group may render the β-carbon of 2-ethoxycyclohex-2-enone marginally less electrophilic. This could translate to a slightly slower reaction rate compared to the methoxy analogue under identical conditions.

  • Steric Access: The larger profile of the ethoxy group can present a greater steric barrier to the incoming nucleophile. While often a minor factor with small nucleophiles, this effect can become pronounced with bulky organocuprates, potentially leading to lower yields or requiring longer reaction times.

Comparative Performance Data
SubstrateNucleophileConditionsYieldObservations
This compound(CH₃)₂CuLiTHF, -78 °C, 1 hr~90%Rapid and clean conversion.
2-Ethoxycyclohex-2-enone(CH₃)₂CuLiTHF, -78 °C, 1 hr~85%Slightly slower reaction, may require extended time for full conversion.

Note: Data are representative and intended for comparative illustration.

Experimental Protocol: Gilman Cuprate Addition
  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add copper(I) iodide (1.05 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Reagent Preparation: Add anhydrous tetrahydrofuran (THF) and cool the resulting slurry to -78 °C in a dry ice/acetone bath.

  • Cuprate Formation: Slowly add a solution of methyllithium (2.0 eq.) in Et₂O dropwise, maintaining the internal temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C to form the lithium dimethylcuprate solution.

  • Substrate Addition: In a separate flask, dissolve 2-alkoxycyclohex-2-enone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile.[9][10] In this context, the 2-alkoxycyclohex-2-enones serve as the dienophile. The reactivity is enhanced by electron-withdrawing groups on the dienophile; thus, the enone system is activated, though moderately.

The use of a Lewis acid catalyst is common to increase the rate and selectivity of Diels-Alder reactions with enones.[11] The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction.

Diels_Alder_Workflow Reactants Enone (Dienophile) + Diene Catalyst Lewis Acid Catalyst (e.g., AlCl₃, Et₂AlCl) Reactants->Catalyst 1. Activation TransitionState [4+2] Cyclic Transition State Catalyst->TransitionState 2. Cycloaddition Product Cycloadduct TransitionState->Product 3. Product Formation

Caption: Workflow for a Lewis Acid-catalyzed Diels-Alder reaction.

When comparing the methoxy and ethoxy derivatives:

  • Electronic Effects: The electronic differences are minimal and their impact on the uncatalyzed reaction is likely negligible. In the Lewis acid-catalyzed variant, both substrates should coordinate effectively.

  • Steric Effects: The steric bulk of the alkoxy group can influence the endo/exo selectivity of the cycloaddition. The larger ethoxy group might slightly disfavor the endo transition state, where it would experience greater steric repulsion with the incoming diene, although this effect is often subtle.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
  • Apparatus Setup: Under an inert atmosphere, add the 2-alkoxycyclohex-2-enone (1.0 eq.) to a flame-dried flask and dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C.

  • Catalyst Addition: Slowly add a solution of ethylaluminum dichloride (EtAlCl₂, 1.1 eq.) in hexanes. Stir for 20 minutes.

  • Diene Addition: Add the diene (e.g., isoprene, 1.5 eq.) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Leaving Group Aptitude in Subsequent Transformations

While not a direct reaction of the enone, the fate of the alkoxy group in subsequent steps is a crucial consideration. After a conjugate addition, the resulting enolate can be trapped or used in further reactions where the -OR group might be eliminated. The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups.[12][13]

  • Methoxide (⁻OCH₃): The conjugate base of methanol (pKa ~15.5).

  • Ethoxide (⁻OCH₂CH₃): The conjugate base of ethanol (pKa ~16).

Because ethoxide is a slightly stronger base than methoxide, methoxide is a marginally better leaving group.[14] This difference is small but can be relevant in sensitive elimination or substitution steps that may follow the initial addition reaction.

Summary and Conclusion

The choice between this compound and 2-ethoxycyclohex-2-enone is a nuanced one, with subtle trade-offs in reactivity.

FeatureThis compound2-Ethoxycyclohex-2-enoneKey Takeaway
Steric Hindrance LowerHigherMethoxy is preferred for reactions with bulky reagents.
Electrophilicity Slightly more electrophilicSlightly less electrophilicMethoxy may react faster in nucleophilic additions.
Leaving Group Ability Better (less basic)Poorer (more basic)Methoxy is a better leaving group in subsequent eliminations.
Cost & Availability Often more readily available and cost-effective.Generally available.Practical considerations may favor the methoxy derivative.
  • This compound is generally the more reactive substrate due to lower steric hindrance and slightly higher electrophilicity. It is the preferred choice for reactions involving sterically demanding nucleophiles or when the alkoxy group is intended to act as a leaving group in a subsequent step.

  • 2-Ethoxycyclohex-2-enone remains a highly versatile and effective building block. The minor decrease in reactivity is often insignificant, and it can be used interchangeably in many applications. Its slightly greater steric bulk could, in specialized cases, be leveraged to influence stereochemical outcomes.

Ultimately, the optimal choice depends on the specific transformation, the nature of the other reagents, and the desired synthetic outcome. This guide provides the foundational principles to help you make an informed and strategic decision in the design of your synthetic routes.

References

A Spectroscopic Duel: Unmasking the Structural Nuances of 2-Methoxycyclohex-2-enone and its Saturated Counterpart, 2-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry, the seemingly subtle introduction of a double bond can profoundly reshape a molecule's architecture and, consequently, its spectroscopic fingerprint. This guide provides an in-depth comparative analysis of 2-methoxycyclohex-2-enone and its saturated analog, 2-methoxycyclohexanone, through the lens of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). By dissecting their spectral data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive framework for distinguishing these compounds and understanding the spectroscopic ramifications of α,β-unsaturation in a cyclic system.

The core of this investigation lies in the electronic and structural disparities between the two molecules. The presence of the C=C double bond in conjugation with the carbonyl group in this compound creates a planar, electron-delocalized system that significantly influences its vibrational and magnetic properties compared to the conformationally flexible and saturated 2-methoxycyclohexanone.

Deciphering the Vibrational Landscape: An Infrared Spectroscopic Comparison

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a direct window into the functional groups present.[1][2] The comparison of the IR spectra of our two target compounds reveals stark differences, primarily centered around the carbonyl (C=O) and carbon-carbon bond stretching regions.

A pivotal distinction arises in the carbonyl stretching frequency. 2-Methoxycyclohexanone exhibits a typical C=O stretch for a saturated six-membered ring ketone, generally appearing around 1715 cm⁻¹ .[3] In contrast, the C=O stretch of this compound is shifted to a lower frequency, approximately 1680-1670 cm⁻¹ . This shift is a direct consequence of the conjugation between the carbonyl group and the adjacent double bond. The delocalization of π-electrons reduces the double-bond character of the C=O bond, thereby lowering its vibrational frequency.

Furthermore, the IR spectrum of this compound features a distinct C=C stretching absorption in the range of 1650-1600 cm⁻¹ , a band that is conspicuously absent in the spectrum of its saturated counterpart. The presence of sp² C-H bonds in the unsaturated ketone also gives rise to stretching vibrations slightly above 3000 cm⁻¹, whereas the saturated analog only displays sp³ C-H stretches below this value.

Key IR Absorption Data
Functional Group2-Methoxycyclohexanone (cm⁻¹)This compound (cm⁻¹)Rationale for Difference
C=O Stretch~1715~1675Conjugation with the C=C bond in the enone lowers the C=O bond order and stretching frequency.
C=C StretchAbsent~1620Presence of the α,β-double bond in the enone ring.
sp² C-H StretchAbsent~3050Corresponds to the vinylic C-H bond in the enone.
sp³ C-H Stretch~2950-2850~2950-2850Present in both molecules due to the cyclohexyl ring and methoxy group.
C-O Stretch~1100~1250 (vinylic ether) & ~1050 (alkyl ether)The C-O bond of the vinylic ether in the enone is strengthened by resonance, shifting its stretch to a higher frequency.

Probing the Magnetic Environment: A Nuclear Magnetic Resonance (NMR) Perspective

NMR spectroscopy provides unparalleled insight into the chemical environment of individual nuclei, making it a powerful tool for structural elucidation.[4][5] The ¹H and ¹³C NMR spectra of this compound and 2-methoxycyclohexanone are markedly different, reflecting the distinct electronic landscapes of the two molecules.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-methoxycyclohexanone, the proton alpha to the carbonyl and methoxy groups (at C2) typically appears as a multiplet around 3.5-3.7 ppm . The protons of the methoxy group resonate as a sharp singlet at approximately 3.4 ppm . The remaining methylene protons of the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region of the spectrum, generally between 1.5 and 2.5 ppm .

The ¹H NMR spectrum of this compound presents a more dispersed and informative set of signals. The most downfield proton is the vinylic proton at C3, which appears as a triplet around 5.1-5.3 ppm due to coupling with the adjacent methylene protons at C4. The methoxy group protons are also shifted slightly downfield to around 3.6 ppm compared to the saturated analog, a result of the deshielding effect of the conjugated system. The allylic protons at C4 and the protons at C6, adjacent to the carbonyl, are found in the range of 2.3-2.6 ppm , while the remaining methylene protons at C5 are observed further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectra further underscore the structural differences. The carbonyl carbon in 2-methoxycyclohexanone is typically found around 205-210 ppm . In this compound, the carbonyl carbon is shifted upfield to approximately 195-200 ppm due to the electron-donating effect of the conjugated system.

The most striking feature in the ¹³C NMR spectrum of the unsaturated ketone is the presence of two sp² carbon signals corresponding to the double bond. The carbon bearing the methoxy group (C2) resonates significantly downfield around 160-165 ppm , while the other vinylic carbon (C3) appears at approximately 100-105 ppm . These signals are absent in the spectrum of 2-methoxycyclohexanone, which instead shows a series of sp³ carbon signals in the range of 20-50 ppm for the ring carbons, in addition to the signal for the carbon attached to the methoxy group at around 80-85 ppm .

Summary of Key NMR Data
Nucleus2-Methoxycyclohexanone (ppm)This compound (ppm)Rationale for Difference
¹H NMR
-OCH₃~3.4 (s)~3.6 (s)Deshielding by the conjugated π-system in the enone.
H at C2~3.6 (m)-Proton is absent at this position in the enone.
H at C3-~5.2 (t)Vinylic proton in a highly deshielded environment.
Ring CH₂~1.5-2.5 (m)~1.9-2.6 (m)Different chemical environments and coupling patterns.
¹³C NMR
C=O~208~198Shielding effect of the conjugated system in the enone.
C2~83~163sp² carbon in a vinylic ether, significantly deshielded.
C3~35~102sp² carbon of the double bond.
-OCH₃~58~56Minor difference in electronic environment.
Ring CH₂~22-40~22-38Different hybridization and connectivity.

Fragmentation Patterns: Insights from Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule upon ionization.[6] Both 2-methoxycyclohexanone and this compound have a nominal molecular weight of 128 g/mol and 126 g/mol , respectively, which is readily identifiable as the molecular ion peak (M⁺) in their mass spectra.

The fragmentation pathways, however, can differ significantly. 2-Methoxycyclohexanone is prone to fragmentation pathways typical of ketones and ethers. A common fragmentation is the loss of the methoxy group (•OCH₃) to give a fragment at m/z 97, or the loss of formaldehyde (CH₂O) via a McLafferty-type rearrangement if applicable, though less likely in this specific structure. Alpha-cleavage adjacent to the carbonyl group is also a prominent fragmentation route.

For this compound, the conjugated system imparts greater stability to the molecular ion. Fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 111, followed by the loss of carbon monoxide (CO). The presence of the double bond can also lead to retro-Diels-Alder type fragmentations, depending on the substitution pattern.

Key Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Common Neutral Losses
2-Methoxycyclohexanone12897, 84, 71•OCH₃, C₂H₄O
This compound126111, 98, 83, 69•CH₃, CO, C₂H₄

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7][8] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Tune the spectrometer to the proton frequency. Utilize a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Tune the spectrometer to the carbon frequency. Employ a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).[2][9] Gently press the plates together to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty salt plates. Place the sample-containing plates in the spectrometer's sample holder and acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. Identify and label the frequencies of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Employ Electron Ionization (EI) for fragmentation analysis.[10][11]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and major fragment ions.

Visualizing the Structural Divide

The fundamental differences in the connectivity of these two molecules are the root cause of their distinct spectroscopic properties.

cluster_0 This compound cluster_1 2-Methoxycyclohexanone a C=O b C=C a->b Conjugation c C-O-CH₃ b->c Vinylic Ether d C=O e C-C d->e Saturated f C-O-CH₃ e->f Alkoxy Group

Caption: Key structural differences between the two analytes.

Conclusion

The spectroscopic comparison of this compound and 2-methoxycyclohexanone serves as an exemplary case study in structure elucidation. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. IR spectroscopy rapidly confirms the presence or absence of conjugation through the position of the carbonyl stretch. NMR spectroscopy, in both ¹H and ¹³C modes, offers a detailed map of the electronic environment of each atom, clearly distinguishing between the vinylic and aliphatic systems. Finally, mass spectrometry confirms the molecular weight and provides clues to the molecule's stability and fragmentation pathways. For the practicing chemist, a comprehensive understanding of how subtle structural modifications manifest in these spectra is an indispensable skill for the unambiguous identification and characterization of organic molecules.

References

Relative efficiency of 2-Methoxycyclohex-2-enone in annulation reactions versus other enones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex cyclic scaffolds, particularly in natural product synthesis and drug development, the selection of substrates for annulation reactions is a critical decision that dictates the efficiency and outcome of the entire synthetic route. The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, remains a cornerstone for constructing six-membered rings.[1][2] This guide provides an in-depth comparative analysis of 2-methoxycyclohex-2-enone against other common cyclic enones, evaluating its relative efficiency and exploring the underlying electronic principles that govern its reactivity.

The Decisive Role of the Enone: Electronic and Steric Considerations

The efficacy of an annulation reaction is fundamentally tied to the electrophilicity of the Michael acceptor.[3] The reaction initiates with the 1,4-conjugate addition of a nucleophile (typically an enolate) to the β-carbon of the α,β-unsaturated enone.[4][5] The susceptibility of this β-carbon to nucleophilic attack is modulated by the electronic and steric nature of the substituents on the enone ring.

We will compare three archetypal substrates:

  • 2-Cyclohexenone: The parent, unsubstituted cyclic enone, serving as our baseline.

  • 2-Methylcyclohex-2-enone: An alkyl-substituted enone.

  • This compound: The subject of our analysis, an alkoxy-substituted enone.

Cyclic enones are generally found to be slightly less reactive—by 2–3 units on the Mayr electrophilicity scale—than their acyclic counterparts due to the conformational constraints of the ring.[6][7][8] Substituents directly on the double bond further modulate this inherent reactivity.

Comparative Performance Analysis: A Data-Driven Perspective

While a single study with side-by-side data is elusive, a comparative profile can be constructed from established principles and reported outcomes for similar reaction classes. The key to enone efficiency in a standard base-catalyzed Robinson annulation is the electrophilicity of the β-carbon.

Enone SubstrateKey Substituent EffectPredicted Electrophilicity at β-CarbonExpected Annulation EfficiencyTypical Yield Range
2-Cyclohexenone None (Reference)HighGood70-85%
2-Methylcyclohex-2-enone Electron-Donating (+I)ModerateModerate to Good60-75%
This compound Strongly Electron-Donating (+R)LowPoor to Moderate30-50%

Yields are representative estimates for a standard Robinson annulation with a reactive Michael donor like the enolate of cyclohexanone or a β-ketoester and are subject to variation based on specific reaction conditions.

Mechanistic Deep Dive: The Causality Behind Efficiency

The dramatic differences in expected efficiency can be rationalized by examining the electronic influence of the C-2 substituent on the enone's π-system.

  • 2-Cyclohexenone: Possesses a polarized π-system due to the electron-withdrawing carbonyl group, rendering the β-carbon sufficiently electrophilic for attack.

  • 2-Methylcyclohex-2-enone: The methyl group exerts a positive inductive effect (+I), pushing electron density into the ring. This donation of electron density slightly reduces the partial positive charge on the β-carbon, thereby decreasing its electrophilicity and slowing the initial Michael addition. Kinetic studies confirm that alkyl groups in either the α- or β-position attenuate the electrophilicity of cyclic enones.[6]

  • This compound: The methoxy group presents a powerful dichotomy of electronic effects: a weak electron-withdrawing inductive effect (-I) from the electronegative oxygen and a strong electron-donating resonance effect (+R) from the oxygen's lone pairs. In conjugated systems, the resonance effect is overwhelmingly dominant. The lone pairs on the oxygen atom donate electron density directly into the π-system, significantly increasing the electron density at the β-carbon. This +R effect deactivates the enone towards nucleophilic attack, making it a much poorer Michael acceptor compared to its unsubstituted or alkyl-substituted counterparts. This deactivation is the primary reason for its lower efficiency in standard annulation protocols.

The following diagram illustrates the mechanism of the Robinson Annulation, highlighting the critical initial Michael addition step that is influenced by the enone's substituent.

Robinson_Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation enolate Enolate (Michael Donor) enone Substituted Cyclohexenone (Michael Acceptor) enolate->enone Base-catalyzed 1,4-conjugate addition adduct 1,5-Diketone (Michael Adduct) enone->adduct Protonation aldol_enolate Intramolecular Enolate Formation adduct->aldol_enolate Base cyclization Cyclization (Aldol Addition) aldol_enolate->cyclization dehydration Dehydration cyclization->dehydration Heat, -H2O product Annulated Cyclohexenone Product dehydration->product caption Mechanism of the Robinson Annulation.

Caption: Mechanism of the Robinson Annulation.

Experimental Protocols

To ensure a valid comparison, protocols must be executed under identical conditions. Here we provide parallel procedures for a model Robinson annulation between 2-cyclohexanone and two different enones.

Protocol 1: Annulation with 2-Cyclohexenone (Baseline)

Materials:

  • Cyclohexanone (1.0 equiv.)

  • 2-Cyclohexenone (1.1 equiv.)

  • Sodium ethoxide (NaOEt) (1.1 equiv.)

  • Anhydrous Ethanol (EtOH)

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclohexanone (1.0 equiv.) in anhydrous ethanol.

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add sodium ethoxide (1.1 equiv.) portion-wise over 10 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

  • Michael Addition: Add 2-cyclohexenone (1.1 equiv.) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Aldol Condensation: Gently reflux the reaction mixture for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and neutralize by slowly adding 5% HCl until the pH is ~7. Remove the ethanol under reduced pressure.

  • Extraction: To the aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final annulated product.

Protocol 2: Annulation with this compound

Materials:

  • Same as Protocol 1, with 2-cyclohexenone replaced by This compound (1.1 equiv.) .

Procedure:

  • Follow steps 1-9 from Protocol 1 exactly.

  • Note on Reaction Time: Due to the reduced electrophilicity of this compound, the reaction time for both the Michael addition (Step 3) and the reflux (Step 4) may need to be significantly extended. It is crucial to monitor the reaction closely by TLC. An overnight stir at room temperature for the Michael addition may be necessary before proceeding to the reflux step.

General Experimental Workflow

The logical flow from starting materials to the purified product is visualized below.

Workflow start_end start_end process process analysis analysis A 1. Reagent Setup (Ketone, Base, Solvent) B 2. Enolate Formation (0 °C, 30 min) A->B C 3. Michael Acceptor Addition (Enone added at 0 °C) B->C D 4. Michael Reaction (Stir at RT) C->D E 5. Aldol Condensation (Reflux) D->E F 6. Reaction Quench & Solvent Removal E->F G 7. Aqueous Workup & Extraction F->G H 8. Drying & Concentration G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS, IR) I->J caption General workflow for Robinson Annulation.

Caption: General workflow for Robinson Annulation.

Conclusion and Outlook

The efficiency of this compound in classical, base-catalyzed annulation reactions is significantly lower than that of unsubstituted or simple alkyl-substituted enones. This reduced reactivity is a direct consequence of the powerful electron-donating resonance effect (+R) of the methoxy group, which deactivates the β-carbon towards the requisite initial Michael addition.

However, this inherent deactivation does not render the molecule synthetically useless. For researchers, this presents an opportunity for strategic design:

  • Orthogonal Reactivity: In complex molecules with multiple enone systems, the reduced reactivity of a 2-alkoxy enone could be exploited for selective functionalization of a more electrophilic enone elsewhere in the molecule.

  • Alternative Activation: While inefficient under standard basic conditions, its reactivity could be enhanced using strong Lewis acids to coordinate with the carbonyl oxygen, thereby increasing the overall electrophilicity of the conjugated system.

Ultimately, understanding the nuanced electronic profile of this compound allows synthetic chemists to move beyond a simple consideration of yield and instead leverage its unique properties for sophisticated applications in multi-step synthesis.

References

A Researcher's Guide to Navigating Cross-reactivity of 2-Methoxycyclohex-2-enone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Electrophilic Warheads

In the landscape of modern drug discovery, the strategic use of covalent inhibitors is experiencing a renaissance. By forming a stable bond with their target protein, these molecules can offer enhanced potency and a prolonged duration of action, advantages that are particularly compelling for targeting proteins that have been historically challenging for non-covalent inhibitors.[1] At the heart of these covalent modifiers lies a reactive group, or "warhead," designed to engage a specific nucleophilic amino acid residue within the target's binding site.

2-Methoxycyclohex-2-enone is a compound that features an α,β-unsaturated ketone, a classic Michael acceptor, which serves as its electrophilic warhead. This structural motif has the potential to react with nucleophilic residues, most commonly cysteine, via a covalent linkage. While this reactivity is the cornerstone of its intended biological activity, it also presents a significant challenge: the potential for off-target interactions and cross-reactivity in biological assays.[2][3]

This guide provides a comprehensive overview for researchers and drug development professionals on understanding and mitigating the cross-reactivity of this compound. We will delve into the underlying chemical principles, explore potential off-target interactions, and provide a framework of robust experimental protocols to rigorously assess its specificity. Our goal is to equip you with the knowledge and tools to confidently interpret your experimental data and advance your research with scientific integrity.

The Chemistry of Reactivity: Understanding the Michael Addition

The cross-reactivity of this compound is fundamentally rooted in its chemical structure. The electron-withdrawing ketone group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. In a biological context, the thiol group of cysteine residues in proteins is a potent nucleophile that can readily participate in a Michael addition reaction with the enone.

Caption: Covalent bond formation via Michael addition.

While this reaction is key to the intended therapeutic effect if it occurs at the desired target, the same reactivity can lead to indiscriminate reactions with other accessible and reactive cysteines on off-target proteins.[3][4] This lack of absolute specificity can lead to misleading results in biological assays and potential toxicity in a therapeutic setting.

Potential Off-Target Interactions: Beyond the Intended Target

The cellular environment is a complex milieu of proteins, many of which possess reactive cysteine residues. The potential for this compound to engage with these off-target proteins is a primary concern. Several factors can influence the likelihood of these unintended interactions:

  • Protein Abundance: Highly abundant proteins with reactive cysteines are more likely to encounter and react with the compound.

  • Cysteine Accessibility and Reactivity: The local microenvironment of a cysteine residue, including its pKa and accessibility to the solvent, will dictate its nucleophilicity and availability for reaction.

  • Subcellular Localization: The distribution of the compound within the cell will determine which proteins it is likely to encounter.

It is crucial to recognize that even weak, off-target covalent interactions can accumulate over time, especially with irreversible inhibitors, potentially leading to significant biological consequences.[2]

Comparison with Structurally Similar Compounds

To contextualize the potential cross-reactivity of this compound, it is useful to compare it with other cyclohexenone derivatives.

CompoundStructureKey FeaturesKnown Biological Activity/Reactivity
This compound C7H10O2[5][6][7]α,β-unsaturated ketone, methoxy group at C2Potential for Michael addition with nucleophiles.
2-Cyclohexen-1-one C6H8O[8]Unsubstituted α,β-unsaturated ketoneKnown Michael acceptor, used in flavor and fragrance.[8]
2-Methyl-2-cyclohexen-1-one C7H10O[9]Methyl group at C2The methyl group can influence steric and electronic properties.
3-Methyl-2-cyclohexen-1-one C7H10OMethyl group at C3Used as a pheromone in pest control, indicating biological activity.[10][11]
3-Methoxy-2-methyl-2-cyclohexen-1-one C8H12O2[12]Methoxy and methyl substitutionsSubstituents can alter reactivity and selectivity.
3-Methoxycyclohex-2-en-1-one C7H10O2[13]Isomer of the primary compoundPositional changes of the methoxy group can impact reactivity.

The seemingly minor structural modifications in these analogs can significantly impact their reactivity and selectivity profiles. For instance, the position and nature of substituents on the cyclohexenone ring can alter the electrophilicity of the β-carbon and introduce steric hindrance, thereby modulating their interaction with target and off-target proteins.

A Framework for Assessing Cross-Reactivity: Experimental Protocols

A multi-pronged experimental approach is essential to confidently assess the specificity of this compound. This should involve a combination of biochemical and cell-based assays.[14][15]

Biochemical Assays: Probing Direct Interactions

Biochemical assays are invaluable for directly measuring the interaction between a compound and a purified protein target.[16][17]

Enzyme Activity Assays

If the intended target is an enzyme, a direct activity assay is the most straightforward method to determine inhibitory potency (e.g., IC50).

Protocol: Generic Enzyme Inhibition Assay

  • Reagents: Purified target enzyme, substrate, this compound, assay buffer.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, add the enzyme and the test compound at various concentrations. c. Incubate for a predetermined time to allow for covalent bond formation. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress (e.g., absorbance, fluorescence) over time.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Binding Assays

Techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) can provide real-time kinetics of binding and dissociation, offering insights into the covalent interaction.[17]

Caption: Experimental workflow for assessing cross-reactivity.

Cell-Based Assays: Evaluating Effects in a Biological Context

Cell-based assays provide a more physiologically relevant system to evaluate the compound's activity and potential off-target effects.[14][18]

Reporter Gene Assays

These assays are useful for monitoring the activity of a specific signaling pathway that is modulated by the intended target.[17]

Protocol: Generic Reporter Gene Assay

  • Cell Line: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

  • Procedure: a. Seed the cells in a microplate. b. Treat the cells with a serial dilution of this compound. c. Incubate for an appropriate time. d. Measure the reporter gene expression (e.g., luminescence, fluorescence).

  • Data Analysis: Determine the EC50 value by plotting the reporter signal against the compound concentration.

Cell Viability and Cytotoxicity Assays

These assays are crucial for identifying non-specific toxicity that may arise from off-target interactions.

Protocol: MTT or similar Cell Viability Assay

  • Cell Line: Use a relevant cell line for your research question.

  • Procedure: a. Seed cells in a 96-well plate. b. Treat with a range of concentrations of this compound. c. Incubate for 24-72 hours. d. Add the viability reagent (e.g., MTT, PrestoBlue). e. Measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control to determine the CC50 (cytotoxic concentration 50).

Chemoproteomics: Unbiased Identification of Off-Targets

For a global and unbiased assessment of off-target engagement, chemoproteomic approaches are the gold standard. Techniques like Activity-Based Protein Profiling (ABPP) can identify the full spectrum of proteins that react with the compound in a complex biological sample.

Interpreting the Data: A Holistic View

A comprehensive assessment of cross-reactivity requires integrating the data from all experimental approaches.

Assay TypeInformation GainedPotential Pitfalls
Biochemical Assays Direct target engagement, potency (IC50), binding kinetics.May not reflect cellular activity due to factors like membrane permeability.
Cell-Based Assays Cellular potency (EC50), pathway modulation, cytotoxicity (CC50).The observed effect may be due to an off-target interaction.
Chemoproteomics Unbiased identification of on- and off-targets.Can be technically demanding and require specialized expertise.

A significant discrepancy between biochemical potency (IC50) and cellular potency (EC50) can be an indicator of poor cell permeability or engagement with off-target proteins. High cytotoxicity at concentrations close to the cellular EC50 is a red flag for off-target effects.

Conclusion: A Call for Rigor

The potential for cross-reactivity is an inherent challenge in the development of covalent inhibitors. For a molecule like this compound, with its reactive electrophilic warhead, a thorough and multi-faceted approach to assessing specificity is not just recommended, it is essential for the generation of reliable and translatable scientific findings. By employing a combination of rigorous biochemical, cell-based, and proteomic techniques, researchers can confidently navigate the complexities of covalent inhibition and unlock the full therapeutic potential of this class of molecules.

References

A Researcher's Guide to Bridging the Gap: Correlating Experimental and Computational Spectroscopic Data for 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, the robust characterization of novel molecules is paramount. For researchers and professionals in drug development, the unambiguous determination of a compound's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth technical comparison of experimental and calculated spectroscopic data for the α,β-unsaturated ketone, 2-Methoxycyclohex-2-enone. We will navigate the practical challenges of obtaining complete experimental datasets and demonstrate how computational chemistry can be a powerful ally in structural elucidation and the validation of experimental findings.

While a complete, publicly available experimental dataset for this compound is not readily found in the literature, this guide will serve as a comprehensive methodological framework. We will utilize available spectral information and draw on data from analogous structures to present a realistic approach to the correlation process. This guide is designed to be a practical tool, empowering researchers to apply these techniques to their own compounds of interest.

The Subject of Our Study: this compound

This compound is a fascinating molecule featuring a conjugated system that includes a carbonyl group and an enol ether. This arrangement of functional groups presents a rich field for spectroscopic analysis and offers a compelling case study for the synergy between experimental and computational methods.

Compound Name Structure Molecular Formula Molar Mass CAS Number
This compoundthis compound structureC₇H₁₀O₂126.15 g/mol 23740-37-6[1][2]

Part 1: The Experimental Approach - What the Bench Tells Us

The first pillar of structural characterization is, of course, empirical data. The primary techniques for elucidating the structure of an organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocol: A General Workflow

The following outlines a standard experimental workflow for obtaining the necessary spectroscopic data for a synthesized compound like this compound.

G synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (e.g., GC-MS) purification->ms analysis Data Analysis and Structural Elucidation nmr->analysis ir->analysis ms->analysis

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The Missing Piece

  • Vinylic Proton (H3): This proton is on a carbon double-bonded to the carbonyl-bearing carbon. Due to the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the methoxy group, this proton is expected to be significantly deshielded, likely appearing in the range of 5.5-6.0 ppm. It would likely be a triplet, coupled to the two protons on C4.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the region of 3.5-4.0 ppm.

  • Aliphatic Protons (H4, H5, H6): These methylene protons would appear in the upfield region of the spectrum, likely between 1.8 and 2.5 ppm. They would exhibit complex splitting patterns due to coupling with each other.

¹³C NMR Spectroscopy

While the specific peak list is not provided in the initial search results, the existence of a ¹³C NMR spectrum for this compound is confirmed.[1] Based on the structure, we can anticipate the following signals:

  • Carbonyl Carbon (C1): This would be the most deshielded carbon, appearing significantly downfield, likely in the range of 190-200 ppm.

  • Olefinic Carbons (C2 and C3): C2, bonded to the oxygen of the methoxy group, would be highly deshielded (around 160-170 ppm), while C3 would be less so (around 100-110 ppm).

  • Methoxy Carbon (-OCH₃): This carbon would appear in the range of 55-60 ppm.

  • Aliphatic Carbons (C4, C5, C6): These carbons would be found in the upfield region, typically between 20 and 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule. A vapor phase IR spectrum for this compound is available on SpectraBase.[1] The key expected absorptions are:

  • C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone, expected around 1670-1690 cm⁻¹.

  • C=C Stretch: A medium intensity band for the carbon-carbon double bond in the conjugated system, expected around 1600-1640 cm⁻¹.

  • C-O Stretch: A strong band corresponding to the enol ether, typically found in the 1200-1250 cm⁻¹ region.

  • sp² C-H Stretch: A band slightly above 3000 cm⁻¹ for the vinylic C-H bond.

  • sp³ C-H Stretch: Bands just below 3000 cm⁻¹ for the C-H bonds of the methylene and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for this compound is noted to be available.[1]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 126, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for cyclic ketones and enol ethers would be expected. This could include the loss of the methoxy group (-OCH₃, 31 mass units) to give a fragment at m/z = 95, or the loss of carbon monoxide (CO, 28 mass units) leading to a fragment at m/z = 98.

Part 2: The Computational Approach - Predicting the Spectra

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting spectroscopic properties with a high degree of accuracy. This allows for the corroboration of experimental data and can be especially useful when experimental data is ambiguous or incomplete.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a robust method for calculating the NMR and IR spectra of this compound.

G start Build 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (e.g., GIAO with mPW1PW91/6-31G(d,p)) geom_opt->nmr_calc ir_calc IR Spectrum Calculation (from Frequency Calculation) freq_calc->ir_calc analysis Analyze Calculated Data nmr_calc->analysis ir_calc->analysis

Caption: A standard workflow for the computational prediction of spectroscopic data using DFT.

Step 1: Structure Building and Geometry Optimization The first step is to build an initial 3D structure of this compound. This can be done using any molecular modeling software. This initial structure is then optimized to find its lowest energy conformation. A widely used and reliable method for this is the B3LYP functional with a 6-31G(d) basis set.

Step 2: Frequency Calculation A frequency calculation should be performed on the optimized geometry using the same level of theory. This serves two purposes:

  • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • The results of this calculation provide the predicted vibrational frequencies for the IR spectrum.

Step 3: NMR Chemical Shift Calculation With the optimized geometry, the NMR chemical shifts can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach. A higher level of theory, such as the mPW1PW91 functional with the 6-31G(d,p) basis set, is often used for NMR calculations to achieve better accuracy.[4] The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Part 3: The Correlation - Where Theory Meets Reality

The core of this guide is the comparison of the experimental and calculated data. This is where we can see how well our computational model represents the real-world molecule.

Data Summary and Comparison

The following tables present the available and estimated experimental data alongside placeholders for the calculated values that would be obtained from the computational protocol described above.

Table 1: ¹H NMR Data Comparison (CDCl₃)

Proton Assignment Experimental Chemical Shift (δ, ppm) (Estimated) Experimental Multiplicity & Coupling (J, Hz) (Estimated) Calculated Chemical Shift (δ, ppm)
H35.5 - 6.0t, J ≈ 4-5Value from GIAO calculation
-OCH₃3.5 - 4.0sValue from GIAO calculation
H4~2.3mValue from GIAO calculation
H5~1.9mValue from GIAO calculation
H6~2.4mValue from GIAO calculation

Table 2: ¹³C NMR Data Comparison (CDCl₃)

Carbon Assignment Experimental Chemical Shift (δ, ppm) (Anticipated) Calculated Chemical Shift (δ, ppm)
C1 (C=O)190 - 200Value from GIAO calculation
C2 (C-O)160 - 170Value from GIAO calculation
C3 (=CH)100 - 110Value from GIAO calculation
-OCH₃55 - 60Value from GIAO calculation
C420 - 40Value from GIAO calculation
C520 - 40Value from GIAO calculation
C620 - 40Value from GIAO calculation

Table 3: Key IR Absorptions (cm⁻¹)

Vibrational Mode Experimental Frequency (cm⁻¹) (Anticipated) Calculated Frequency (cm⁻¹) (Scaled)
C=O Stretch1670 - 1690Value from frequency calculation
C=C Stretch1600 - 1640Value from frequency calculation
C-O Stretch1200 - 1250Value from frequency calculation
sp² C-H Stretch> 3000Value from frequency calculation
sp³ C-H Stretch< 3000Value from frequency calculation

Note: Calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

Discussion and Conclusion

The process of correlating experimental and calculated spectroscopic data is a powerful validation tool in chemical research. While a complete experimental dataset for this compound proved elusive in public databases, we have outlined a comprehensive framework for its characterization.

By predicting the ¹H NMR spectrum based on known substituent effects and anticipating the key features of the ¹³C NMR and IR spectra, we have established a solid basis for comparison. The detailed computational protocol provides a clear roadmap for generating the theoretical data needed for this correlation.

For researchers in drug development and other scientific fields, the ability to predict spectroscopic properties is invaluable. It can aid in the confirmation of a synthesized target molecule, help in the assignment of complex spectra, and provide insights into the electronic structure of the molecule. This guide demonstrates that even with incomplete experimental information, a rigorous and scientifically sound analysis is possible through the integration of computational chemistry. The synergy between these two approaches ultimately leads to a higher degree of confidence in structural assignments, which is a cornerstone of scientific integrity and progress.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methoxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxycyclohex-2-enone, ensuring the protection of personnel, the environment, and the integrity of your research institution. As your partner in the laboratory, we are committed to providing value beyond the product, empowering you with the knowledge to handle chemical reagents responsibly from acquisition to disposal.

Core Principles of Chemical Waste Management: A Proactive Approach

The foundation of safe chemical disposal lies in a proactive and informed approach. Before beginning any work with this compound, it is imperative to have a comprehensive disposal plan in place. This plan should be rooted in the understanding that all chemical waste is considered hazardous until proven otherwise. The "cradle-to-grave" responsibility for chemical waste means that the generator of the waste is accountable for its safe handling and disposal.

Hazard Assessment of this compound

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a thorough hazard assessment can be conducted by examining structurally similar compounds and the functional groups present. This compound is a cyclic enone, a class of compounds that often exhibit flammable and toxic properties.

Based on data from related compounds such as 2-methylcyclohexanone and 2-cyclohexen-1-one, it is prudent to handle this compound with the assumption that it is a flammable liquid and potentially harmful or toxic .[1][2][3][4] Therefore, all disposal procedures must be aligned with regulations for flammable hazardous waste.

Key Assumed Hazards:

  • Flammability: The presence of the cyclohexenone core suggests that the compound is likely a flammable liquid with a relatively low flash point.[1][2][5]

  • Toxicity: Ketones and enones can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Environmental Hazards: Organic solvents can be toxic to aquatic life and should not be released into the environment.[6][7]

Hazard ClassificationPrecautionary Statement
Flammable Liquid Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5][8]
Acute Toxicity (Oral, Dermal, Inhalation) Avoid breathing vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3]
Skin/Eye Irritant Wear protective gloves, protective clothing, eye protection, and face protection.[6]
Environmental Hazard Avoid release to the environment.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the disposal process.

Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be made of a material that will not react with or be degraded by the chemical waste. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also include the date of initial waste accumulation.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[5]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of flammable and potentially toxic vapors.

Waste Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA should be a well-ventilated, secondary containment area away from ignition sources.

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by your institution's Environmental Health and Safety (EHS) department and local regulations.

Final Disposal
  • Contact EHS: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: Do not attempt to dispose of this compound down the drain or in the regular trash.[1] It must be disposed of through a licensed hazardous waste disposal company, which will typically involve incineration at a permitted facility.[1]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.

Spill Response
  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • If the material is flammable, eliminate all ignition sources.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • Report the spill to your supervisor and EHS department.

  • Large Spills (requiring EHS assistance):

    • Evacuate the area immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is a fire or significant vapor release.

    • From a safe location, call your institution's emergency number and provide details of the spill.

    • Prevent entry into the affected area until emergency responders have declared it safe.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_emergency Emergency Response start Start: Work with this compound ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill exposure Exposure Occurs start->exposure fume_hood Work in a Fume Hood ppe->fume_hood collect_waste Collect Waste in Labeled Container fume_hood->collect_waste segregate Segregate from Incompatibles collect_waste->segregate close_container Keep Container Closed segregate->close_container saa Store in Satellite Accumulation Area close_container->saa check_limits Monitor Accumulation Limits saa->check_limits contact_ehs Contact EHS for Pickup check_limits->contact_ehs professional_disposal Professional Hazardous Waste Disposal contact_ehs->professional_disposal spill_response Initiate Spill Response Protocol spill->spill_response exposure_response Initiate Exposure Response Protocol exposure->exposure_response report Report to Supervisor & EHS spill_response->report exposure_response->report

Caption: Decision and action workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure that their valuable work is conducted in a manner that is safe, compliant, and environmentally responsible. Building a strong foundation of safety and chemical hygiene is paramount to fostering a culture of excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.